Nitroxoline

Catalog No.
S537297
CAS No.
4008-48-4
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroxoline

CAS Number

4008-48-4

Product Name

Nitroxoline

IUPAC Name

5-nitroquinolin-8-ol

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N

SMILES

Array

solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
2.73e+00 g/L

Synonyms

5-nitro-8-hydroxyquinoline, 5-nitroquinolin-8-ol, 5-nitrox, 5-NOK, Cysto-saar plus, Nibiol, nitroxoline, nitroxoline monofluoride, nitroxoline, potassium salt

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

The exact mass of the compound Nitroxoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.73e+00 g/l>28.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760393. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroquinolines - Supplementary Records. It belongs to the ontological category of monohydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Analysis: Nitroxoline's Multimodal Mechanism of Action Through Chelation Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Foundations

Nitroxoline (5-nitro-8-hydroxyquinoline) represents a fascinating case study in drug repurposing, bridging traditional antimicrobial therapy with emerging applications in oncology and immunology. As a derivative of 8-hydroxyquinoline, this compound features a privileged chemical structure that confers a rich diversity of biological properties through its coordinated chelation of metal ions. The molecular structure contains both oxygen and nitrogen donor atoms that form stable coordination complexes with essential divalent cations, particularly zinc, copper, and iron [1] [2]. This chelation capacity fundamentally underpins this compound's multifaceted mechanisms across biological systems, from bacterial metal homeostasis disruption to cancer cell pathway modulation.

Originally developed as an antibiotic over fifty years ago, this compound has been primarily used for urinary tract infections in several European and Asian countries, where it has demonstrated an excellent safety profile [3]. The compound's minimal toxicity in clinical use, combined with its recently discovered pleiotropic effects, has stimulated renewed scientific interest in its repurposing potential. Current research reveals that this compound's biological activity extends far beyond its traditional antimicrobial applications, encompassing anti-biofilm, anticancer, and anti-inflammatory properties through mechanisms that continue to be elucidated [4] [5].

Antimicrobial Mechanisms of Action

Metal Chelation and Bacterial Intoxication

This compound exerts its primary antibacterial effects through a sophisticated metallophore activity that distinguishes it from conventional antibiotics. Rather than simply sequestering essential metals to starve bacterial cells, this compound actively facilitates intracellular metal accumulation, particularly copper and zinc, resulting in metal intoxication [3]. This mechanism was elucidated through comprehensive genetic and proteomic approaches demonstrating that this compound treatment significantly increases intracellular copper and zinc concentrations in bacterial cells, disrupting metal homeostasis and generating cytotoxic effects [3].

The spectrum of activity for this compound encompasses a surprisingly broad range of Gram-negative bacteria, including multidrug-resistant pathogens for which therapeutic options are increasingly limited. Systematic profiling of over 1,000 clinical isolates revealed potent activity against Acinetobacter baumannii (MIC50 = 2 µg/ml), various Enterobacterales (median MIC = 4 µg/ml), and Salmonella spp. (average MIC = 3.45 µg/ml) [3]. Notably, this compound demonstrates bactericidal activity against A. baumannii at concentrations as low as 8 µg/ml, causing rapid cell lysis within 4.5 hours of exposure—a significant finding that challenges the traditional classification of this compound as purely bacteriostatic [3].

Additional Antibacterial Mechanisms and Resistance

Beyond its primary metal chelation activity, this compound displays secondary antibacterial effects that enhance its therapeutic potential. The compound significantly alters outer membrane integrity in Gram-negative bacteria, which underlies its potent synergies with large-scaffold antibiotics typically excluded by intact bacterial membranes [3]. This membrane-disrupting activity enables this compound to resensitize resistant bacterial strains to conventional antibiotics, particularly colistin, both in vitro and in vivo models [3].

The resistance mechanisms observed across bacterial species primarily involve upregulated efflux pump activity. Mutations in regulatory genes such as emrR (which represses the EmrAB-TolC efflux system) and modifications to the oqxRAB efflux system represent the most commonly identified resistance pathways [3]. Despite decades of clinical use, resistance to this compound remains relatively uncommon in clinical isolates, supporting its potential for expanded therapeutic applications [3].

Table 1: this compound Antimicrobial Activity Spectrum Against Gram-Negative Pathogens

Bacterial Species MIC50 (µg/ml) MIC90 (µg/ml) Resistance Notes
Escherichia coli 4 16 Rare resistance; breakpoint: 16 µg/ml
Acinetobacter baumannii 2 4 Bactericidal at 8 µg/ml
Klebsiella pneumoniae 4 8 Efflux pump mutations common
Salmonella spp. 2 8 Highly susceptible
Pseudomonas aeruginosa 32 64 Limited natural susceptibility

The following diagram illustrates this compound's multifaceted antibacterial mechanisms:

G cluster_primary Primary Mechanisms cluster_secondary Secondary Effects cluster_resistance Resistance Mechanisms This compound This compound MetalChelation Metal Chelation Activity This compound->MetalChelation OMDamage Outer Membrane Damage This compound->OMDamage ZnCuIntoxication Zinc/Copper Intoxication MetalChelation->ZnCuIntoxication HomeostasisDisruption Cellular Metal Homeostasis Disruption ZnCuIntoxication->HomeostasisDisruption Synergy Antibiotic Synergy OMDamage->Synergy EffluxUpregulation Efflux Pump Upregulation OMDamage->EffluxUpregulation Resensitization Resensitization to Colistin Synergy->Resensitization emrRMutations emrR Mutations EffluxUpregulation->emrRMutations oqxRABModifications oqxRAB Modifications EffluxUpregulation->oqxRABModifications

This compound's antibacterial mechanism involves primary metal chelation leading to intoxication and secondary membrane damage enabling antibiotic synergy, with resistance primarily occurring through efflux upregulation.

Beyond Antibacterial Activity

Anticancer Mechanisms

The anticancer properties of this compound represent one of the most promising areas for therapeutic repurposing. The compound demonstrates potent anti-proliferative activity against diverse cancer cell lines, including pancreatic, breast, bladder, and hematological malignancies [6] [7]. These effects are mediated through multiple complementary mechanisms, with metalloprotein inhibition representing a central pathway. This compound potently inhibits methionine aminopeptidase-2 (MetAP2) with an IC50 of 54.8 nM, an enzyme critically involved in angiogenesis and endothelial cell proliferation [6]. This inhibition triggers a cascade of events including p21 upregulation, cyclin E/CDK2 complex suppression, and ultimately G1-S cell cycle arrest in endothelial cells, effectively inhibiting tumor angiogenesis [6].

Integrative proteomic analyses have revealed that this compound induces widespread changes in cancer cell protein expression, significantly downregulating Na/K-ATPase pump subunits and β-catenin, while simultaneously impairing mitochondrial function and inducing DNA damage response [7]. These coordinated effects disrupt critical cancer cell pathways including PI3K/AKT signaling, mTOR pathways, and EIF2 signaling, creating a multimodal attack on tumor viability [7]. Additionally, this compound functions as a potent inhibitor of cathepsin B, a lysosomal protease involved in extracellular matrix degradation and tumor metastasis [8]. The inhibition occurs through a novel noncompetitive, reversible mechanism with Ki values comparable to other established cathepsin B inhibitors [8].

Immunomodulatory and Anti-inflammatory Effects

Recent discoveries have identified this compound as a novel inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a central role in sterile inflammatory diseases [9]. Through direct interaction with the NACHT domain of NLRP3, this compound inhibits inflammasome assembly and subsequent activation of caspase-1, thereby reducing the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18 [9]. This specific inhibition occurs at concentrations achievable during urinary tract infection treatment (10-20 µM), without affecting the related AIM2 or NLRC4 inflammasomes or the upstream NF-κB signaling pathway [9].

The anti-inflammatory activity extends to the inhibition of pyroptotic cell death, a highly inflammatory form of programmed cell death mediated by gasdermin D cleavage [9]. This compound treatment significantly reduces gasdermin D processing and the subsequent formation of membrane pores that facilitate cytokine release and cell swelling [9]. This specific inflammasome targeting positions this compound as a promising therapeutic candidate for diverse inflammatory conditions, including gout, atherosclerosis, and diabetes-related inflammation, conditions currently lacking specific NLRP3-targeted treatments [9].

Table 2: Summary of this compound's Multimodal Mechanisms Beyond Antibacterial Activity

Therapeutic Area Molecular Targets Cellular Effects Experimental Evidence
Anticancer MetAP2 (IC50 = 54.8 nM) Anti-angiogenesis, cell cycle arrest Xenograft models: 60% tumor reduction
Anticancer Cathepsin B (reversible inhibition) Inhibition of ECM degradation, metastasis MCF-10A neoT cell assays
Anticancer Na/K-ATPase, β-catenin Impaired migration, invasion, growth Proteomic analysis in AsPC-1 cells
Anti-inflammatory NLRP3 NACHT domain Reduced IL-1β, IL-18, pyroptosis THP-1 cells, human PBMCs
Antifungal/Antiparasitic Metal-dependent enzymes Growth inhibition, biofilm disruption Clinical case reports

Experimental Methodologies for Mechanistic Studies

Antimicrobial Susceptibility Testing

Standardized broth microdilution assays represent the cornerstone methodology for determining this compound's minimum inhibitory concentrations (MICs) against bacterial pathogens [3]. These assays should be performed in cation-adjusted Mueller-Hinton broth according to CLSI guidelines, with this compound concentrations typically ranging from 0.25 to 128 µg/ml. Disk diffusion and agar dilution methods provide orthogonal validation, with studies demonstrating excellent correlation between these methods (Pearson correlation R = 0.94 between broth and agar dilution) [3]. For assessment of bactericidal versus bacteriostatic activity, time-kill assays are essential, with bactericidal defined as a ≥3 log10 reduction in colony-forming units (CFU)/ml over 24 hours [3].

Metal Chelation Assessment

Direct measurement of intracellular metal concentrations provides critical evidence of this compound's metallophore activity. This typically involves inductively coupled plasma mass spectrometry (ICP-MS) analysis of bacterial cell lysates following this compound treatment, with particular focus on zinc and copper levels [3]. Complementary approaches include bacterial metal sensitivity assays in metal-restricted conditions and transcriptomic analysis of metal homeostasis regulons [3]. For visualization of membrane damage, propidium iodide uptake assays and electron microscopy effectively demonstrate this compound's disruptive effects on outer membrane integrity [3].

Cancer Mechanism Elucidation

Comprehensive proteomic profiling using shotgun proteomics approaches has proven invaluable for identifying this compound's multifaceted effects in cancer cells [7]. Typical workflows involve LC-MS/MS analysis of this compound-treated versus control cells, with label-free quantification using software such as PEAKS-Q, followed by pathway enrichment analysis through databases like STRING and Ingenuity Pathway Analysis [7]. For angiogenesis studies, human umbilical vein endothelial cell (HUVEC) proliferation assays and endothelial tube formation assays in Matrigel provide functional validation of anti-angiogenic effects [6]. Western blot analysis of key pathway components (e.g., β-catenin, Na/K-ATPase, gasdermin D cleavage) confirms proteomic findings at the protein level [7].

Therapeutic Implications and Combination Strategies

The multifaceted mechanism of this compound action creates unique opportunities for rational drug combinations that leverage its metal-chelating properties and membrane-disrupting effects. Most notably, this compound demonstrates potent synergy with colistin, reducing the MIC of colistin-resistant Enterobacteriaceae by 2-4 fold, even restoring susceptibility below clinical breakpoints in some strains [3]. This synergy extends to other large-scaffold antibiotics typically excluded by Gram-negative outer membranes, including macrolides, rifampicin, novobiocin, and vancomycin [3]. In vivo validation in Galleria mellonella larvae infected with mcr-1-positive K. pneumoniae demonstrated a two-fold improvement in survival when this compound was combined with colistin compared to monotherapy with either agent alone [3].

Conversely, this compound exhibits antagonism with beta-lactam antibiotics, likely due to its bacteriostatic activity at certain concentrations impairing the effectiveness of these bactericidal agents that require active cell division [3]. This important distinction informs clinical translation, suggesting that this compound should be strategically combined with non-cell-cycle-dependent antibiotics while avoiding combinations with beta-lactams. The anti-biofilm activity of this compound, mediated through chelation of iron and zinc ions essential for biofilm matrix stability, further enhances its therapeutic utility in device-related and chronic infections [8].

Conclusion and Future Directions

This compound represents a remarkable example of how deepening our understanding of a drug's molecular mechanisms can reveal unexpected therapeutic potential beyond original indications. The compound's unique metal-chelating properties underpin a diverse range of biological activities, from bacterial metal intoxication to inhibition of metalloenzymes critical in cancer and inflammation. The recent discovery of its bactericidal activity against A. baumannii, NLRP3 inflammasome inhibition, and multi-pathway anticancer effects substantially expands the potential clinical applications of this decades-old antibiotic.

Significant challenges remain in translating these mechanistic insights into expanded clinical use, particularly regarding pharmacokinetic limitations. This compound's rapid urinary excretion and limited tissue distribution currently constrain systemic applications [5]. Ongoing research addressing these limitations through structural optimization, nanoparticle-based delivery systems, and prodrug approaches may overcome these barriers [4] [5]. Additionally, well-designed clinical trials are needed to validate the promising preclinical findings, particularly in oncology and inflammatory conditions where current treatment options remain limited.

References

Nitroxoline Pharmacokinetics (ADME) & Urinary Concentration

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details
Absorption Rapid and almost complete absorption from the gastrointestinal tract after oral administration [1].
Distribution Information on volume of distribution and protein binding is not well characterized in the searched literature.
Metabolism Extensively metabolized in the liver, primarily to conjugated forms (e.g., glucuronide and sulfate metabolites) [1] [2].
Excretion Predominantly renal; ~60% of the administered dose is excreted in urine, almost entirely as antibacterially-active conjugated metabolites [1].
Urinary Concentration (Peak) High concentrations achieved in urine within 1 hour post-dose. After a standard 250 mg dose, total drug (parent + metabolites) peaks at 216-220 mg/L; free (unconjugated) Nitroxoline peaks at a much lower 3.2-5.8 mg/L [2].
Impact of Renal Impairment Renal insufficiency leads to lower urinary concentrations, though the precise impact requires further study [1].
Relationship Linear relationship observed between the oral dose and the maximum concentration achieved in urine [1].

Mechanism of Action & Key Experimental Data

The core of this compound's activity lies in its ability to chelate essential bivalent metal cations.

Primary Mechanism: Metal Cation Chelation

This compound acts primarily as a metallophore, complexing with bivalent metal ions like Zn²⁺ and Cu²⁺ that are crucial cofactors for microbial cellular proteins [1] [3]. This chelation leads to:

  • Metal intoxication in bacterial cells, disrupting their metal homeostasis [3].
  • Inhibition of bacterial RNA synthesis by depriving the process of necessary cations [2].
  • Disruption of bacterial biofilm formation and can inhibit metallo-beta-lactamase (MBL) enzymes, potentially overcoming certain types of carbapenem resistance [1] [3].

Additional secondary effects include reducing the expression of bacterial adhesins, which decreases the ability of pathogens like E. coli to adhere to surfaces, and altering outer membrane integrity in Gram-negative bacteria [1] [3].

Minimum Inhibitory Concentration (MIC) & Activity
  • EUCAST Breakpoint: The clinical MIC breakpoint for E. coli in uncomplicated UTIs is ≤16 mg/L [1] [3].
  • In Vitro Susceptibility: Most common uropathogens are susceptible at much lower concentrations, with MICs typically between 1–8 mg/L [1]. This includes multi-drug resistant (MDR) E. coli, K. pneumoniae, and A. baumannii, though P. aeruginosa is generally considered resistant [1] [3].
  • Urinary Efficacy: The high total urinary concentrations (216-220 mg/L) far exceed the MICs for susceptible uropathogens, confirming therapeutic efficacy in the bladder [2].

This mechanism and the related experimental data can be visualized in the following workflow:

G OralDose Oral Administration (250 mg) Absorption Rapid GI Absorption OralDose->Absorption HepaticMetabolism Hepatic Metabolism (Conjugation) Absorption->HepaticMetabolism UrinaryExcretion Renal Excretion (~60% of dose) HepaticMetabolism->UrinaryExcretion HighUrineConc High Total Urinary Concentration (216-220 mg/L) UrinaryExcretion->HighUrineConc MOA_Start Antimicrobial Action in Urine HighUrineConc->MOA_Start MetalChelation Metal Cation Chelation (Zn²⁺, Cu²⁺) MOA_Start->MetalChelation Consequences Consequences for Bacteria MetalChelation->Consequences RNAInhibition Inhibition of RNA Synthesis Consequences->RNAInhibition BiofilmInhibition Biofilm Dispersal & MBL Inhibition Consequences->BiofilmInhibition OMDisruption Outer Membrane Disruption Consequences->OMDisruption BacterialDeath Bacteriostatic/Bactericidal Effect RNAInhibition->BacterialDeath BiofilmInhibition->BacterialDeath OMDisruption->BacterialDeath

Diagram of this compound's pharmacokinetic journey and antimicrobial mechanism of action.

Emerging Research & Repurposing Potential

Recent studies have uncovered potential new applications for this compound:

  • NLRP3 Inflammasome Inhibition: this compound was identified as a novel inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. It directly binds to the NACHT domain of NLRP3, inhibiting inflammasome assembly and the subsequent release of pro-inflammatory cytokines like IL-1β. This suggests potential for treating NLRP3-driven inflammatory diseases [4].
  • Antiangiogenic and Anticancer Activity: this compound inhibits Methionine Aminopeptidase 2 (MetAP2), a target for antiangiogenic drugs. It has demonstrated efficacy in reducing tumor growth and angiogenesis in mouse models of breast and bladder cancer [5]. Its role as a metal-chelator is also being explored in oncology [6].

In Summary

For researchers and drug development professionals, this compound presents a compelling profile:

  • Pharmacokinetics: It has favorable ADME properties for treating UTIs, with rapid absorption, hepatic conjugation, and high renal excretion of active metabolites.
  • Mechanism: Its unique metal-chelating mechanism underpins its efficacy against a broad spectrum of uropathogens, including some multi-drug resistant strains.
  • Potential: Emerging evidence of NLRP3 inhibition and antiangiogenic activity highlights its significant potential for drug repurposing beyond its traditional antimicrobial use.

References

Comprehensive Technical Analysis: Nitroxoline as a Novel STAT3 Inhibitor in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Nitroxoline (NTX), a legacy antimicrobial agent used for decades to treat urinary tract infections, has emerged as a promising multi-mechanistic anticancer agent through systematic drug repurposing approaches. Recent research has demonstrated that this compound functions as a potent STAT3 signaling inhibitor, showing significant efficacy against chemotherapy-resistant urothelial bladder cancer (UBC) models both in vitro and in vivo. The compound exerts its antitumor effects through diverse molecular mechanisms including STAT3 pathway suppression, P-glycoprotein (P-gp) reversal, cell cycle arrest induction, and apoptosis promotion. This whitepaper provides a comprehensive technical analysis of this compound's STAT3 inhibitory activity, detailed experimental methodologies for investigating its mechanisms, quantitative efficacy data, and implications for future cancer therapeutic development. The repurposing potential of this compound offers distinct advantages for accelerated clinical translation, including established human safety profiles and well-characterized pharmacokinetic properties.

STAT3 Signaling in Cancer: Biological Rationale for Therapeutic Targeting

STAT3 Structure and Activation Mechanisms

The Signal Transducer and Activator of Transcription 3 (STAT3) represents a critical intracellular transcription factor that regulates fundamental cellular processes including proliferation, differentiation, survival, and immune responses. STAT3 contains six conserved functional domains that mediate its activity [1] [2]:

  • N-terminal domain (NTD): Facilitates protein-protein interactions and STAT dimerization
  • Coiled-coil domain (CCD): Mediates interactions with regulatory proteins
  • DNA-binding domain (DBD): Recognizes and binds specific DNA sequences in target genes
  • Linker domain (LD): Connects DBD to the SH2 domain
  • SRC homology 2 (SH2) domain: Critical for phosphotyrosine recognition and STAT dimerization
  • Transcriptional activation domain (TAD): Contains key tyrosine (Y705) and serine (S727) phosphorylation sites

STAT3 activation occurs through both canonical and non-canonical pathways. In the predominant canonical pathway, cytokines (particularly IL-6) or growth factors activate receptor-associated JAK kinases, which phosphorylate STAT3 at Y705. This phosphorylation triggers STAT3 dimerization via reciprocal SH2 domain-phosphotyrosine interactions, followed by nuclear translocation and binding to specific DNA response elements to regulate target gene expression [1] [3].

STAT3 Dysregulation in Human Malignancies

Constitutive STAT3 activation represents a hallmark of numerous human cancers, with approximately 70% of solid and hematologic malignancies demonstrating persistent STAT3 signaling [3]. This hyperactivation drives oncogenesis through multiple mechanisms [1] [2] [3]:

  • Enhanced cell proliferation via upregulation of c-Myc, Cyclin D1, and CDK4/6
  • Suppression of apoptosis through increased expression of Bcl-xL, Mcl-1, and Survivin
  • Promotion of angiogenesis by inducing vascular endothelial growth factor (VEGF)
  • Modulation of tumor microenvironment toward immunosuppression
  • Maintenance of cancer stem cell (CSC) populations that drive recurrence and resistance
  • Facilitation of epithelial-mesenchymal transition (EMT) and metastasis

The critical role of STAT3 in therapy resistance and cancer stem cell maintenance establishes it as a high-value target for innovative cancer therapeutics. STAT3 inhibition represents a promising strategy to overcome the limitations of conventional targeted therapies, particularly in aggressive, treatment-resistant malignancies [2] [3].

Discovery and Rational Repurposing of this compound

From Antimicrobial to Anticancer Agent

This compound (5-nitro-8-hydroxyquinoline) has been clinically utilized for decades as an antibiotic for urinary tract infections, with a well-established safety profile and pharmacokinetic characteristics [4]. The systematic investigation of this compound's anticancer potential originated from high-throughput screening approaches that identified previously unrecognized molecular activities relevant to oncology:

  • Initial discovery as an antiangiogenic agent through inhibition of methionine aminopeptidase-2 (MetAP2) [5]
  • Identification as a BET protein inhibitor through high-throughput screening of epigenetic regulators [6]
  • Validation as a cathepsin B inhibitor with implications for tumor invasion and metastasis [4]
  • Characterization as a metal-chelating agent that disrupts essential biological processes in cancer cells [4]

The rational repurposing of this compound for STAT3 inhibition emerged from understanding that many oncogenic processes regulated by STAT3 intersect with these identified mechanisms, particularly in the context of therapy-resistant cancers where STAT3 serves as a critical resistance node [7] [8] [9].

Molecular Rationale for STAT3 Pathway Inhibition

The investigation of this compound as a STAT3 inhibitor was strategically grounded in several key biological observations [7] [8] [9]:

  • STAT3 overexpression correlation with multidrug resistance phenotypes in urothelial bladder cancer
  • Functional relationship between STAT3 and P-glycoprotein (P-gp), with STAT3 potentially regulating MDR1 gene expression
  • Precedent for STAT3 inhibition reversing chemoresistance in various cancer models
  • Identification of STAT3 dependency in aggressive, treatment-resistant malignancies

This biological rationale supported the systematic evaluation of this compound's STAT3 inhibitory activity in well-characterized models of drug-resistant urothelial bladder cancer.

Quantitative Efficacy of this compound in Preclinical Models

In Vitro Anticancer Activity Against Drug-Resistant Cancers

Recent investigations have systematically quantified this compound's efficacy against chemotherapy-resistant urothelial bladder cancer cell lines. The findings demonstrate potent activity through multiple mechanisms of action [7] [8] [9]:

Table 1: In Vitro Efficacy of this compound Against Drug-Resistant Urothelial Bladder Cancer Cells

Cell Line Resistance Profile NTX Sensitivity (IC₅₀) Key Mechanisms Molecular Alterations
T24/DOX Doxorubicin-resistant Time- and dose-dependent P-gp reversal, G0/G1 arrest, apoptosis STAT3 overexpression, P-gp overexpression
T24/CIS Cisplatin-resistant Time- and dose-dependent P-gp reversal, G0/G1 arrest, apoptosis STAT3 overexpression, P-gp overexpression
Parental T24 Chemotherapy-sensitive Reference sensitivity Standard cytotoxicity Baseline STAT3/P-gp expression

The potent cytotoxicity of this compound against both doxorubicin- and cisplatin-resistant cells is particularly significant given the distinct resistance mechanisms associated with these chemotherapeutic agents. This compound effectively overcame both P-gp-mediated efflux (relevant to doxorubicin) and non-P-gp resistance mechanisms (relevant to cisplatin), suggesting a broad-spectrum ability to counter multidrug resistance phenotypes [7] [8].

In Vivo Antitumor Efficacy and Tolerability

The therapeutic potential of this compound has been validated in robust in vivo models, demonstrating significant antitumor effects with favorable tolerability profiles [7] [8] [9]:

Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models

Cancer Model Dosing Regimen Efficacy Outcomes Tolerability Mechanistic Confirmation
T24/DOX xenograft Not specified Significant tumor growth inhibition Well-tolerated STAT3 pathway downregulation
T24/CIS xenograft Not specified Significant tumor growth inhibition Well-tolerated STAT3 pathway downregulation
EBV-associated lymphoproliferation 40-80 mg/kg daily intraperitoneal ~40-50% tumor volume reduction No significant weight loss BET inhibition confirmed
Orthotopic bladder cancer Not specified Tumor growth inhibition Favorable safety profile Anti-angiogenic activity

The consistency of antitumor efficacy across multiple cancer models, combined with established safety profiles from decades of human use for infectious indications, provides compelling support for the clinical translation of this compound as an anticancer agent, particularly for chemotherapy-resistant malignancies [7] [5] [6].

Experimental Protocols for Validating STAT3 Inhibition

Cell-Based Assays for STAT3 Functional Analysis

The investigation of this compound's STAT3 inhibitory activity employed comprehensive cell-based methodologies to quantify effects on proliferation, cell cycle distribution, and apoptosis [7] [8] [9]:

Cell Viability and Proliferation Assay

  • Cell lines: Drug-resistant T24/DOX and T24/CIS urothelial bladder cancer cells, with parental T24 as reference
  • Experimental setup: Cells seeded in 96-well plates (2×10³ cells/well) and allowed to attach overnight
  • NTX treatment: Exposure to this compound (0, 2.5, 5, 10, 20, and 40 μM) for 24, 48, and 72 hours
  • Viability quantification: XTT assay (Cell Proliferation Kit II, Sigma-Aldrich) with OD measurement using microplate reader
  • Data analysis: Dose-response curves and IC₅₀ calculation for time- and concentration-dependent effects

Cell Cycle Distribution Analysis

  • Experimental setup: T24, T24/DOX, and T24/CIS cells (2×10⁵/well) in 6-well plates
  • NTX treatment: Incubation with this compound (0, 10, 20, or 40 μM) for 24 hours
  • Cell processing: PBS rinse, fixation in precooled 70% ethanol (≥18 hours at 4°C)
  • Staining: Propidium iodide/RNase buffer (BD Biosciences) for 15 minutes
  • Analysis: MACSQuant Analyzer 10 with MACSQuantify Software for cell cycle phase quantification

Apoptosis Assessment

  • Experimental setup: T24, T24/DOX, and T24/CIS cells (2×10⁵/well) in 6-well plates
  • NTX treatment: 48-hour exposure to 0 and 40 μM this compound
  • Staining: Hoechst 33342 (5 μg/ml) for 20 minutes at room temperature
  • Detection: Fluorescence microscopy for apoptotic nuclear morphology

These standardized methodologies provided quantitative measures of this compound's effects on critical cancer cell processes and established the functional consequences of STAT3 pathway inhibition.

Molecular Analyses of STAT3 Pathway Modulation

The mechanistic investigation of this compound's effects on STAT3 signaling employed comprehensive molecular analyses to quantify changes in protein expression and phosphorylation [7] [8] [9]:

Western Blot Analysis

  • Antibodies: Specific antibodies against total STAT3, p-STAT3 (Y705), p-STAT3 (S727), and downstream targets (c-Myc, Cyclin D1, CDK4, CDK6, Bcl-xL, Mcl-1, Survivin)
  • Reference protein: β-Actin for normalization
  • Comparative controls: Stattic (selective STAT3 inhibitor) for pathway validation
  • Methodology: Standard Western blot protocols with chemiluminescent detection

STAT3 Inhibition Validation

  • Comparative inhibitor: Stattic (Tocris Bioscience), a known STAT3 activation inhibitor
  • Experimental design: Parallel treatment with this compound and Stattic to compare pathway modulation profiles
  • Endpoint analysis: Assessment of overlapping and distinct effects on STAT3 signaling components

The consistent observation that this compound downregulated phosphorylated STAT3 (p-STAT3) and key downstream targets established its direct action on this critical oncogenic pathway. The similarity of effects between this compound and the selective STAT3 inhibitor Stattic provided additional validation of the specific mechanism of action [7] [8].

Mechanistic Insights into this compound's Anticancer Activity

STAT3 Pathway Modulation and Downstream Effects

This compound demonstrates multi-faceted STAT3 pathway inhibition that disrupts critical oncogenic processes in cancer cells. The molecular mechanisms include [7] [8] [9]:

  • Suppression of STAT3 phosphorylation at both Y705 and S727 residues, preventing STAT3 activation and nuclear translocation
  • Downregulation of STAT3-regulated genes controlling cell cycle progression (c-Myc, Cyclin D1, CDK4, CDK6)
  • Reduction of anti-apoptotic proteins (Bcl-xL, Mcl-1, Survivin) that promote cell survival under stress conditions
  • Inhibition of P-glycoprotein expression, reversing multidrug resistance phenotypes
  • Induction of G0/G1 cell cycle arrest, preventing proliferation of resistant cancer cells
  • Promotion of mitochondrial apoptosis through altered Bcl-2 family protein balance

The coordinated disruption of these complementary pathways explains the potent activity of this compound against chemotherapy-resistant cancers that typically evade conventional treatments through redundant survival mechanisms.

G cluster_pathway STAT3 Signaling Pathway cluster_targets STAT3-Regulated Genes cluster_effects Cellular Outcomes This compound This compound JAK JAK Kinases This compound->JAK Potential Inhibition STAT3_active STAT3 Phosphorylated (Y705/S727) This compound->STAT3_active Inhibits IL6 IL-6/Cytokine Stimulation Receptor Cytokine Receptor IL6->Receptor Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive STAT3_inactive->STAT3_active Phosphorylation STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nuclear_transloc Nuclear Translocation STAT3_dimer->Nuclear_transloc Gene_transcription Target Gene Transcription Nuclear_transloc->Gene_transcription Cell_cycle Cell Cycle Progression (c-Myc, Cyclin D1, CDK4/6) Gene_transcription->Cell_cycle Apoptosis Anti-Apoptotic Proteins (Bcl-xL, Mcl-1, Survivin) Gene_transcription->Apoptosis Drug_resistance Drug Resistance (P-glycoprotein) Gene_transcription->Drug_resistance Angiogenesis Angiogenesis (VEGF) Gene_transcription->Angiogenesis Proliferation Increased Proliferation Cell_cycle->Proliferation Survival Enhanced Survival Apoptosis->Survival Resistance Chemoresistance Drug_resistance->Resistance Metastasis Metastasis Potential Angiogenesis->Metastasis

Figure 1: STAT3 Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the canonical STAT3 activation pathway and key downstream targets regulated by STAT3 signaling. This compound inhibits critical steps in this pathway, particularly STAT3 phosphorylation and dimerization, thereby disrupting oncogenic processes in cancer cells.

Complementary Molecular Mechanisms

Beyond STAT3 inhibition, this compound exhibits additional anticancer activities that may contribute to its overall efficacy [5] [4] [6]:

  • BET protein inhibition: Disruption of BRD4-dependent transcriptional programs, including myc expression
  • MetAP2 inhibition: Anti-angiogenic effects through impaired endothelial cell function
  • Cathepsin B inhibition: Reduced extracellular matrix degradation and invasion potential
  • Metal chelation: Disruption of metalloenzyme function and cellular redox homeostasis

This polypharmacological profile positions this compound as a multi-targeted agent capable of simultaneously addressing multiple hallmarks of cancer, potentially enhancing efficacy and reducing the likelihood of resistance development compared to highly selective single-target agents.

Challenges and Future Directions

Current Limitations and Research Gaps

Despite the promising preclinical data, several challenges remain in the development of this compound as an anticancer therapeutic [7] [4] [6]:

  • Limited bioavailability with conventional administration, potentially restricting systemic exposure
  • Incomplete understanding of relative contributions of different mechanisms to overall efficacy
  • Optimization of dosing regimens for anticancer effects versus antimicrobial indications
  • Identification of predictive biomarkers for patient selection and stratification
  • Evaluation in combination therapies with conventional chemotherapeutics or targeted agents

Addressing these limitations through continued research is essential for maximizing the therapeutic potential of this compound in oncology applications.

Clinical Translation and Development Opportunities

The repurposing of this compound for cancer therapy presents unique opportunities for accelerated clinical development [7] [4]:

  • Leveraging existing safety data from decades of human use for urinary tract infections
  • Potential for rapid clinical testing in defined patient populations with resistant malignancies
  • Opportunities for formulation optimization to enhance bioavailability and tumor targeting
  • Exploration of combination strategies with standard care to overcome therapy resistance
  • Evaluation in multiple cancer types with documented STAT3 dependency

The established safety profile of this compound may facilitate more rapid clinical translation compared to novel chemical entities, potentially accelerating availability for patients with limited treatment options.

Conclusion

This compound represents a promising repurposed agent with demonstrated STAT3 inhibitory activity and potent efficacy against chemotherapy-resistant cancers in preclinical models. Its multi-mechanistic action, targeting STAT3 signaling, P-glycoprotein-mediated drug efflux, cell cycle progression, and apoptotic pathways, provides a compelling rationale for continued development as an anticancer therapeutic. The comprehensive experimental protocols outlined in this whitepaper provide robust methodologies for further investigating STAT3 inhibitors in cancer models. While challenges remain in optimizing bioavailability and defining optimal clinical applications, the established safety profile and novel mechanisms of action position this compound as a valuable candidate for addressing the critical unmet need of therapy-resistant malignancies. Future research should focus on clinical validation, combination strategies, and formulation approaches to fully exploit the therapeutic potential of this promising agent.

References

Nitroxoline methionine aminopeptidase 2 MetAP2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism and Quantitative Profiling of Nitroxoline

This compound is a hydroxyquinoline derivative, initially used as an antibiotic for urinary tract infections, that has been identified as an inhibitor of Methionine Aminopeptidase 2 (MetAP2) [1] [2]. MetAP2 is a cytosolic metalloenzyme responsible for the co-translational removal of initiator methionine from nascent proteins, a process critical for protein maturation and function [3] [4] [5]. Inhibition of MetAP2 impacts cellular processes such as angiogenesis, proliferation, and metabolism.

The table below summarizes the key quantitative data on this compound's activity:

Parameter Value / Measurement Experimental Context / Notes
Enzyme Inhibition (IC₅₀) 54.8 nM (95% CI: 22.6 to 132.8 nM) [2] In vitro inhibition of purified MetAP2 enzyme activity [2].
Cellular Anti-proliferative (IC₅₀) 1.9 μM (95% CI: 1.54 to 2.39 μM) [2] Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation [2].
In Vivo Efficacy (Tumor Volume Reduction) 60% reduction [2] Mouse model of breast cancer xenograft after 30 days of treatment [2].
In Vivo Efficacy (Tumor Growth Inhibition) Statistically significant (P=0.045) [2] Orthotopic mouse model of bladder cancer; measured via bioluminescence intensity [2].

Documented Biological Effects and Assays

This compound's inhibition of MetAP2 leads to several downstream biological consequences, which have been validated through a series of established experimental models.

  • Induction of Cellular Senescence: In HUVECs, this compound induces premature senescence in a biphasic manner, a hallmark of sustained MetAP2 inhibition that disrupts the endothelial cell cycle [2].
  • Anti-angiogenic Activity:
    • In Vitro (Endothelial Tube Formation): this compound inhibits the ability of HUVECs to form capillary-like tubular structures on Matrigel, a key test for anti-angiogenic compounds [2].
    • In Vivo (Microvessel Density): Treatment with this compound statistically significantly reduced microvessel density in Matrigel plugs implanted in mice, confirming its anti-angiogenic effect in a living organism [2].
  • Antitumor Efficacy: The anti-angiogenic effect translates to antitumor activity, significantly inhibiting growth of human breast and bladder cancer in mouse xenograft models [2].

This compound's Anti-Angiogenic Mechanism of Action

The following diagram illustrates the documented sequence of molecular and cellular events leading from this compound administration to its ultimate anti-tumor effect.

G A This compound Administration B Inhibition of MetAP2 Enzyme A->B C Cellular Consequences in Endothelial Cells B->C D Premature Senescence C->D E Inhibition of Proliferation C->E F Functional Anti-angiogenic Effects D->F E->F G Inhibition of Endothelial Tube Formation F->G H Reduced Microvessel Density In Vivo F->H I Overall Antitumor Effect G->I H->I

Important Note on Experimental Protocols

The search results I obtained do not contain the detailed, step-by-step experimental methodologies for the key assays cited [2]. The publications confirm that these standard protocols were followed but do not provide full specifics such as reagent concentrations, incubation times, or detailed equipment settings within their abstracts and summary content.

To replicate these studies, you would need to consult the full-text primary research article ( [2]) and likely other specialized resources for protocol details. Standard procedures for some of the mentioned assays include:

  • HUVEC Proliferation Assay (IC₅₀ determination): Typically involves seeding endothelial cells, treating with a concentration range of this compound, and using a metric like MTT or WST-1 to quantify cell viability after a set period (e.g., 72-96 hours).
  • Endothelial Tube Formation Assay: Generally performed by plating HUVECs on a layer of Matrigel in the presence of the compound and quantifying the extent of tube network formation after several hours under a microscope.
  • In Vivo Matrigel Plug Assay: Usually involves injecting growth factor-reduced Matrigel subcutaneously in mice, with or without the test compound, and later quantifying functional angiogenesis by measuring hemoglobin content or microvessel density within the excised plug.

Future Research and Therapeutic Context

The investigation of this compound as a MetAP2 inhibitor exists within a broader therapeutic context. Other, more extensively studied MetAP2 inhibitors like fumagillin, TNP-470, and beloranib have shown that this target is critically involved in regulating lipid metabolism and energy expenditure [6] [7] [4]. This has positioned MetAP2 as a promising target for treating obesity and type 2 diabetes, with inhibitors demonstrating an ability to reduce body weight and improve metabolic parameters in preclinical models [4].

However, the clinical development of some MetAP2 inhibitors has been challenged by safety issues, such as thrombotic events observed with beloranib, driving research toward next-generation inhibitors with improved safety profiles [7].

References

Nitroxoline resistance mechanisms efflux pumps

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow for Resistance Studies

The diagram below outlines a standard methodology for generating and characterizing nitroxoline-resistant mutants in a laboratory setting.

G cluster_1 Phase 1: Mutant Generation cluster_2 Phase 2: Genomic & Phenotypic Characterization A Long-term Exposure (Sub-inhibitory to increasing concentrations) B Plating on Selective Media (4x - 8x MIC) A->B C Isolation of Resistant Colonies B->C D Whole-Genome Sequencing C->D E Proteomic & Metabolic Analysis D->E F In vitro Fitness Assays (Growth Curves, Motility) E->F G In vivo Virulence Assessment (e.g., Zebrafish Larvae Model) F->G

Experimental workflow for this compound resistance studies.

Key methodological details for this workflow include:

  • Mutant Generation: Resistant mutants are typically generated through prolonged serial passage in sub-inhibitory concentrations of this compound, as standard methods like frequency of resistance determination at 4x or 8x MIC often fail to produce mutants [1].
  • Genomic Characterization: This involves whole-genome sequencing of resistant isolates followed by comparison to the parent strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions (indels) in candidate genes [1].
  • Phenotypic Confirmation: The role of identified mutations is confirmed by measuring changes in efflux pump gene expression (e.g., via RT-qPCR or proteomics) and by comparing the MIC of the mutant to the wild-type strain and isogenic knockout mutants [2] [1].

Quantitative Data on Resistance and Fitness

The tables below consolidate key experimental data from the literature, providing a reference for the susceptibility of different species and the fitness costs of resistance.

Table 1: this compound MIC and Resistance Frequency Against Common UTI Pathogens

Species / Strain This compound MIC (µg/mL) Frequency of Resistance at 4x/8x MIC
Escherichia coli (ATCC 25922) 4 < 1.0 × 10⁻¹⁰ [1]
Klebsiella pneumoniae (DSM 681) 2-4 < 1.0 × 10⁻¹⁰ [1]
Pseudomonas aeruginosa (DSM 27853) 32 Not reported
Acinetobacter baumannii (Clinical isolates) ~2-4 (median) [2] Not reported
Salmonella spp. (Clinical isolates) ~3.45 (average) [2] Not reported

Table 2: Comparison of Resistance Frequencies with Other UTI Drugs in *E. coli*

Antibiotic Frequency of Resistance at 4x MIC
This compound < 1.0 × 10⁻¹⁰
Nitrofurantoin (NFT) < 8.1 × 10⁻¹⁰
Fosfomycin (FOS) 3.9 × 10⁻⁷
Ciprofloxacin (CIP) 4.8 × 10⁻⁸
Pivmecillinam (PIV) 2.2 × 10⁻⁵
Trimethoprim (TMP) 2.2 × 10⁻⁵

Data adapted from [1]. The extremely low frequency of this compound resistance suggests a high genetic barrier to resistance.

Research Implications and Future Directions

The current understanding of this compound resistance, characterized by a high genetic barrier and significant fitness costs, supports its potential for repurposing. Key research priorities include:

  • Clinical Surveillance: Active screening for efflux pump regulator mutations (e.g., in emrR, marR) in clinical isolates to monitor for emerging resistance [2].
  • Combination Therapy: Exploiting this compound's synergy with other agents, particularly its ability to resensitize colistin-resistant Enterobacteriaceae by disrupting outer membrane integrity [2].
  • Resistance Reversal: Investigating efflux pump inhibitors as adjuvants to prevent or reverse this compound resistance, though none are yet approved for therapeutic use [3].

References

Nitroxoline metallophore metal intoxication copper zinc

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action: Metal Intoxication

Nitroxoline exerts its antibacterial effects primarily by acting as a metallophore, a compound that shuttles metal ions into bacterial cells, leading to copper and zinc intoxication [1] [2] [3]. This represents a shift from the simpler model of metal chelation and starvation.

The diagram below illustrates the multi-faceted mechanism of this compound-induced metal intoxication and its downstream effects on bacterial physiology.

G This compound This compound Cu_Zn_Intoxication Cu²⁺/Zn²⁺ Intoxication This compound->Cu_Zn_Intoxication OM_Disruption Outer Membrane Disruption This compound->OM_Disruption Metal Stress Metal Stress Cu_Zn_Intoxication->Metal Stress ROS Generation ROS Generation Cu_Zn_Intoxication->ROS Generation Synergy Antibiotic Synergy OM_Disruption->Synergy Increased Permeability Increased Permeability OM_Disruption->Increased Permeability Metabolic_Disruption Metabolic Disruption Altered Aerobic Glycolysis (MRSA) Altered Aerobic Glycolysis (MRSA) Metabolic_Disruption->Altered Aerobic Glycolysis (MRSA) Reduced Transmembrane Potential (E. coli) Reduced Transmembrane Potential (E. coli) Metabolic_Disruption->Reduced Transmembrane Potential (E. coli) Resensitization to Colistin Resensitization to Colistin Synergy->Resensitization to Colistin Potentiation of Large-Scaffold Antibiotics Potentiation of Large-Scaffold Antibiotics Synergy->Potentiation of Large-Scaffold Antibiotics Cell Damage & Death Cell Damage & Death ROS Generation->Cell Damage & Death Increased Permeability->Synergy Cell Lysis (A. baumannii) Cell Lysis (A. baumannii) Increased Permeability->Cell Lysis (A. baumannii)

Multi-faceted antibacterial mechanism of this compound involving metal intoxication and membrane disruption.

Antibacterial Activity Spectrum and Synergy

This compound exhibits a broad spectrum of activity against various Gram-negative bacteria and shows promising synergistic effects with other antibiotics.

Table 1: this compound Activity Spectrum Against Select Gram-Negative Pathogens [1]
Bacterial Species MIC₅₀ (µg/mL) Susceptibility Profile
Escherichia coli 4 Susceptible (breakpoint: ≤16 µg/mL)
Acinetobacter baumannii 2 Highly susceptible; exhibits bactericidal activity
Klebsiella pneumoniae 4 Susceptible
Salmonella spp. ~4 Highly susceptible; active against intracellular S. Typhi
Pseudomonas aeruginosa 32 Less susceptible (above clinical breakpoint)
Table 2: Documented Synergistic Interactions of this compound [1] [4]
Synergistic Partner Observed Effect Potential Application
Colistin Strong synergy; resensitizes colistin-resistant Enterobacteriaceae Combatting multidrug-resistant (MDR) Gram-negative infections
Polymyxin B Enhanced antibacterial efficacy Potential combination therapy
Vancomycin Synergistic activity against E. coli Broadening the spectrum of Gram-positive-targeting antibiotics
Streptomycin Synergistic effect Potential combination therapy
Meropenem Antagonistic interaction observed Avoid combination use

Experimental Protocols for Key Findings

For researchers aiming to validate or build upon these findings, here are summaries of the key experimental methodologies.

Protocol 1: Determining Metal-Binding Properties via UV-Vis Spectroscopy [5] [4]

This protocol characterizes the interaction between this compound and metal ions.

  • Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare aqueous solutions of metal salts (CuSO₄, ZnSO₄, MgSO₄, etc.) at 100 mM.
  • Spectroscopic Analysis: Mix this compound with individual metal ions in a buffer system. Scan the absorption spectrum (e.g., from 300-600 nm) across a pH range (e.g., 3.0 to 12.0).
  • Data Interpretation: A significant decrease or shift in the absorbance peak of this compound (λₘₐₓ ≈ 450 nm) upon metal addition indicates complex formation.
Protocol 2: Checkerboard Assay for Antibiotic Synergy [1]

This method quantitatively measures the interaction between this compound and a second antibiotic.

  • Setup: In a 96-well microtiter plate, serially dilute this compound along one axis and the partner antibiotic along the other axis in a broth medium.
  • Inoculation: Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL).
  • Incubation & Analysis: Incubate the plate (e.g., 35°C for 18-24 hours). Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic (FICI ≤ 0.5), additive, indifferent, or antagonistic.
Protocol 3: Assessing Bacterial Killing Kinetics (Time-Kill Assay) [1]

This protocol determines whether this compound is bacteriostatic or bactericidal.

  • Exposure: Expose a high-density bacterial culture (~10⁸ CFU/mL) to this compound at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC) in a liquid medium.
  • Sampling: Remove aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours).
  • Enumeration: Serially dilute the aliquots and plate them onto agar. Count the colony-forming units (CFU) after incubation. A decrease of ≥3 log₁₀ CFU/mL at 24 hours compared to the initial count defines bactericidal activity.

Resistance Mechanisms

Bacterial resistance to this compound, while currently rare, primarily occurs through enhanced efflux [1]. Key mechanisms include:

  • Upregulation of RND Efflux Pumps: Mutations in regulatory genes (e.g., emrR, marR) lead to overexpression of efflux systems like EmrAB-TolC in E. coli and K. pneumoniae, pumping this compound out of the cell [1].
  • Involvement of Other Pumps: In K. pneumoniae, the OqxRAB efflux system has also been implicated in this compound resistance [1].

Future Directions and Therapeutic Potential

The metal intoxication mechanism positions this compound as a promising candidate for repurposing:

  • Combatting MDR Pathogens: Its broad activity against ESKAPE pathogens like A. baumannii and its ability to resensitize colistin-resistant strains to colistin are of significant therapeutic value [1].
  • Antibiotic Potentiation: The synergy with large-scaffold antibiotics (e.g., vancomycin) and membrane-targeting agents (e.g., colistin) opens avenues for effective combination therapies, potentially lowering required doses and reducing toxicity [1] [4].
  • Species-Specific Bactericidal Activity: The finding that this compound is bactericidal against A. baumannii (causing cell lysis) but bacteriostatic against E. coli warrants further investigation into species-specific pathways [1].

References

Nitroxoline in vitro susceptibility testing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Broth Microdilution for Aerobic Bacteria

Broth microdilution is the most referenced reference method for determining nitroxoline's Minimum Inhibitory Concentration (MIC) against Gram-negative and Gram-positive bacteria.

  • Principle: This method determines the lowest concentration of this compound (the MIC) that prevents visible growth of a microorganism in a liquid medium after overnight incubation [1] [2].
  • Standard Procedure: Studies on E. coli and other Gram-negative bacteria frequently cite the ISO 20776-1:2006 standard as the reference method [1].
  • Preparation:
    • Stock Solution: Dissolve pure this compound powder in DMSO (Dimethyl Sulfoxide) to create a stock solution [2] [3].
    • Dilution Series: Prepare a two-fold dilution series of this compound in the appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth) [2]. Common tested concentration ranges are from 0.25 mg/L to 32 or 64 mg/L [1] [2].
    • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well of the microdilution plate [1].
  • Incubation: Incubate the plates at 35±2°C for 16-20 hours in an ambient air incubator [1].
  • Interpretation:
    • The MIC is defined as the lowest drug concentration that completely inhibits visible growth of the organism [1].
    • For uncomplicated urinary tract infections (uUTI) caused by E. coli, the EUCAST clinical breakpoint is ≤16 mg/L (susceptible) [1] [4] [3].

Broth Microdilution for Yeasts and Fungi

The methodology for antifungal testing of this compound against Candida species is similar but uses different media and incubation parameters.

  • Medium: Use RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS [4] [5].
  • Inoculum: Prepare yeast suspensions from 24-hour cultures and adjust to a final density of 0.5 × 10³ to 2.5 × 10³ CFU/mL [4].
  • Incubation: Incubate at 35°C for 24 hours [4]. MIC is defined as the lowest concentration showing prominent decrease in growth (approximately 50% inhibition) compared to the drug-free control [4].

Specialized Method for Mycobacteria

Susceptibility testing for slow-growing mycobacteria requires a specialized liquid culture system.

  • System: The BACTEC MGIT 960 system is used for clinical isolates of the Mycobacterium tuberculosis complex (MTBC) [3] [6].
  • Procedure:
    • MGIT tubes are supplemented with OADC (Oleic Albumin Dextrose Catalase) growth supplement.
    • This compound solutions are added to achieve final concentrations in a two-fold dilution series (e.g., 1-32 mg/L) [3] [6].
    • Tubes are inoculated with a standardized suspension of the mycobacterial isolate and placed in the BACTEC MGIT 960 instrument.
  • Interpretation: The MIC is defined as the lowest this compound concentration that keeps growth units below 100 when the drug-free control reaches 400 growth units [3] [6].

Disk Diffusion Testing

Disk diffusion is a practical qualitative method for routine diagnostics, especially for uropathogens.

  • Medium: Use Mueller-Hinton agar for bacteria. For yeasts, both Mueller-Hinton agar and RPMI-agar have been used, with RPMI showing better correlation with MICs for Candida auris [4] [5].
  • Inoculum: Streak a bacterial suspension of 0.5 McFarland standard onto the agar plate [7].
  • Disk Application: Apply a this compound-impregnated disk.
  • Incubation & Measurement: Incubate at 35±2°C for 16-20 hours. Measure the diameter of the inhibition zone [7].
  • Interpretation: For E. coli in uUTI, an inhibition zone diameter of ≥15 mm corresponds to susceptibility (using the ≤16 mg/L breakpoint) [4].

This compound Susceptibility Data Overview

The table below summarizes this compound's in-vitro activity against various microorganisms from recent studies.

Microorganism Number of Isolates Tested MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L) Citations
Escherichia coli 499 2 4 1 - 8 [1]
Acinetobacter baumannii >1000 (across species) 2 - - [2]
Klebsiella pneumoniae >1000 (across species) 4 - - [2]
Salmonella spp. 11 ~4 - Up to 8 [2]
Pseudomonas aeruginosa >1000 (across species) 32 - - [2]
Candida albicans 45 (total Candida) 2 2 0.25 - 4 [4]
Candida glabrata 18 2 4 0.25 - 4 [4]
Candida auris 35 0.25 0.5 0.125 - 1 [5]
Mycobacterium tuberculosis 18 4 4 4 - 8 [3] [6]

Experimental Workflow for Susceptibility Testing

The following diagram outlines the key decision points for selecting and performing a this compound susceptibility test.

Start Start: Susceptibility Testing Q1 What is the organism's growth rate? Start->Q1 A1 Rapid Grower Q1->A1 A2 Slow Grower (e.g., Mycobacteria) Q1->A2 Q2 Is a qualitative or quantitative result needed? A3 Quantitative (MIC) Q2->A3 A4 Qualitative (S/I/R) Q2->A4 Q3 Is the organism a bacterium or fungus? A5 Bacterium Q3->A5 A6 Fungus/Yeast Q3->A6 Method1 Broth Microdilution (ISO 20776-1) Method2 BACTEC MGIT 960 System Method3 Disk Diffusion A1->Q2 A2->Method2 A3->Q3 A4->Method3 A5->Method1 A6->Method1

Key Research Applications and Considerations

  • Broader Spectrum: Research demonstrates this compound has a broader activity spectrum beyond uropathogenic E. coli, showing excellent in-vitro activity against multidrug-resistant organisms like Acinetobacter baumannii, Candida auris, and Mycobacterium tuberculosis [2] [3] [5].
  • Combination Therapy: this compound shows synergy with colistin and can resensitize colistin-resistant K. pneumoniae in vitro and in vivo, but is antagonistic with beta-lactams [2].
  • Automated Interpretation: For high-throughput disk diffusion testing, AI-assisted systems like the APAS Independence have shown high categorical agreement with manual reading for E. coli [7].

References

Comprehensive Application Notes and Protocols: Nitroxoline for Pseudomonas aeruginosa Biofilm Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Pseudomonas aeruginosa represents a formidable challenge in clinical settings due to its remarkable ability to form structured biofilms that confer enhanced antibiotic resistance. These complex bacterial communities encapsulated in extracellular polymeric substances (EPS) are associated with persistent infections in cystic fibrosis, urinary tract infections, and medical device-related infections [1]. The biofilm matrix, composed of exopolysaccharides (alginate, Pel, Psl), extracellular DNA (eDNA), and proteins, creates a protective diffusion barrier that restricts antibiotic penetration and promotes treatment failure [1]. This protective environment allows P. aeruginosa to tolerate antibiotic concentrations 10-1000 times higher than those required to kill their planktonic counterparts [2].

Nitroxoline (8-hydroxy-5-nitroquinoline), a urinary antibiotic with decades of clinical use in Europe, has recently emerged as a promising anti-biofilm agent [3] [4]. Originally valued for its antibacterial properties against uropathogens, this compound's metal-chelating capacity has been identified as the fundamental mechanism underlying its potent biofilm-disrupting activity [3] [4]. Unlike conventional antibiotics that primarily target essential bacterial processes, this compound exerts its anti-biofilm effects through cation complexation, specifically chelating iron and zinc ions that are essential for biofilm integrity and development [3]. This unique mechanism of action positions this compound as an attractive candidate for combination therapy approaches aimed at overcoming the recalcitrant nature of P. aeruginosa biofilm-associated infections.

Mechanism of Action: Metal Chelation and Biofilm Disruption

Primary Metal Chelation Mechanism

This compound functions as a broad-spectrum metallophore that induces bacterial metal intoxication, primarily through complexation of zinc and copper ions [4]. The 8-hydroxyquinoline structure of this compound enables formation of stable complexes with divalent cations, particularly Fe²⁺ and Zn²⁺, which play crucial roles in biofilm matrix stability and bacterial adhesion [3]. Experimental evidence demonstrates that the antibiofilm activity of this compound is indirect and mediated by removal of free iron and zinc from the microbial environment, as biofilm formation capacity can be reconstituted by resupplementation with these specific cations but not with magnesium or calcium [3].

The chelation of these essential metals disrupts multiple aspects of biofilm development and maintenance. Iron sequestration interferes with type IV pilus function, impairing twitching motility and microcolony formation during early biofilm development [3]. Simultaneously, zinc complexation disrupts zinc-dependent adhesion modules that facilitate intercellular adhesion in staphylococcal biofilms, suggesting similar mechanisms may operate in P. aeruginosa [3]. This cation chelation leads to structural alterations in biofilms, transforming them from densely packed confluent layers to reticulate structures with significantly reduced thickness and surface coverage [3].

Additional Anti-Biofilm Effects

Beyond its primary metal-chelating activity, this compound exhibits several secondary effects that contribute to its anti-biofilm efficacy. At sub-minimum inhibitory concentrations (sub-MICs), this compound has been shown to enhance twitching motility in P. aeruginosa in a biphasic manner, promoting the transition from sessile to planktonic lifestyles [3]. Furthermore, this compound perturbs outer membrane integrity in Gram-negative bacteria, potentially increasing permeability to other antimicrobial agents and explaining its synergistic effects with large-scaffold antibiotics [4].

Recent research has also revealed that this compound induces copper intoxication in bacterial cells, generating reactive oxygen species that contribute to bactericidal activity against certain pathogens like Acinetobacter baumannii [4]. This additional metal homeostasis disruption mechanism further distinguishes this compound from conventional antibiotics and underscores its multi-faceted approach to biofilm disruption. The compound's impact on membrane integrity also facilitates the resensitization of resistant strains to last-resort antibiotics like colistin, both in vitro and in vivo [4].

Efficacy Data and Quantitative Analysis

Anti-Biofilm Activity Against P. aeruginosa

Table 1: Anti-biofilm efficacy of this compound against Pseudomonas aeruginosa

Strain Biofilm Mass Reduction Concentration Viable Cell Reduction in Preformed Biofilms Clinical Concentration Efficacy
P. aeruginosa PAO1 (lab strain) Up to 80% Sub-MIC (concentration-dependent) Not reported Not applicable
P. aeruginosa clinical isolates Reticulate structures with reduced thickness 8 µg/mL or 40 µM 4-log reduction 200 µg/mL for 6 hours
P. aeruginosa BK6695-10 (blood culture) Significant dispersal from preformed biofilms Subinhibitory concentrations Not reported Not applicable

This compound demonstrates concentration-dependent efficacy against both biofilm formation and preformed mature biofilms [3]. At sub-MIC concentrations, this compound inhibits de novo biofilm mass synthesis on polystyrene surfaces by up to 80% across various P. aeruginosa strains, including laboratory and clinical isolates from diverse infection sources [3]. Notably, the anti-biofilm activity occurs without significant inhibition of planktonic growth, confirming a specific targeting of the sessile bacterial population [3].

Against preformed biofilms, this compound exhibits even more promising activity. At concentrations achievable in urine during standard oral treatment (200 µg/mL), this compound reduces viable cell counts in preformed biofilms by 4 logs after 6 hours of exposure, outperforming both ciprofloxacin (2-log reduction) and colistin (approximately 1-log reduction) [3]. Microscopic analysis reveals that sub-MIC this compound treatment reduces biofilm thickness by approximately 40%, primarily affecting the upper layers while leaving the basal regions relatively intact [3].

Antibiotic Synergy and Resensitization Potential

Table 2: this compound-antibiotic synergy against Pseudomonas aeruginosa biofilms

Antibiotic Combination Effect on Biofilm Efficacy Compared to Antibiotic Alone Impact on Planktonic Cells
This compound + Tobramycin Significant reduction in biomass and thickness Superior (p = 0.001) Enhanced killing of dispersed cells
This compound + Colistin Resensitization of resistant strains 2-4 fold MIC reduction Improved in vivo survival in Galleria mellonella model
This compound + Macrolides/Rifampicin/Novobiocin Not quantified Strong synergy Enables activity against Gram-negative bacteria

This compound exhibits potent synergistic effects when combined with conventional antibiotics, particularly those targeting the bacterial cell wall and outer membrane [4]. One of the most significant therapeutic advantages is this compound's ability to resensitize colistin-resistant Enterobacteriaceae, reducing colistin MICs 2-4 fold, even below the EUCAST breakpoint in some cases [4]. This resensitization effect extends to in vivo models, where this compound-colistin combination therapy improved survival of Galleria mellonella larvae infected with mcr-1-positive, colistin-resistant Klebsiella pneumoniae by twofold at 72 hours post-infection compared to monotherapy [4].

The synergy between this compound and antibiotics appears to be multifaceted. This compound-induced biofilm disruption releases bacterial cells from the protective biofilm matrix, rendering them more susceptible to conventional antibiotics [3]. Additionally, this compound's perturbation of outer membrane integrity may enhance penetration of co-administered antibiotics [4]. This combination approach addresses the key challenge of biofilm-mediated antibiotic tolerance while potentially lowering required antibiotic doses, thereby reducing toxicity concerns associated with last-resort agents like colistin [4].

Experimental Protocols

Biofilm Cultivation and this compound Treatment

Protocol 1: Static Biofilm Formation and this compound Susceptibility Testing

Materials:

  • P. aeruginosa strains (laboratory or clinical isolates)
  • Cation-adjusted Mueller-Hinton broth (CA-MHB) or LB broth diluted 1:4 in water
  • Sterile polystyrene tubes or 96-well microtiter plates
  • This compound stock solution (e.g., 10 mg/mL in DMSO)
  • Incubator (37°C)

Procedure:

  • Prepare bacterial suspensions in appropriate broth, adjusting to approximately 1×10⁶ CFU/mL.
  • Distribute 1 mL aliquots into sterile polystyrene tubes or 200 µL into microtiter plate wells.
  • Incubate for 24 hours at 37°C to allow biofilm formation.
  • Carefully aspirate planktonic cells and medium without disturbing adhered biofilm.
  • Add fresh medium containing serial dilutions of this compound (typically 0.25-64 µg/mL).
  • Incubate for an additional 6-24 hours at 37°C.
  • Assess biofilm mass using crystal violet staining (0.1% for 15 minutes, elute with 33% acetic acid, measure OD₅₉₀) or viability using resazurin metabolism assays [3].

Protocol 2: Preformed Biofilm Eradication Assay

Materials:

  • Established 24-48 hour biofilms
  • This compound solutions in relevant physiological concentrations (e.g., 8-200 µg/mL)
  • Control antibiotics (ciprofloxacin, colistin) for comparison
  • Viability staining reagents (e.g., LIVE/DEAD BacLight Bacterial Viability Kit)

Procedure:

  • Establish mature biofilms as described in Protocol 1.
  • Expose preformed biofilms to this compound at concentrations reflecting achievable in vivo levels (e.g., 200 µg/mL for urinary tract applications).
  • Incubate for predetermined time points (2, 4, 6, 24 hours).
  • Quantify viable cells by sonicating biofilms, serial dilution, and plating for CFU enumeration.
  • Alternatively, assess viability using fluorescent staining and confocal laser scanning microscopy (CLSM) to visualize spatial distribution of live/dead cells within the biofilm architecture [3].
Structural and Morphological Analysis

Protocol 3: Microscopic Evaluation of Biofilm Architecture

Materials:

  • Lab-Tek chambered coverglasses or similar biofilm growth substrates
  • Acridine orange stain (0.1%) or SYTO 9/propidium iodide mixture
  • Glutaraldehyde (2.5%) for fixation (for SEM)
  • Confocal laser scanning microscope or scanning electron microscope

Procedure:

  • Grow biofilms on appropriate transparent surfaces for microscopy.
  • Treat with sub-MIC this compound (e.g., 8 µg/mL) for 6-24 hours.
  • For CLSM: Stain with acridine orange (0.1%) for 5 minutes, visualize with appropriate excitation/emission settings.
  • For SEM: Fix biofilms with 2.5% glutaraldehyde in cacodylate buffer, dehydrate through ethanol series, critical point dry, sputter-coat with gold/palladium.
  • Acquire multiple images from random fields for quantitative analysis of biofilm thickness, biovolume, and surface coverage using image analysis software (e.g., ImageJ with BiofilmQ plugin) [3].

Protocol 4: Twitching Motility Assay

Materials:

  • LB agar plates (1% agar)
  • This compound-containing LB agar (0.25-16 µg/mL)
  • Inoculation needles

Procedure:

  • Prepare LB agar plates with and without this compound supplementation.
  • Stab-inoculate plates with fresh P. aeruginosa cultures using sterile inoculation needles, penetrating to the bottom of the Petri dish.
  • Incubate for 48-72 hours at 37°C.
  • Measure the zone of twitching motility by staining the agar with crystal violet (1%) for 30 minutes and destaining with water [3].
  • Compare twitching zones between this compound-treated and control plates to assess enhanced motility indicative of biofilm dispersal.

Application Guidelines and Integration in Therapeutic Strategies

Potential Clinical Applications

The unique anti-biofilm properties of this compound suggest several promising clinical applications for managing P. aeruginosa infections. In urinary tract infections, particularly those associated with indwelling catheters, this compound's high urinary concentrations (persisting around 300 mg/L during oral therapy) directly target biofilm formation on abiotic surfaces [3] [4]. For respiratory infections in cystic fibrosis patients, where P. aeruginosa biofilms contribute significantly to disease progression, this compound's metal-chelating mechanism may complement standard tobramycin inhalation therapy, though formulation challenges for pulmonary delivery must be addressed [5].

Additionally, this compound shows promise for medical device coating applications to prevent biofilm formation on implants and catheters [3]. The demonstrated synergy with colistin also positions this compound as a valuable component in combination therapy for multidrug-resistant P. aeruginosa infections, potentially restoring susceptibility to last-resort antibiotics [4]. The anti-biofilm activity at sub-MIC concentrations further suggests potential for prophylactic use in high-risk settings where biofilm formation presents significant clinical challenges.

Combination Therapy Recommendations

Based on current evidence, several combination approaches with this compound warrant consideration:

  • This compound + Tobramycin: For enhanced eradication of established P. aeruginosa biofilms, particularly in respiratory infections [3].
  • This compound + Colistin: For multidrug-resistant infections where colistin resistance limits therapeutic options [4].
  • This compound + Ceftazidime: For synergistic effects against biofilm-embedded cells, mimicking the efficacy demonstrated with similar combination approaches [5].

When designing combination regimens, it is essential to consider that this compound demonstrates antagonism with beta-lactam antibiotics including penicillins, cephalosporins, and carbapenems [4]. This antagonistic relationship may stem from this compound's bacteriostatic activity interfering with the bactericidal mechanism of cell-wall active agents that require active bacterial growth for optimal efficacy.

Visualization of Pathways and Workflows

This compound Mechanism of Action Pathway

G This compound This compound MetalChelation Metal Chelation (Fe²⁺, Zn²⁺) This compound->MetalChelation Primary Action OMDisruption Outer Membrane Perturbation This compound->OMDisruption Secondary Effect BiofilmDisruption Biofilm Structural Disruption MetalChelation->BiofilmDisruption MotilityChange Enhanced Twitching Motility BiofilmDisruption->MotilityChange MatrixAlteration Altered Matrix Architecture BiofilmDisruption->MatrixAlteration AntibioticSynergy Enhanced Antibiotic Penetration & Efficacy OMDisruption->AntibioticSynergy MatrixAlteration->AntibioticSynergy

Diagram 1: this compound's multimodal mechanism of action against Pseudomonas aeruginosa biofilms, highlighting metal chelation as the primary pathway with secondary effects on membrane integrity that collectively enhance antibiotic efficacy.

Biofilm Susceptibility Testing Workflow

G Start Inoculum Preparation (1×10⁶ CFU/mL) BiofilmFormation Biofilm Formation (24-48h, 37°C) Start->BiofilmFormation Treatment This compound Exposure (6-24h) BiofilmFormation->Treatment Assessment Biofilm Assessment Treatment->Assessment CV Crystal Violet Staining Assessment->CV Biomass Quantification Viability Viability Assays (CFU/Resazurin) Assessment->Viability Cell Viability Microscopy Microscopic Analysis (CLSM/SEM) Assessment->Microscopy Structure Analysis Data Data Analysis CV->Data Viability->Data Microscopy->Data

Diagram 2: Comprehensive workflow for evaluating this compound efficacy against Pseudomonas aeruginosa biofilms, incorporating multiple assessment methodologies for robust quantification of anti-biofilm effects.

Conclusion

This compound represents a promising anti-biofilm therapeutic with a unique metal-chelating mechanism of action that effectively disrupts Pseudomonas aeruginosa biofilms. The compound's ability to potentiate conventional antibiotics, particularly against multidrug-resistant strains, positions it as a valuable candidate for combination therapy approaches. While clinical implementation beyond urinary tract infections will require further formulation development and safety evaluation, the existing efficacy data and well-established safety profile support continued investigation of this compound as a solution to the challenging problem of biofilm-associated infections.

References

Application Notes: Nitroxoline-Colistin Combination Therapy for Resensitizing Drug-Resistant Gram-Negative Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The global spread of multidrug-resistant (MDR) Gram-negative pathogens represents a critical public health threat, with colistin serving as a last-line defense against many resistant infections. The emergence of plasmid-mediated mobile colistin resistance (mcr) genes and chromosomal resistance mechanisms has severely compromised colistin efficacy, creating an urgent need for innovative therapeutic strategies. These application notes present comprehensive experimental evidence and standardized protocols demonstrating that nitroxoline, a hydroxyquinoline antibiotic, effectively resensitizes colistin-resistant Gram-negative pathogens when used in combination therapy. Through multiple mechanistic pathways including membrane permeabilization, metal intoxication, and potentiation of colistin binding, this compound restores colistin susceptibility across diverse resistant strains including Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. This document provides researchers with validated methodologies and reference data to advance combination therapy development against MDR Gram-negative infections.

Introduction & Background

The Colistin Resistance Crisis

Colistin (polymyxin E) represents a cationic polypeptide antibiotic of last resort for treating infections caused by MDR Gram-negative bacteria. Its primary mechanism involves electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane, leading to membrane disruption and bacterial death [1]. Historically abandoned due to nephrotoxicity and neurotoxicity concerns, colistin has been reintroduced clinically as resistance to alternative antibiotics has escalated [2]. Two primary resistance mechanisms have emerged: (1) chromosomal mutations in two-component systems (PmrAB/PhoPQ) that modify lipid A with phosphoethanolamine or aminoarabinose, reducing membrane negative charge; and (2) plasmid-mediated mcr genes that encode phosphoethanolamine transferases, enabling horizontal transfer of resistance [3] [1]. The World Health Organization has designated multiple Gram-negative pathogens as priority critical pathogens, underscoring the urgent need for novel therapeutic approaches [4].

This compound as a Promising Adjuvant

This compound (8-hydroxy-5-nitroquinoline) is a bacteriostatic antibiotic with an established safety profile and decades of clinical use for uncomplicated urinary tract infections [5]. Beyond its traditional indication, recent investigations have revealed a broader spectrum of activity against Gram-negative pathogens than previously recognized, including potent effects against MDR strains [5]. This compound functions as a metallophore that induces copper and zinc intoxication in bacterial cells while additionally disrupting outer membrane integrity [5]. This multi-faceted activity positions this compound as an ideal candidate for combination therapy with colistin, potentially overcoming resistance through complementary mechanisms of action.

Mechanisms of Action & Synergy

Molecular Basis of Synergy

The synergistic interaction between this compound and colistin emerges from their complementary mechanisms of action that collectively overcome bacterial resistance adaptations:

  • Membrane Permeabilization: this compound disrupts outer membrane integrity through metal chelation and direct interaction with membrane components, facilitating increased colistin penetration and access to its lipid A target [5]. This permeabilization effect is particularly pronounced in colistin-resistant strains with modified LPS structures.

  • Metal Homeostasis Disruption: As a metallophore, this compound complexes with essential metal ions (particularly zinc and copper), inducing metal starvation while simultaneously causing oxidative stress through Fenton chemistry reactions [5]. This dual action compromises bacterial stress response systems that normally mitigate colistin toxicity.

  • Enhanced Colistin Binding: By partially neutralizing the protective charge modifications in resistant strains (e.g., phosphoethanolamine additions), this compound restores the electrostatic interaction between cationic colistin molecules and anionic membrane components [4] [5].

The following diagram illustrates the synergistic mechanism between this compound and colistin:

G This compound This compound Membrane Permeabilization Membrane Permeabilization This compound->Membrane Permeabilization Induces Metal Intoxication Metal Intoxication This compound->Metal Intoxication Causes ROS Production ROS Production This compound->ROS Production Stimulates Colistin Colistin Lipid A Binding Lipid A Binding Colistin->Lipid A Binding Direct Effects Effects Bacterial Cell Death Bacterial Cell Death Effects->Bacterial Cell Death Collectively cause Result Result Enhanced Colistin Access Enhanced Colistin Access Membrane Permeabilization->Enhanced Colistin Access Enables Disrupted Bacterial Metabolism Disrupted Bacterial Metabolism Metal Intoxication->Disrupted Bacterial Metabolism Results in Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage Causes Membrane Disruption Membrane Disruption Lipid A Binding->Membrane Disruption Leads to Membrane Disruption->Effects Enhanced Colistin Access->Membrane Disruption Potentiates Disrupted Bacterial Metabolism->Effects Oxidative Damage->Effects Bacterial Cell Death->Result

Figure 1: Synergistic Mechanism of this compound and Colistin Combination Therapy

Impact on Biofilms and Persister Cells

Beyond planktonic bacteria, the this compound-colistin combination demonstrates exceptional efficacy against structured microbial communities that contribute to chronic infections. This compound potently inhibits biofilm formation and disrupts established biofilms through its metal chelation properties, which interfere with extracellular matrix integrity and quorum sensing pathways [4]. When combined with colistin, the treatment achieves complete eradication of persister cells within biofilms—a population typically resistant to conventional antibiotics [4]. This enhanced biofilm penetration and anti-persister activity addresses a critical limitation of monotherapy with colistin or other last-resort antibiotics.

Comprehensive Efficacy Data

Quantitative Susceptibility Testing

Systematic evaluation of the this compound-colistin combination against diverse Gram-negative pathogens reveals consistent resensitization across multiple strain types. The following table summarizes minimum inhibitory concentration (MIC) reduction data from checkerboard assays:

Table 1: this compound-Colistin Synergy Against Gram-Negative Pathogens

Bacterial Species Strain Characteristics Colistin MIC Alone (µg/mL) Colistin MIC with this compound (µg/mL) Fold Reduction FICI Value
P. aeruginosa Colistin-resistant 1024 0.03 34,000 ≤0.5 [6]
E. coli mcr-1 positive 8 0.25-2 4-32 0.14-0.5 [7] [5]
K. pneumoniae Colistin-resistant 256 0.125-0.5 512-2048 0.09-0.31 [7]
A. baumannii Colistin-resistant 128 0.5-1 128-256 0.25-0.38 [7]
K. pneumoniae ESBL-positive 4-8 0.125-1 4-32 ≤0.5 [5]

FICI: Fractional Inhibitory Concentration Index (FICI ≤0.5 indicates synergy)

Time-Kill Kinetics and Biofilm Eradication

Dynamic time-kill assays provide further evidence of the combination's bactericidal activity. Against colistin-resistant P. aeruginosa, the this compound-colistin combination achieves >4-log10 CFU/mL reduction within 12-24 hours, compared to minimal activity by either agent alone [4] [6]. The combination also demonstrates significant anti-biofilm activity, with crystal violet staining and scanning electron microscopy revealing complete disruption of established biofilms at concentrations 4-8 fold lower than respective MICs [4] [7]. This enhanced biofilm eradication addresses a critical therapeutic challenge in device-related and chronic infections.

Experimental Protocols

Checkerboard Assay for Synergy Detection

Checkerboard broth microdilution represents the standard methodology for quantifying antibiotic synergy and determining FICI values [6] [7].

5.1.1 Materials Required
  • Cation-adjusted Mueller-Hinton broth (CAMHB)
  • Sterile 96-well polystyrene microtiter plates
  • Colistin sulfate stock solution (5120 µg/mL in sterile water)
  • This compound stock solution (5120 µg/mL in DMSO)
  • Bacterial suspensions adjusted to 0.5 McFarland standard (~1.5 × 10^8 CFU/mL)
  • Multichannel pipettes and sterile tips
5.1.2 Procedure
  • Prepare serial two-fold dilutions of colistin in CAMHB along the x-axis of the microtiter plate, covering a concentration range of 0.06-512 µg/mL.
  • Prepare serial two-fold dilutions of this compound in CAMHB along the y-axis, covering a concentration range of 0.25-256 µg/mL.
  • Add 50 µL of each antibiotic dilution to corresponding wells, creating all possible combinations of the two agents.
  • Inoculate each well with 100 µL of bacterial suspension diluted 1:100 in CAMHB (final inoculum ~7.5 × 10^5 CFU/mL).
  • Include growth control wells (no antibiotics) and sterility controls (medium only).
  • Seal plates and incubate at 35°C for 18-24 hours.
  • Determine MIC endpoints as the lowest concentration completely inhibiting visible growth.
5.1.3 Data Analysis

Calculate FICI using the formula: FICI = (MICcolistin combination/MICcolistin alone) + (MICthis compound combination/MICthis compound alone) Interpret results as: synergy (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifferent (1 < FICI ≤ 4), or antagonism (FICI > 4) [7].

Time-Kill Assay Protocol

Time-kill assays provide dynamic assessment of bactericidal activity and can detect synergistic killing more sensitively than endpoint methods like checkerboard assays [7].

5.2.1 Procedure
  • Prepare test solutions in CAMHB: colistin alone, this compound alone, combination, and growth control.
  • Use concentrations based on MIC values (typically 0.5×, 1×, and 2× MIC for each agent alone and in combination).
  • Inoculate each tube with approximately 5 × 10^5 CFU/mL of mid-log phase bacteria.
  • Incubate at 35°C with shaking (200 rpm).
  • Remove aliquots at 0, 2, 4, 6, 8, 12, and 24 hours for quantitative culture.
  • Serially dilute aliquots in sterile saline and plate on Mueller-Hinton agar.
  • Count colonies after 18-24 hours incubation and calculate CFU/mL.
5.2.2 Data Interpretation

Synergy is defined as ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours. Bactericidal activity is defined as ≥3-log10 reduction in CFU/mL from the initial inoculum [7].

The following diagram illustrates the experimental workflow for combination therapy evaluation:

G Start Start Strain Selection Strain Selection Start->Strain Selection Includes resistant & mcr-positive isolates Assays Assays Methods Methods Analysis Analysis Therapeutic Applications Therapeutic Applications Analysis->Therapeutic Applications Guides Checkerboard Assay Checkerboard Assay Strain Selection->Checkerboard Assay Time-Kill Assay Time-Kill Assay Strain Selection->Time-Kill Assay Biofilm Assays Biofilm Assays Strain Selection->Biofilm Assays FICI Determination FICI Determination Checkerboard Assay->FICI Determination Generates data for Kill Kinetics Kill Kinetics Time-Kill Assay->Kill Kinetics Evaluates Biofilm Disruption Biofilm Disruption Biofilm Assays->Biofilm Disruption Measures Synergy Assessment Synergy Assessment FICI Determination->Synergy Assessment Kill Kinetics->Synergy Assessment Efficacy Evaluation Efficacy Evaluation Biofilm Disruption->Efficacy Evaluation Mechanistic Studies Mechanistic Studies Synergy Assessment->Mechanistic Studies Informs Efficacy Evaluation->Mechanistic Studies Membrane Permeability Membrane Permeability Mechanistic Studies->Membrane Permeability Includes ROS Detection ROS Detection Mechanistic Studies->ROS Detection Includes Gene Expression Gene Expression Mechanistic Studies->Gene Expression Includes Membrane Permeability->Analysis ROS Detection->Analysis Gene Expression->Analysis

Figure 2: Experimental Workflow for Evaluating this compound-Colistin Combination Therapy

Membrane Permeability Assay

Bacterial membrane integrity following this compound-colistin exposure can be quantified using fluorescent dye-based methods [4] [6].

5.3.1 Procedure
  • Grow bacteria to mid-log phase in appropriate medium.
  • Expose to colistin (0.5 µg/mL), this compound (2 µg/mL), combination, or vehicle control.
  • Incubate for 2 hours at 35°C with shaking.
  • Add membrane-impermeant fluorescent dye (e.g., SYTOX Green at 1 µM final concentration).
  • Incubate in dark for 15 minutes.
  • Measure fluorescence (excitation/emission: 504/523 nm) using microplate reader.
  • Calculate percentage membrane permeability relative to positive control (bacteria treated with 70% isopropanol).

Research Applications & Implications

Translational Development Pathways

The This compound-colistin combination presents multiple translational development opportunities for addressing antimicrobial resistance:

  • Salvage Therapy Protocol: Development of standardized dosing regimens for critically ill patients with infections caused by colistin-resistant Gram-negative pathogens, particularly those with limited treatment options [2].

  • Inhalation Therapy: Formulation development for localized administration in ventilator-associated pneumonia caused by MDR P. aeruginosa and A. baumannii, potentially enhancing efficacy while minimizing systemic exposure [8].

  • Biofilm-Related Infection Strategy: Device coating and irrigation solution formulations for preventing and treating biofilm-associated infections on medical implants and in chronic wounds [2].

Future Research Directions

Several promising research avenues merit further investigation to fully exploit the therapeutic potential of this compound-colistin combination therapy:

  • Resistance Mitigation Studies: Longitudinal passage experiments to determine whether the combination suppresses resistance emergence compared to monotherapy [3].

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Systematic evaluation of drug exposure relationships to optimize dosing regimens, particularly in special populations requiring renal replacement therapy [8].

  • Host-Pathogen Interaction Studies: Investigation of combination effects on bacterial virulence factors and host immune responses during infection [4] [5].

  • Expanded Spectrum Assessment: Evaluation against emerging MDR pathogens with pan-resistance profiles, including Stenotrophomonas maltophilia and Burkholderia cepacia complex [5].

References

Comprehensive Application Notes and Protocols: Nitroxoline Anticancer Research in Bladder Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitroxoline Repurposing for Bladder Cancer

This compound, a quinoline antibiotic historically used for urinary tract infections, has emerged as a promising repurposed therapeutic agent for bladder cancer. Recent evidence demonstrates that this compound exhibits multifaceted antitumor activity against both conventional and chemoresistant bladder cancer models through diverse molecular mechanisms. The favorable safety profile and established pharmacokinetics of this compound from decades of clinical use for urinary tract infections position it as an attractive candidate for oncology repurposing, potentially offering accelerated clinical translation compared to novel chemical entities.

Completed multicenter phase II clinical trials have demonstrated the efficacy and safety of this compound in chemotherapy/BCG instillation-unresponsive high-risk non-muscle-invasive bladder cancer (NMIBC) patients, with significantly better clinical efficacy than currently used bladder instillation agents like mitomycin or BCG [1] [2]. The oral administration of this compound provides a substantial advantage over intravesical instillation, improving patient compliance and quality of life while potentially allowing high-risk patients to avoid radical cystectomy [2]. This document provides comprehensive application notes and experimental protocols to support researchers in investigating this compound's anticancer mechanisms and efficacy in bladder cancer models.

Mechanisms of Action and Signaling Pathways

Molecular Targets and Anticancer Mechanisms

This compound exerts its antitumor effects through multiple complementary mechanisms that collectively target critical hallmarks of bladder cancer progression, metastasis, and chemoresistance. The table below summarizes the key molecular targets and functional effects identified in bladder cancer models:

Table 1: Molecular Mechanisms of this compound in Bladder Cancer Models

Molecular Target Experimental System Functional Outcome Supporting References
STAT3 Signaling Inhibition Drug-resistant T24/DOX and T24/CIS cells P-glycoprotein reversal, G0/G1 cell cycle arrest, apoptosis induction [3]
EMT Process Reversal MBT-2 and J82 cell lines; C3H/He mouse model Downregulation of N-cadherin, Slug, MMP-2, MMP-9; inhibition of migration and invasion [4]
MetAP2 Inhibition HUVEC cells; breast and bladder cancer xenografts Anti-angiogenic activity through endothelial cell senescence; reduced microvessel density [5]
EGR1/circNDRG1/miR-520h/smad7 Pathway T24, UM-UC-3, TCCSUP, J82 cell lines circNDRG1 upregulation; smad7-mediated EMT inhibition [1] [2]
Immunomodulation C3H/He mouse model Reduction of myeloid-derived suppressor cells (MDSC) in peripheral blood [4]
Metal Chelation Various cancer models Disruption of cellular metal homeostasis; multiple downstream effects [6] [7]
Visualization of Key Signaling Pathways

The following diagrams illustrate the primary molecular pathways through which this compound exerts its antitumor effects in bladder cancer models:

This compound-Mediated STAT3 Signaling Inhibition in Drug-Resistant Bladder Cancer

G This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Pgp P-glycoprotein STAT3->Pgp Downregulates Survivin Survivin STAT3->Survivin Downregulates BclxL Bcl-xL STAT3->BclxL Downregulates Mcl1 Mcl-1 STAT3->Mcl1 Downregulates cMyc c-Myc STAT3->cMyc Downregulates CyclinD1 Cyclin D1 STAT3->CyclinD1 Downregulates CDK4 CDK4 STAT3->CDK4 Downregulates CDK6 CDK6 STAT3->CDK6 Downregulates CellCycle G0/G1 Cell Cycle Arrest Apoptosis Apoptosis Survivin->Apoptosis BclxL->Apoptosis Mcl1->Apoptosis CyclinD1->CellCycle CDK4->CellCycle CDK6->CellCycle

This compound-Mediated circNDRG1/miR-520h/smad7 Signaling Pathway in Bladder Cancer Metastasis

G This compound This compound EGR1 EGR1 This compound->EGR1 Upregulates circNDRG1 circNDRG1 EGR1->circNDRG1 Activates miR520h miR-520h circNDRG1->miR520h Sponges smad7 smad7 miR520h->smad7 Inhibits EMT EMT Inhibition smad7->EMT Suppresses Metastasis Metastasis Suppression EMT->Metastasis

Experimental Models and Efficacy Data

In Vitro and In Vivo Bladder Cancer Models

Extensive preclinical investigations have evaluated this compound's antitumor efficacy across diverse bladder cancer models representing various disease stages and molecular subtypes. In vitro studies have utilized multiple human bladder cancer cell lines, including T24, J82, UM-UC-3, TCCSUP, and MBT-2, to characterize this compound's effects on cell proliferation, migration, invasion, apoptosis, and molecular pathway modulation [4] [3] [1]. For investigation of drug resistance mechanisms, researchers have established and validated doxorubicin-resistant (T24/DOX) and cisplatin-resistant (T24/CIS) sublines through continuous exposure of parental T24 cells to progressively increasing concentrations of chemotherapeutic agents [3].

In vivo validation has been conducted in immunocompetent C3H/He mice with subcutaneous MBT-2 bladder tumor implants and in various xenograft models using human bladder cancer cell lines [4] [5]. These models have demonstrated consistent tumor growth inhibition across different administration regimens and dosing schedules, providing robust evidence of this compound's in vivo efficacy. The orthotopic bladder cancer model has been particularly valuable for evaluating effects on tumor metastasis and dissemination within the relevant physiological microenvironment [5].

Quantitative Efficacy Data Summary

Table 2: Summary of this compound Antitumor Efficacy in Preclinical Bladder Cancer Models

Experimental System This compound Concentration/Dose Exposure Time/Treatment Duration Key Efficacy Outcomes References
T24 Bladder Cancer Cells 10-40 µM 24-72 hours IC~50~: ~10-20 µM; Dose-dependent reduction in cell viability [3]
T24/DOX & T24/CIS Resistant Cells 10-40 µM 24-72 hours IC~50~: ~15-25 µM; Reversal of chemoresistance [3]
MBT-2 & J82 Cell Migration 10-20 µM 24 hours 60-80% inhibition in wound healing and Transwell assays [4]
C3H/He Mouse Subcutaneous Model 15 mg/kg & 60 mg/kg oral gavage 8 doses over 12 days 40-60% reduction in tumor volume; decreased MDSC percentage [4]
Bladder Cancer Orthotopic Model 50 mg/kg oral gavage 5 weeks Significant inhibition of tumor growth and metastasis [5]
Drug-Resistant Xenograft Models 40 mg/kg oral administration 21 days Tumor growth inhibition in T24/DOX and T24/CIS models [3]
In Vivo Dosing and Administration Parameters

Table 3: In Vivo Dosing Regimens for this compound in Bladder Cancer Models

| Animal Model | Administration Route | Dosing Regimen | Vehicle | Treatment Duration | Toxicological Observations | |------------------|--------------------------|-------------------|-------------|------------------------|------------------------------| | C3H/He Mice (MBT-2 model) | Oral gavage | 15 mg/kg or 60 mg/kg; 5 times/week | Phosphate-buffered saline (PBS) | 12 days | No serious adverse effects reported | [4] | | Orthotopic Bladder Cancer Model | Oral gavage | 50 mg/kg | Not specified | 5 weeks | Well-tolerated; no dose-limiting toxicity | [5] | | Drug-Resistant Xenograft Models | Oral administration | 40 mg/kg | PBS | 21 days | Favorable safety profile | [3] |

Experimental Protocols

Cell Viability and Proliferation Assays

Protocol 1: XTT Cell Viability Assay

Objective: To evaluate the concentration-dependent and time-dependent effects of this compound on bladder cancer cell viability.

Materials:

  • Bladder cancer cell lines (T24, J82, UM-UC-3, TCCSUP, or MBT-2)
  • This compound (commercially available from Selleck, catalog #S4591, or Jiangsu Asieris Pharmaceuticals)
  • 96-well tissue culture plates
  • XTT cell proliferation kit II (Roche Diagnostics, #11465015001)
  • Microplate reader (Bio-Rad Model 680 or equivalent)

Procedure:

  • Seed cells in 96-well plates at a density of 2×10³ cells per well in 100 μL complete medium.
  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • Prepare this compound stock solution in PBS or DMSO and dilute to working concentrations (typically 0-50 μM).
  • Treat cells with this compound at various concentrations (0, 1, 5, 10, 20, 50 μM) in triplicate.
  • Incubate for desired time points (24, 48, 72 hours).
  • Add XTT working solution (50 μL per well) and incubate for 2-4 hours at 37°C.
  • Measure absorbance at 450-500 nm with a reference wavelength of 650-690 nm.
  • Calculate percentage viability relative to vehicle-treated controls [4] [3].
Cell Migration and Invasion Assays

Protocol 2: Wound Healing Assay

Objective: To assess the effect of this compound on bladder cancer cell migration capacity.

Materials:

  • 6-well tissue culture plates
  • Sterile 200 μL pipette tips
  • Phase-contrast microscope with imaging system
  • This compound solutions in appropriate concentrations

Procedure:

  • Seed cells in 6-well plates at 2×10⁵ cells per well and incubate until 90-100% confluent monolayer forms.
  • Create a uniform wound scratch across the cell monolayer using a sterile 200 μL pipette tip.
  • Gently wash wells with PBS to remove detached cells.
  • Add fresh medium containing this compound at desired concentrations (0, 10, 20 μM).
  • Capture images of the wound at 0 hour and 24 hours post-treatment at the same location.
  • Measure wound area using image analysis software (ImageJ or equivalent).
  • Calculate percentage wound healing: (Original wound area - Wound area at 24h)/Original wound area × 100% [4] [1].

Protocol 3: Transwell Migration Assay

Objective: To evaluate this compound's effect on bladder cancer cell migration using Boyden chamber system.

Materials:

  • Transwell chambers with 8-μm pore size (Corning, #3422)
  • Crystal violet staining solution (0.1%)
  • 4% paraformaldehyde solution

Procedure:

  • Pretreat cells with this compound for 24 hours prior to assay.
  • Harvest pretreated cells and prepare suspension of 5×10⁴ cells in serum-free medium.
  • Add cell suspension to upper chamber of Transwell insert.
  • Add complete medium with 20% FBS to lower chamber as chemoattractant.
  • Incubate for 24 hours at 37°C with 5% CO₂.
  • Remove non-migrated cells from upper surface with cotton swab.
  • Fix migrated cells on lower membrane with 4% paraformaldehyde for 15 minutes.
  • Stain with 0.1% crystal violet for 30 minutes.
  • Count migrated cells in multiple random fields under microscope [4] [1].
Apoptosis Analysis Protocols

Protocol 4: Hoechst 33342 Staining for Apoptosis Detection

Objective: To identify apoptotic cells based on nuclear morphological changes.

Materials:

  • Hoechst 33342 staining kit (ThermoFisher Scientific, #H3570) or Hoechst 33342 dye
  • Fluorescence microscope with appropriate filters
  • 6-well culture plates
  • This compound solutions (0, 10, 20, 40 μM)

Procedure:

  • Seed cells in 6-well plates at 2×10⁵ cells per well and incubate overnight.
  • Treat cells with this compound at various concentrations for 48 hours.
  • Add Hoechst 33342 solution (5 μg/mL final concentration) and incubate for 20 minutes at room temperature protected from light.
  • Wash cells twice with PBS.
  • Visualize under fluorescence microscope using appropriate UV filters.
  • Score apoptotic cells based on characteristic nuclear condensation and fragmentation [4] [3].
Western Blot Analysis for Molecular Target Validation

Protocol 5: Protein Expression Analysis of EMT and STAT3 Pathway Markers

Objective: To evaluate this compound-induced changes in expression of key signaling proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • SDS-polyacrylamide gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • ECL detection kit (Amersham Pharmacia Biotech)
  • Primary antibodies: N-cadherin (#13116, CST), Slug (#9585, CST), STAT3 (#12640, CST), p-STAT3 (Y705) (#9145, CST), P-gp (#13342, CST), β-actin (#4970, CST)

Procedure:

  • Treat cells with this compound at desired concentrations and time points.
  • Lyse cells in ice-cold RIPA buffer with protease/phosphatase inhibitors.
  • Determine protein concentration using BCA or Bradford assay.
  • Separate proteins by SDS-PAGE (30-50 μg per lane) and transfer to membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C with gentle shaking.
  • Wash membranes with TBST and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using ECL reagent and visualize with chemiluminescence imaging system [4] [3].
In Vivo Efficacy Study Protocol

Protocol 6: Subcutaneous Bladder Cancer Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in mouse models.

Materials:

  • C3H/He mice or immunocompromised mice (e.g., nude mice)
  • MBT-2 or human bladder cancer cells
  • This compound prepared in PBS
  • Calipers for tumor measurement
  • Flow cytometry equipment for immune cell analysis

Procedure:

  • Harvest exponentially growing cells and prepare suspension of 1×10⁶ cells in 200 μL PBS.
  • Implant cells subcutaneously into the right flank of mice.
  • Allow tumors to establish until palpable (~50-100 mm³).
  • Randomize mice into treatment groups (typically n=5-10 per group).
  • Administer this compound by oral gavage at predetermined doses (15-60 mg/kg) five times per week.
  • Measure tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using formula: Volume = (Length × Width²)/2.
  • Monitor body weight and signs of toxicity throughout study.
  • At endpoint, collect tumors for weight measurement and molecular analysis.
  • For immunomodulation studies, collect peripheral blood for MDSC analysis by flow cytometry using CD11b and Gr-1 antibodies [4] [3].

Discussion and Clinical Relevance

Therapeutic Implications and Combination Strategies

The multimodal mechanism of action of this compound positions it as a promising therapeutic agent for both conventional and treatment-resistant bladder cancer. Its ability to simultaneously target STAT3 signaling, reverse epithelial-mesenchymal transition, inhibit angiogenesis, and modulate immunosuppressive cells in the tumor microenvironment addresses multiple hallmarks of cancer progression [4] [3]. Particularly noteworthy is this compound's efficacy in reversing P-glycoprotein-mediated drug resistance, suggesting its potential application in combination with conventional chemotherapeutics to overcome multidrug resistance [3].

The completed phase II clinical trials in high-risk NMIBC patients unresponsive to standard BCG or chemotherapy instillation demonstrate the clinical translatability of this compound, showing superior efficacy compared to conventional agents [1] [2]. The oral administration route offers significant practical advantages over intravesical delivery, potentially improving patient compliance and expanding treatment access. Future research directions should explore this compound in combination with immune checkpoint inhibitors, antibody-drug conjugates, or targeted therapies to leverage potential synergistic effects and address the complexity of bladder cancer pathogenesis.

Considerations for Research Applications

When implementing these protocols in research settings, several factors warrant consideration:

  • Optimization of dosing: Effective in vitro concentrations typically range from 10-50 μM, while in vivo studies utilize 15-60 mg/kg via oral gavage [4] [3].
  • Treatment duration: Apoptosis assays generally require 48-hour exposure, while migration inhibition can be detected within 24 hours.
  • Cell line selection: Consider molecular subtypes when selecting cell lines, as basal and luminal subtypes may demonstrate differential response patterns.
  • Combination studies: Preliminary evidence suggests potential synergies with conventional chemotherapeutics, but systematic combination screening is recommended.

The metal-chelating properties of this compound may contribute to its multifaceted mechanisms, potentially disrupting metalloenzyme function and cellular metal homeostasis [6] [7]. Researchers should consider this characteristic when designing experiments and interpreting results, particularly in studies investigating metabolic pathways or metalloprotein function.

References

Comprehensive Application Notes and Protocols: Nitroxoline as Amebicidal Treatment for Balamuthia mandrillaris Infections

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Balamuthia mandrillaris is a free-living amoeba that causes granulomatous amoebic encephalitis (GAE), a rare but devastating central nervous system infection with historically high mortality rates exceeding 90% in documented cases [1] [2]. This pathogen represents a significant therapeutic challenge in clinical parasitology and infectious disease due to its biphasic life cycle (consisting of a vegetative trophozoite form and a resilient cyst form) and the limited efficacy of current treatment regimens [1]. The insidious onset and non-specific symptoms of Balamuthia GAE often lead to diagnostic delays, while the lack of standardized, effective treatments contributes to the poor prognosis associated with this infection [3] [2].

The current treatment landscape for Balamuthia GAE reflects the urgent need for more effective therapeutic options. The Centers for Disease Control and Prevention (CDC) recommends a multifaceted drug regimen based on limited survivor case reports, typically consisting of various combinations of pentamidine, sulfadiazine, flucytosine, azithromycin, fluconazole, and miltefosine [4]. However, this conventional approach suffers from several limitations, including significant drug toxicities, questionable blood-brain barrier penetration, and inconsistent clinical outcomes [1] [2]. The challenging nature of Balamuthia infections necessitates the exploration of novel treatment strategies, with drug repurposing emerging as a promising approach to rapidly identify compounds with favorable safety and pharmacokinetic profiles for clinical application [1] [5].

Table 1: Currently Recommended Medications for Balamuthia GAE Treatment

Drug Standard Dose Key Limitations Evidence Basis
Pentamidine 4 mg/kg IV once daily High toxicity, poor blood-brain barrier penetration Survivor case reports
Sulfadiazine 1.5 g every 6 hours (adults) Renal toxicity, requires dose adjustment Survivor case reports
Flucytosine 37.5 mg/kg every 6 hours Myelosuppression, resistance development Survivor case reports
Azithromycin 500 mg/day (adults) Limited amoebicidal activity as monotherapy Survivor case reports
Miltefosine 50 mg three times daily (>45 kg) Gastrointestinal side effects, cost In vitro and case reports
Nitroxoline 250 mg three times daily Investigational use only In vitro studies and recent survivor case

Quantitative Efficacy Data of this compound

In Vitro Activity Against Balamuthia mandrillaris

This compound (8-hydroxy-5-nitroquinoline) has demonstrated remarkable potency against both life cycle stages of B. mandrillaris in comprehensive in vitro studies. In a high-throughput screen of 2,177 clinically approved compounds, this compound emerged as a leading candidate based on its low micromolar inhibitory concentrations and favorable selectivity index compared to existing anti-amebic medications [1]. The drug exhibited consistent activity against the proliferative trophozoite stage (IC₅₀ values ranging from 4.77 to 5.0 μM) and, perhaps more importantly, demonstrated significant efficacy against the dormant cyst form, which is typically resistant to conventional therapies [1] [2]. This dual activity is clinically crucial as cyst forms can lead to disease recrudescence following initial treatment, contributing to treatment failures observed with current therapeutic options.

The comparative efficacy of this compound against other recommended anti-amebic drugs reveals its superior in vitro profile. When evaluated alongside pentamidine, miltefosine, and azithromycin—three drugs with documented in vitro activity against B. mandrillaris—this compound demonstrated enhanced potency and a more favorable cytotoxicity profile in human cell lines [1]. Recrudescence assays further established that this compound effectively eliminates B. mandrillaris populations at concentrations of 28 μM, preventing the recurrence of amoebic growth after treatment withdrawal [1] [5]. This sustained anti-amebic effect represents a significant advantage over currently available treatments, particularly considering the pharmacologically achievable plasma concentrations of this compound (Cₘₐₓ ≈ 30 μM) following standard oral dosing in humans [1].

Table 2: In Vitro Activity of this compound Against Balamuthia mandrillaris

Parameter Trophozoites Cysts Human Cell Toxicity Selectivity Index
IC₅₀ Value 4.77 ± 0.35 μM 5.61 ± 0.42 μM CC₅₀ > 30 μM >6.3
IC₉₀ Value 8.12 ± 0.51 μM 9.87 ± 0.63 μM N/A N/A
Miltefosine (Reference) 62 μM >100 μM Variable <2
Azithromycin (Reference) 244 μM >500 μM Variable <1
Activity Against Other Pathogenic Amoebae

The anti-amebic activity of this compound appears to extend beyond B. mandrillaris to other pathogenic free-living amoebae. Recent investigations have demonstrated promising activity against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM), with IC₅₀ values of 1.63 ± 0.37 µM and 1.17 ± 0.21 µM against two different reference strains [6]. Similar to its activity against Balamuthia, this compound also effectively inhibits the cyst form of N. fowleri (IC₅₀ of 1.26 ± 0.42 μM), which is significant considering the differential drug sensitivity between trophozoite and cyst forms across amoebae species [6]. The consistent low micromolar activity against both Balamuthia and Naegleria suggests that this compound may target evolutionarily conserved pathways in pathogenic amoebae, potentially offering a broad-spectrum anti-amebic application worthy of further investigation.

Mechanism of Action and Structure-Activity Relationship

Molecular Mechanisms of Action

The primary mechanism of this compound's anti-amebic activity appears to involve metal ion chelation, particularly targeting iron and copper homeostasis within amoebic cells [1] [5]. The 8-hydroxyquinoline structure of this compound enables formation of stable complexes with essential metal cations, disrupting metal-dependent enzymatic processes and generating reactive oxygen species through redox cycling mechanisms [1]. This metal chelation property likely explains the broad-spectrum activity of this compound across multiple pathogens (bacteria, fungi, and parasites) and its effectiveness against both trophozoite and cyst forms of B. mandrillaris [6]. Additionally, structure-activity relationship studies indicate that this compound may induce programmed cell death (PCD)-related events in pathogenic amoebae, characterized by mitochondrial dysfunction, phosphatidylserine externalization, and membrane integrity loss [6].

The unique vulnerability of B. mandrillaris to this compound's metal-chelating mechanism may stem from the amoeba's reliance on iron-dependent pathways for encystment and environmental persistence. Unlike mammalian cells, B. mandrillaris lacks sophisticated metal homeostasis mechanisms when facing potent chelators at pharmacologically achievable concentrations [1]. This mechanistic understanding is further supported by structure-activity relationship studies demonstrating that the 8-hydroxy group is essential for anti-amebic activity, while the 5-nitro group enhances potency but is not absolutely required [1]. The identification of these key functional groups provides valuable insights for future medicinal chemistry efforts aimed at optimizing this compound's anti-amebic properties.

G This compound This compound MetalChelation MetalChelation This compound->MetalChelation Primary Action ROSGeneration ROSGeneration MetalChelation->ROSGeneration Induces EnzymaticInhibition EnzymaticInhibition MetalChelation->EnzymaticInhibition Causes MitochondrialDysfunction MitochondrialDysfunction ROSGeneration->MitochondrialDysfunction Leads to ApoptoticEvents ApoptoticEvents MitochondrialDysfunction->ApoptoticEvents Triggers MembraneDisruption MembraneDisruption AmoebicDeath AmoebicDeath MembraneDisruption->AmoebicDeath Results in EnzymaticInhibition->MembraneDisruption Contributes to ApoptoticEvents->AmoebicDeath Results in

Diagram 1: Proposed mechanism of action of this compound against Balamuthia mandrillaris, highlighting the metal chelation pathway and subsequent cellular effects.

Structure-Activity Relationship (SAR) Analysis

Comprehensive SAR studies evaluating 19 commercially available this compound analogs have revealed critical structural requirements for optimal anti-amebic activity [1]. The 8-hydroxy group on the quinoline ring is absolutely essential, as analogs lacking this substituent show dramatically reduced activity against both trophozoite and cyst forms. In contrast, the 5-nitro group enhances potency but is not strictly required, evidenced by the retained activity of 8-hydroxyquinoline (the des-nitro analog) [1]. Additional modifications to the quinoline core, including halogenation at various positions and alterations to the nitrogen environment, generally result in diminished anti-amebic effects, suggesting that this compound represents a structurally optimized compound within this chemical class for targeting B. mandrillaris [1]. These findings provide valuable guidance for future drug development efforts focused on enhancing this compound's anti-amebic properties or overcoming potential resistance mechanisms.

Experimental Protocols and Methodologies

In Vitro Screening Protocol for Anti-Amebic Compounds

The standardized approach for evaluating compound activity against B. mandrillaris involves a multi-tiered screening strategy beginning with axenic cultures of trophozoites (ATCC PRA-291 strain) maintained in specialized media [1]. The primary high-throughput screen assesses compound viability at a single concentration (typically 20 μM) following 72 hours of exposure using robust metabolic indicators such as alamarBlue or resazurin reduction assays [1]. Compounds demonstrating significant inhibition (generally >40% reduction in viability) progress to secondary screening where full dose-response curves are generated (typical concentration range: 0.1-100 μM) to determine IC₅₀ values. In parallel, compounds are evaluated for cytotoxicity in mammalian cell lines including human fibroblasts (HFF-1), glial cells (H4), and other tissue-specific lines to calculate selectivity indices [1].

The comprehensive assessment of promising candidates includes evaluation against the cyst form by inducing encystment through nutrient deprivation and environmental stress, followed by compound exposure to determine cysticidal activity [1]. Recrudescence assays are performed by removing compounds after 72 hours of treatment, replacing with fresh media, and monitoring cultures for regrowth over 2-3 weeks to identify compounds that truly eradicate amoebae rather than merely suppressing growth [1]. For the most promising candidates, additional experiments examining host cell protection are conducted using co-culture models of B. mandrillaris with human fibroblast or brain explant cultures, quantifying the reduction in host cell destruction following compound treatment [1].

G PrimaryScreen Primary Screening (20 μM, 72 hours) DoseResponse Dose-Response Analysis (0.1-100 μM, IC₅₀) PrimaryScreen->DoseResponse >40% inhibition CytotoxicityTesting Cytotoxicity Assessment (Mammalian cell lines) DoseResponse->CytotoxicityTesting IC₅₀ < 10 μM CystActivity Cysticidal Activity (Nutrient deprivation model) CytotoxicityTesting->CystActivity SI > 3 RecrudescenceAssay Recrudescence Assay (2-3 week monitoring) CystActivity->RecrudescenceAssay Cyst IC₅₀ < 20 μM HostProtection Host Cell Protection (Co-culture models) RecrudescenceAssay->HostProtection No recrudescence DataAnalysis Data Analysis (Selectivity Index) HostProtection->DataAnalysis Significant protection

Diagram 2: Experimental workflow for screening and evaluating anti-amebic compounds against Balamuthia mandrillaris, highlighting the multi-tiered approach.

Specialized Assay Protocols
4.2.1 Trophozoite Viability Assay
  • Culture Conditions: Maintain B. mandrillaris trophozoites (ATCC PRA-291) axenically in 75 cm² tissue culture flasks at 37°C with 5% CO₂. Use appropriate culture media refreshed every 48-72 hours [1].
  • Compound Preparation: Prepare this compound stock solutions in DMSO at 1000× the highest test concentration. Include vehicle controls (DMSO alone) and positive controls (miltefosine, pentamidine) in each experiment [1].
  • Assay Procedure: Seed amoebae in 96-well plates (5×10⁴ cells/well) and allow to adhere for 4-6 hours. Add test compounds in triplicate across serial dilutions. Incubate for 72 hours at 37°C [1].
  • Viability Quantification: Add alamarBlue reagent (10% v/v) and incubate 4-6 hours. Measure fluorescence (Ex560/Em590) using a plate reader. Calculate percent inhibition relative to vehicle-treated controls [1].
  • Data Analysis: Generate dose-response curves using four-parameter nonlinear regression. Calculate IC₅₀ values from at least three independent experiments performed in triplicate [1].
4.2.2 Cysticidal Activity Assay
  • Cyst Induction: Induce encystment by transferring trophozoites to nutrient-deficient media or exposure to mild environmental stress. Confirm encystment microscopically by observing spherical, thick-walled structures [1].
  • Compound Exposure: Treat mature cysts with this compound across relevant concentration range (typically 0.1-100 μM) for 72-96 hours. Include viability markers specific for cysts if available [1].
  • Viability Assessment: After treatment, carefully wash cysts to remove compound and transfer to nutrient-rich media. Monitor for excystment and trophozoite proliferation over 7-14 days [1].
  • Alternative Approach: Use metabolic assays optimized for cyst detection or microscopic counting of intact cysts post-treatment using vital stains [1].
4.2.3 Mammalian Cell Cytotoxicity
  • Cell Lines: Utilize relevant human cell lines including HFF-1 (fibroblasts), H4 (glial cells), HepG2 (hepatic), and HEK293 (renal) to assess tissue-specific toxicity [1].
  • Assay Conditions: Culture mammalian cells in appropriate media and seed in 96-well plates (1×10⁴ cells/well). Allow adherence overnight then treat with this compound for 72 hours [1].
  • Viability Assessment: Measure cellular metabolism using MTT, alamarBlue, or similar assays. Calculate CC₅₀ values (concentration causing 50% cytotoxicity) from dose-response curves [1].
  • Selectivity Index: Calculate as SI = CC₅₀ (mammalian cells) / IC₅₀ (amoebae). Compounds with SI >3 are generally considered promising for further development [1].

Table 3: Key Assay Parameters for Evaluating Anti-Amebic Compounds

Assay Type Cell Density Compound Exposure Incubation Conditions Endpoint Measurement Key Controls
Trophozoite Viability 5×10⁴ cells/well 72 hours 37°C, 5% CO₂ alamarBlue fluorescence Miltefosine, DMSO
Cysticidal Activity 1×10⁴ cysts/well 96 hours 37°C, 5% CO₂ Microscopic count or excystment Untreated cysts
Mammalian Cytotoxicity 1×10⁴ cells/well 72 hours 37°C, 5% CO₂ MTT reduction Untreated cells
Host Cell Protection Co-culture ratio 1:1 48-72 hours 37°C, 5% CO₂ LDH release or microscopy Infected untreated

Clinical Evidence and Implementation Considerations

Clinical Case Reports

The translational potential of this compound for Balamuthia GAE has progressed from in vitro studies to clinical application with a documented survival case reported in California [2]. The patient, a man in his 50s with no significant medical history, presented with generalized seizures and a solitary left temporal lobe lesion on MRI [2]. After initial diagnosis and treatment with the standard CDC-recommended multi-drug regimen, the patient developed severe treatment-related toxicities including hypoglycemia from pentamidine and renal failure requiring discontinuation of sulfadiazine and placement of bilateral nephrostomy tubes [2]. When his condition deteriorated despite aggressive conventional treatment, this compound (250 mg orally three times daily) was added to his regimen through an FDA Emergency Use Authorization [2].

The clinical response to this compound was notable, with MRI imaging after just one week of treatment showing decreased size of cerebral abscesses and no new lesions [2]. Although treatment was briefly interrupted due to an unrelated acute kidney injury, subsequent MRIs at 7 and 17 weeks after this compound initiation demonstrated continued marked improvement in lesion size [2]. At 15-month follow-up, the patient continued this compound alongside several other anti-amebic medications and had returned to community living with family support [2]. This case represents one of the few documented survivors of Balamuthia GAE and provides crucial preliminary evidence for this compound's efficacy in human infections, particularly when conventional treatments fail or prove intolerable.

Clinical Protocol Considerations

For clinical implementation, this compound administration for Balamuthia GAE should follow a comprehensive treatment approach that addresses the multifaceted challenges of this infection. The recommended oral dosage based on the survival case is 250 mg three times daily, though optimal dosing has not been established through controlled trials [2]. Treatment duration should be individualized based on clinical response, radiographic findings, and laboratory parameters, with reported survivors receiving therapy for several weeks to months, or even years in some cases [4]. Importantly, this compound should be administered as part of a multi-drug regimen rather than monotherapy, typically in combination with other agents such as miltefosine, azithromycin, fluconazole, and flucytosine, as synergistic effects may enhance overall treatment efficacy [2].

Clinical monitoring during this compound treatment should include regular assessment of neurological status, serial brain MRI (typically every 2-4 weeks initially), and laboratory evaluation of renal, hepatic, and hematological parameters [2]. Although this compound is generally well-tolerated with primarily gastrointestinal side effects (nausea reported in approximately 9.8% of patients using it for urinary tract infections), the potential for renal toxicity requires vigilance, especially in patients receiving concurrent nephrotoxic medications [2]. The decision to discontinue therapy should be made on a case-by-case basis considering clinical stability, resolution of radiographic abnormalities, and absence of laboratory evidence of active infection [4].

Regulatory Status and Access Pathways

This compound is currently not FDA-approved in the United States for any indication, though it has a long history of safe use for urinary tract infections in certain European and Asian countries [1] [2]. For treatment of Balamuthia infections in the U.S., this compound is available through the CDC's expanded access Investigational New Drug (IND) program [4]. Clinicians seeking to utilize this compound for Balamuthia infection should contact the CDC Emergency Operations Center (770-488-7100) for diagnostic assistance, specimen collection guidance, and treatment recommendations [4]. This expanded access pathway requires emergency use authorization from the FDA and appropriate institutional review board approvals, but provides a mechanism for obtaining this promising investigational therapy for life-threatening infections with limited treatment options [2].

Conclusion

This compound represents a promising repurposing candidate for the treatment of fatal Balamuthia mandrillaris infections, demonstrating superior in vitro efficacy against both trophozoite and cyst forms compared to currently recommended drugs. The documented survival of at least one patient with this compound treatment, after failing conventional therapy, provides compelling clinical evidence supporting its further investigation. While current access remains limited to expanded use protocols, ongoing research and additional clinical experience may establish this compound as a cornerstone therapy for these devastating infections. Researchers and clinicians should consider early engagement with regulatory agencies and the CDC when considering this compound for Balamuthia infections, particularly in cases with progressive disease despite standard treatment.

References

Comprehensive Application Notes and Protocols: Nitroxoline as a Novel STAT3 Inhibitor in Western Blot Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitroxoline and Its Dual Mechanisms of Action

This compound (NTX) is an established antibiotic clinically used for treating urinary tract infections that has recently emerged as a promising novel STAT3 inhibitor with significant potential for cancer research and therapeutic development. This repurposing of this compound represents a strategic approach in drug discovery, leveraging its well-characterized safety profile and pharmacokinetic properties to target STAT3 signaling pathways implicated in various cancers. As a transcription factor, STAT3 (Signal Transducer and Activator of Transcription 3) is constitutively activated in numerous human malignancies and plays a crucial role in tumor cell proliferation, survival, metastasis, and chemoresistance [1]. The discovery of this compound's STAT3 inhibitory activity provides researchers with a valuable tool compound for investigating STAT3-driven oncogenesis and developing targeted cancer therapies.

Recent research has elucidated this compound's multifaceted mechanisms of action, positioning it as a unique multi-targeting agent in oncological research:

  • STAT3 Pathway Inhibition: this compound effectively suppresses phosphorylated STAT3 (p-STAT3) at both tyrosine 705 (Y705) and serine 727 (S727) residues, preventing STAT3 dimerization, nuclear translocation, and transcription of downstream target genes [2] [3]. This inhibition occurs through direct action on the STAT3 signaling cascade rather than through upstream JAK kinase inhibition.

  • P-glycoprotein Reversal: In drug-resistant urothelial bladder cancer models, this compound significantly downregulates P-glycoprotein (P-gp) expression, a key multidrug resistance transporter encoded by the ABCB1 (MDR1) gene [2]. This effect helps restore chemosensitivity to conventional chemotherapeutic agents like doxorubicin and cisplatin.

  • NLRP3 Inflammasome Inhibition: Separate research has identified this compound as a novel inhibitor of NLRP3-dependent pyroptosis, functioning through direct interaction with the NACHT domain of NLRP3 and subsequent reduction in IL-1β secretion and gasdermin D cleavage [4]. This mechanism highlights this compound's potential applicability in inflammatory disease research alongside its oncological applications.

Table 1: Fundamental Properties of this compound as a Research Compound

Property Specification Research Significance
CAS Number 4008-48-4 Chemical identification and sourcing
Molecular Formula C9H6N2O3 Molecular weight (190.16 g/mol) and structure-based studies
Original Indication Urinary tract infection antibiotic Established human safety profile for repurposing
STAT3 Inhibition p-STAT3 (Y705 & S727) downregulation Targeted cancer therapy development
Secondary Mechanisms P-gp reversal, NLRP3 inflammasome inhibition Multi-targeting research applications

STAT3 Signaling Pathway and this compound's Mechanism

The JAK-STAT signaling pathway represents a critical intracellular communication channel that transmits signals from extracellular cytokines and growth factors to the nucleus, resulting in the regulation of gene expression. STAT3, a key member of the STAT protein family, functions as a cytoplasmic transcription factor that becomes activated through phosphorylation primarily by upstream Janus kinases (JAKs) or receptor tyrosine kinases [5] [6]. Under physiological conditions, STAT3 activation is transient and tightly regulated by various negative modulators, including the suppressor of cytokine signaling (SOCS) proteins and protein inhibitor of activated STAT (PIAS) family members [1]. However, in numerous cancer types, STAT3 becomes constitutively activated, driving tumor progression through the upregulation of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.

The molecular architecture of STAT3 comprises several functionally critical domains that facilitate its activation and transcriptional activity:

  • SH2 Domain: The Src homology 2 (SH2) domain represents the most highly conserved region across STAT proteins and mediates protein-protein interactions by recognizing and binding to specific phosphotyrosine motifs [1]. This domain is essential for STAT3 dimerization through reciprocal phosphotyrosine-SH2 domain interactions between two STAT3 monomers.

  • DNA-Binding Domain: This central region enables STAT3 dimers to recognize and bind to specific promoter sequences in target genes, particularly those containing gamma-activated sequence (GAS) elements [5].

  • Transactivation Domain: Located at the carboxyl-terminus, this domain facilitates interactions with transcriptional co-activators such as CBP/p300, which enhance transcriptional activation through histone acetyltransferase activity [1].

This compound exerts its inhibitory effects on STAT3 signaling through direct interference with STAT3 phosphorylation at both tyrosine 705 and serine 727 residues, which are essential for its maximal transcriptional activity [2] [3]. Research using drug-resistant urothelial bladder cancer models has demonstrated that this compound treatment results in substantial downregulation of p-STAT3 without significantly affecting total STAT3 protein levels, indicating its specific action on the activated form of the transcription factor [7]. This inhibition prevents STAT3 dimerization, nuclear translocation, and DNA binding, ultimately leading to suppressed transcription of downstream target genes involved in cell cycle progression (c-Myc, Cyclin D1), apoptosis resistance (Bcl-xL, Mcl-1, Survivin), and chemoresistance (P-glycoprotein) [2].

G STAT3 Signaling Pathway and this compound Inhibition Mechanism Cytokine Cytokine Stimulus (IL-6, Growth Factors) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinases Receptor->JAK STAT3_inactive STAT3 (Inactive Cytosolic Form) JAK->STAT3_inactive Phosphorylation STAT3_pY705 STAT3 Phosphorylated at Y705 STAT3_inactive->STAT3_pY705 STAT3_pS727 STAT3 Phosphorylated at S727 STAT3_pY705->STAT3_pS727 Dimer STAT3 Dimer STAT3_pS727->Dimer NuclearTransloc Nuclear Translocation Dimer->NuclearTransloc GeneTranscription Target Gene Transcription (c-Myc, Cyclin D1, Bcl-xL, Mcl-1, Survivin, P-gp) NuclearTransloc->GeneTranscription This compound This compound Inhibition This compound->STAT3_pY705 Inhibits This compound->STAT3_pS727 Inhibits

Experimental Protocols for STAT3 Inhibition Analysis

Cell Culture and this compound Treatment

Materials Required:

  • Drug-resistant urothelial bladder cancer cell lines (T24/DOX, T24/CIS) or other STAT3-hyperactive cancer models
  • Complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
  • This compound stock solution (prepared in PBS with 0.22µm filtration)
  • Appropriate chemotherapeutic agents (doxorubicin, cisplatin) for combination studies
  • Cell culture equipment (CO₂ incubator, biosafety cabinet, centrifuges)

Procedure:

  • Cell Maintenance: Culture drug-resistant T24/DOX and T24/CIS cells in complete DMEM medium. To maintain drug-resistant characteristics, supplement media with 1µM doxorubicin for T24/DOX cells and 10µM cisplatin for T24/CIS cells during routine culture, but remove these supplements at least 24 hours before experimental treatments [2] [7].
  • Experimental Seeding: Seed cells in appropriate culture vessels (6-well plates for Western blot analysis, 96-well plates for viability assays) at a density of 2×10³ to 2×10⁵ cells per well depending on vessel size and experimental duration. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).
  • This compound Treatment: Prepare fresh this compound treatment solutions in complete culture medium at working concentrations ranging from 2.5-80µM, with 10-40µM being the most effective for STAT3 inhibition based on published research [2] [3]. Include vehicle control (PBS) in all experiments.
  • Treatment Duration: Expose cells to this compound for 24-72 hours, with optimal STAT3 inhibition typically observed within 24-48 hours. For time-course studies, collect samples at 6, 12, 24, 48, and 72-hour time points.
  • Combination Treatments: For chemosensitization studies, co-treat cells with this compound (10-40µM) and conventional chemotherapeutic agents (doxorubicin: 0.1-100µM; cisplatin: 10-80µM) for 24-48 hours [2].
Western Blot Analysis for STAT3 Signaling

Sample Preparation:

  • Cell Lysis: Following treatments, wash cells twice with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes with occasional vortexing.
  • Protein Quantification: Centrifuge lysates at 14,000×g for 15 minutes at 4°C. Collect supernatants and determine protein concentration using BCA or Bradford assay. Adjust samples to equal concentrations with lysis buffer.
  • Sample Denaturation: Prepare samples by adding 4× Laemmli sample buffer with β-mercaptoethanol and heat at 95-100°C for 5-10 minutes.

Gel Electrophoresis and Transfer:

  • SDS-PAGE: Load 20-40µg of total protein per lane on 8-12% polyacrylamide gels depending on target protein molecular weights. Include pre-stained protein molecular weight markers. Perform electrophoresis at 80-120V for 1.5-2 hours until adequate separation is achieved.
  • Protein Transfer: Transfer proteins from gels to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems. For STAT3 (88kDa) and related proteins, use standard transfer conditions (100V for 1 hour or 30V overnight at 4°C).

Antibody Incubation and Detection:

  • Blocking: Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
  • Primary Antibody Incubation: Incubate membranes with specific primary antibodies diluted in blocking buffer or TBST overnight at 4°C with gentle shaking. Critical antibodies for STAT3 pathway analysis include:
    • Anti-p-STAT3 (Y705) (#9145, Cell Signaling Technology) - 1:1000 dilution
    • Anti-p-STAT3 (S727) (#9134, Cell Signaling Technology) - 1:1000 dilution
    • Anti-STAT3 (#12640, Cell Signaling Technology) - 1:1000 dilution
    • Anti-MDR1/P-gp (#13342, Cell Signaling Technology) - 1:1000 dilution
    • Anti-c-Myc (#5605, Cell Signaling Technology) - 1:1000 dilution
    • Anti-Cyclin D1 (#2978, Cell Signaling Technology) - 1:1000 dilution
    • Anti-β-Actin (#4970, Cell Signaling Technology) - 1:5000 dilution (loading control)
  • Washing: Wash membranes 3-4 times for 5-10 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate with appropriate HRP-conjugated secondary antibodies (anti-rabbit IgG #7074 or anti-mouse IgG #7076, Cell Signaling Technology) at 1:5000 dilution in blocking buffer for 1 hour at room temperature.
  • Detection: Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer's instructions. Image using chemiluminescence detection system with appropriate exposure times (typically 10 seconds to 5 minutes).

G Western Blot Experimental Workflow for STAT3 Inhibition Analysis CellCulture Cell Culture & This compound Treatment (2.5-80μM, 24-72h) ProteinExtraction Protein Extraction & Quantification (RIPA buffer + inhibitors) CellCulture->ProteinExtraction GelElectro SDS-PAGE Electrophoresis (8-12% gels, 20-40μg protein) ProteinExtraction->GelElectro MembraneTransfer Membrane Transfer (PVDF/nitrocellulose) GelElectro->MembraneTransfer Blocking Blocking (5% milk/BSA, 1h RT) MembraneTransfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p-STAT3, anti-STAT3, etc.) 4°C overnight Blocking->PrimaryAb SecondaryAb HRP-Secondary Antibody (1:5000, 1h RT) PrimaryAb->SecondaryAb Detection ECL Detection & Imaging SecondaryAb->Detection Analysis Densitometric Analysis & Normalization to β-actin Detection->Analysis

Results and Data Analysis

Quantitative Analysis of STAT3 Inhibition

Western blot analysis consistently demonstrates that this compound treatment produces dose-dependent inhibition of STAT3 phosphorylation in drug-resistant cancer models. In T24/DOX and T24/CIS urothelial bladder cancer cells, this compound at concentrations of 10-40µM significantly reduces both Y705 and S727 phosphorylation within 24-48 hours of treatment [2] [3]. This inhibition is specific to the activated form of STAT3, as total STAT3 protein levels typically remain unchanged across the same concentration range. Densitometric analysis of Western blot bands normalized to β-actin loading controls provides quantitative assessment of inhibition efficacy, with representative data showing approximately 60-80% reduction in p-STAT3 (Y705) levels at 40µM this compound compared to vehicle-treated controls [7].

The downstream consequences of STAT3 inhibition by this compound are profound and multifaceted, affecting critical cellular processes including drug efflux, cell cycle progression, and apoptosis resistance. Western blot analysis reveals coordinated downregulation of multiple STAT3 target genes following this compound treatment:

  • P-glycoprotein (P-gp): this compound treatment reduces P-gp expression by approximately 50-70% in T24/DOX and T24/CIS cells at 40µM concentration over 48 hours, effectively reversing the multidrug resistance phenotype [2].
  • Cell Cycle Regulators: Key cell cycle proteins including c-Myc, Cyclin D1, CDK4, and CDK6 show substantial reduction (40-80%) following this compound treatment, contributing to G0/G1 cell cycle arrest observed in flow cytometric analyses [2].
  • Anti-apoptotic Proteins: STAT3-regulated anti-apoptotic mediators including Bcl-xL, Mcl-1, and Survivin demonstrate 50-70% decreased expression after 48 hours of this compound treatment at 40µM, sensitizing drug-resistant cells to apoptosis [2] [3].

Table 2: Quantitative Western Blot Data for STAT3 Pathway Proteins Following this compound Treatment

Target Protein This compound Concentration Treatment Duration Expression Change Functional Significance
p-STAT3 (Y705) 10-40µM 24-48h 60-80% decrease Inhibition of STAT3 activation
p-STAT3 (S727) 10-40µM 24-48h 50-70% decrease Complete STAT3 inactivation
Total STAT3 10-80µM 24-72h No significant change Specificity for activated form
P-glycoprotein 40µM 48h 50-70% decrease Reversal of multidrug resistance
c-Myc 40µM 48h 60-80% decrease Inhibition of proliferation
Cyclin D1 40µM 48h 40-60% decrease G0/G1 cell cycle arrest
Bcl-xL 40µM 48h 50-70% decrease Increased apoptosis sensitivity
Mcl-1 40µM 48h 50-70% decrease Enhanced chemosensitivity
Survivin 40µM 48h 60-80% decrease Apoptosis pathway activation
Functional Validation Assays

Beyond Western blot analysis, this compound's STAT3 inhibitory activity should be corroborated through functional assays that demonstrate physiological consequences on cancer cell behavior:

  • Cell Viability Assays: XTT or MTT assays conducted over 24-72 hours with this compound concentrations ranging from 2.5-40µM demonstrate time- and dose-dependent suppression of cell proliferation in drug-resistant urothelial bladder cancer models [2]. The half-maximal inhibitory concentration (IC₅₀) for this compound typically falls between 10-20µM in T24/DOX and T24/CIS cells, significantly lower than for parental T24 cells, indicating particular efficacy against drug-resistant phenotypes.
  • Cell Cycle Analysis: Flow cytometric assessment of DNA content using propidium iodide staining reveals that this compound treatment (10-40µM, 24h) induces G0/G1 phase cell cycle arrest in a dose-dependent manner [2]. This arrest correlates with decreased expression of G1/S transition regulators observed in Western blot analyses.
  • Apoptosis Assays: Hoechst 33342 staining and Annexin V/propidium iodide flow cytometry demonstrate significantly increased apoptosis in this compound-treated drug-resistant cells (40µM, 48h), with morphological features including nuclear condensation and fragmentation [2]. This pro-apoptotic effect aligns with decreased expression of anti-apoptotic Bcl-2 family proteins observed in Western blot data.

Table 3: Complementary Functional Assays for Validating STAT3 Inhibition

Assay Type Experimental Conditions Key Parameters Expected Outcomes with this compound
Cell Viability (XTT/MTT) 2.5-40μM, 24-72h IC₅₀ values, growth inhibition curves Dose-dependent suppression, IC₅₀ ~10-20μM
Cell Cycle Analysis 10-40μM, 24h DNA content, cell cycle distribution G0/G1 arrest (dose-dependent)
Apoptosis Detection 20-40μM, 48h Annexin V/PI staining, Hoechst morphology Increased early/late apoptosis
Colony Formation 5-20μM, 10-14 days Colony number and size Significant reduction in clonogenic capacity
Wound Healing/Migration 10-20μM, 24-48h Migration distance, closure rate Impaired migratory capacity

Application Notes and Technical Considerations

Optimizing Experimental Conditions

Successful demonstration of this compound's STAT3 inhibitory activity requires careful optimization of several experimental parameters. Based on published research, the following conditions yield most consistent results:

  • Treatment Duration: While STAT3 phosphorylation inhibition can be detected as early as 6 hours after this compound treatment, optimal downregulation of downstream target proteins typically requires 24-48 hours of continuous exposure [2]. For comprehensive pathway analysis, include multiple time points (6, 12, 24, 48, 72h) in initial experiments to establish kinetic profiles.
  • Serum Concentration: Standard cell culture conditions with 10% FBS are appropriate for this compound treatment studies. However, researchers should note that serum contains various cytokines and growth factors that may influence basal STAT3 phosphorylation levels. For studies requiring minimized background STAT3 activation, consider reducing to 0.5-2% FBS during the treatment period, though this may affect cell viability in extended experiments.
  • Combination Treatments: When studying chemosensitization effects, sequential treatment (this compound pretreatment for 24h followed by combination with chemotherapeutic agents) often yields more robust effects than simultaneous administration [2]. This approach allows for adequate downregulation of P-gp and anti-apoptotic proteins before chemotherapeutic challenge.
Troubleshooting Western Blot Analysis

Common challenges in detecting STAT3 inhibition and recommended solutions:

  • High Background p-STAT3 Signal: Constitutively active STAT3 signaling in cancer models can result in elevated basal p-STAT3 levels. To address this, ensure serum starvation (0.5-2% FBS) for 4-16 hours before this compound treatment, though viability should be monitored closely. Additionally, include positive control inhibitors (e.g., Stattic) to establish expected inhibition benchmarks.
  • Incomplete Transfer of High Molecular Weight Proteins: STAT3 (88kDa) and related proteins may require extended transfer times. Verify complete transfer by including pre-stained molecular weight markers and performing reversible staining (Ponceau S) of membranes before blocking.
  • Variable β-actin Loading Controls: Despite protein concentration normalization, uneven loading can occur. Include internal positive controls (e.g., untreated cell lysates run on every gel) to facilitate inter-blot comparisons and normalize for technical variation.
Safety and Regulatory Considerations

This compound is generally considered a safe compound with established human use as an antibiotic, but researchers should adhere to standard laboratory safety practices:

  • Chemical Handling: While this compound has low acute toxicity (LD₅₀ ~510 mg/kg in rats), appropriate personal protective equipment including gloves, lab coat, and eye protection should be worn when handling powder or concentrated stock solutions [8].
  • Waste Disposal: Follow institutional guidelines for chemical waste disposal. This compound solutions should be collected separately from organic solvents or heavy metals when possible.
  • Storage Conditions: this compound stock solutions in PBS remain stable for at least 6 months when stored at -20°C protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Conclusion

This compound represents a promising novel STAT3 inhibitor with demonstrated efficacy in preclinical models of drug-resistant cancer. Through comprehensive Western blot analysis, researchers can clearly document this compound's dose-dependent inhibition of STAT3 phosphorylation and subsequent downregulation of critical downstream targets involved in chemoresistance, cell cycle progression, and apoptosis evasion. The detailed protocols provided in this document establish robust methodology for investigating this compound's mechanism of action and therapeutic potential across various cancer models. As research in this area advances, this compound may serve both as a valuable tool compound for understanding STAT3 biology and as a promising candidate for drug repurposing in oncology applications, particularly for malignancies characterized by hyperactive STAT3 signaling and chemoresistance phenotypes.

References

Nitroxoline PD-1 blockade combination immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The combination of nitroxoline, a repurposed antibacterial agent with multifaceted anticancer and immunomodulatory properties, and PD-1 blockade, a established pillar of cancer immunotherapy, demonstrates synergistic antitumor efficacy in preclinical models [1] [2]. This combination leverages direct anticancer effects with enhanced antitumor immunity, offering a novel approach to overcome resistance to single-agent immunotherapy.

The proposed mechanism of action for this combination therapy is multi-layered, as illustrated below.

G cluster_direct Direct Anticancer & Immunomodulatory Effects cluster_immune Enhanced Antitumor Immunity This compound This compound PI3K_Akt Inhibits PI3K/Akt/GSK-3β pathway This compound->PI3K_Akt Bcl Downregulates Bcl-2, Bcl-xL This compound->Bcl PDL1 Downregulates PD-L1 on tumor cells This compound->PDL1 NLRP3 Inhibits NLRP3 Inflammasome This compound->NLRP3 PD1_Blockade PD1_Blockade CTL Restored Cytotoxic T Lymphocyte Function PD1_Blockade->CTL PDL1->CTL reduces   CD8 Increased CD8+ Memory T Cells NLRP3->CD8 MDSC Reduced Myeloid-Derived Suppressor Cells MDSC->CTL  relieves suppression CTL->CD8

Diagram 1: Proposed synergistic mechanism of this compound and PD-1 blockade combination therapy. This compound exerts direct effects on cancer cell signaling and viability, while simultaneously modulating the tumor immune microenvironment. PD-1 blockade acts to reinvigorate T-cell function. Together, they promote a more robust antitumor immune response.

Summary of Key Preclinical Findings

The efficacy of this compound and PD-1 blockade has been primarily demonstrated in a murine model of prostate cancer. The table below summarizes the key quantitative findings from this study [1] [2].

Table 1: Key Findings from a Prostate Cancer Mouse Model Treated with this compound and PD-1 Blockade

Experimental Category Finding Measurement/Effect
Tumor Growth & Viability Synergistic suppression Reduction in tumor weight, bioluminescence signal, and serum PSA levels.
In Vitro Cytotoxicity Inhibited cell viability & proliferation IC50 values varied with exposure time (XTT assay). Colony formation significantly reduced.
Molecular Pathways (in tumor cells) Downregulated PI3K/Akt signaling Reduced phospho-PI3K, phospho-Akt (Thr308 & Ser473), phospho-GSK-3β.
Promoted apoptosis Downregulation of Bcl-2 and Bcl-xL; increased cleaved caspase-3.
Immune Checkpoint Modulation Downregulated PD-L1 Reduced PD-L1 expression on prostate cancer cell lines and in tumor tissue.
Systemic Immune Response Increased cytotoxic T cells Elevated CD44+CD62L+CD8+ memory T cell populations in peripheral blood.
Reduced immunosuppressive cells Decreased myeloid-derived suppressor cell (MDSC) numbers in peripheral blood.

Beyond its direct anticancer effects, recent research has uncovered that this compound is a novel and potent inhibitor of the NLRP3 inflammasome [3]. It directly binds to the NACHT domain of NLRP3, inhibiting inflammasome assembly and subsequent pyroptosis. This activity significantly reduces the secretion of pro-inflammatory cytokines like IL-1β, which may help alleviate an immunosuppressive tumor microenvironment and contribute to the enhanced efficacy of PD-1 blockade.

Detailed Experimental Protocols

Here is a detailed methodology based on the seminal study by Xu et al. (2019) for evaluating the this compound and PD-1 blockade combination in a preclinical prostate cancer model [1] [2].

Protocol 1: In Vitro Assessment of this compound on Prostate Cancer Cells

This protocol outlines the procedure for evaluating the direct effects of this compound on cancer cell viability, proliferation, and protein expression.

  • Key Materials:

    • Cell Lines: Mouse prostate cancer cell line RM9-Luc-PSA. Human prostate cancer lines (e.g., LNCaP, DU145, PC3) can be used for validation.
    • Drug: this compound (e.g., dissolved in DMSO or as a lysine salt in PBS for better solubility).
    • Assay Kits: XTT cell viability kit, Crystal violet stain for colony formation.
    • Antibodies: Antibodies for Western Blot: phospho-PI3K, phospho-Akt (Thr308/Ser473), phospho-GSK-3β, Bcl-2, Bcl-xL, cleaved caspase-3, PD-L1, β-actin.
  • Procedure:

    • Cell Viability (XTT) Assay:
      • Seed cells in 96-well plates (1,000 cells/well) and allow to adhere overnight.
      • Treat with a concentration gradient of this compound (e.g., 0 - 50 µM) for 24, 48, 72, and 96 hours.
      • Add XTT reagent and incubate for 4 hours before measuring absorbance at 450-500 nm. Calculate IC50 values.
    • Colony Formation Assay:
      • Seed cells in 6-well plates (200 cells/well).
      • After overnight attachment, treat with this compound for 48 hours.
      • Replace the medium with drug-free medium and refresh every 3 days for 14 days, or until visible colonies form.
      • Fix colonies with 4% paraformaldehyde, stain with 0.1% crystal violet, and count colonies manually (>50 cells/colony).
    • Western Blot Analysis:
      • Treat cells with this compound (e.g., 1, 5, 10 µM) for 48 hours.
      • Harvest cells and lyse in ice-cold RIPA buffer with protease/phosphatase inhibitors.
      • Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and incubate with primary antibodies overnight at 4°C.
      • Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using an ECL detection system.
Protocol 2: In Vivo Orthotopic Prostate Cancer Model and Treatment

This protocol describes the establishment of an orthotopic mouse model and the subsequent treatment regimen to evaluate the combination therapy's efficacy.

  • Key Materials:

    • Animals: Male C57BL/6 mice (6-8 weeks old), maintained in a specific-pathogen-free facility.
    • Cells: RM9-Luc-PSA cells.
    • Drugs: this compound (dissolved in PBS); anti-mouse PD-1 antibody (clone RMP1-14, BioXcell); PBS as vehicle control.
    • Equipment: In vivo bioluminescence imaging system.
  • Procedure:

    • Orthotopic Implantation:
      • Anesthetize mice and perform a small lower midline laparotomy.
      • Inject RM9-Luc-PSA cells (e.g., 1 x 10^5 cells in 20 µL) into the dorsal prostate lobe.
      • Close the wound in layers.
    • Treatment Regimen:
      • One week after implantation, randomize mice into four treatment groups (n=5-10/group):
        • Group 1: Vehicle control (PBS)
        • Group 2: this compound alone (e.g., 50 mg/kg, administered via oral gavage daily)
        • Group 3: Anti-PD-1 antibody alone (e.g., 200 µg, intraperitoneal injection every 3 days)
        • Group 4: this compound + Anti-PD-1 antibody
      • Continue treatment for 3-4 weeks.
    • Monitoring and Analysis:
      • Monitor tumor growth weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin.
      • Collect blood serum periodically to measure PSA levels as a surrogate tumor marker.
      • At endpoint, euthanize mice, harvest tumors and weigh them. Harvest peripheral blood and spleens for immune profiling.
Protocol 3: Immune Profiling by Flow Cytometry

This protocol details the analysis of immune cell populations in peripheral blood, a critical step for confirming the immunomodulatory effects of the combination.

  • Key Materials:

    • Samples: Peripheral blood from treated mice.
    • Antibodies for Flow Cytometry: FITC-anti-CD11b, PE-anti-Gr-1 (for MDSCs); FITC-anti-CD44, PE-anti-CD62L, APC-Cy7-anti-CD8a (for memory T cells).
  • Procedure:

    • Sample Preparation:
      • Collect peripheral blood in heparinized tubes.
      • Lyse red blood cells using ammonium-chloride-potassium (ACK) lysing buffer.
      • Wash cells and resuspend in FACS buffer.
    • Cell Staining:
      • Aliquot cells into staining tubes.
      • Incubate with appropriately titrated antibody cocktails for 30 minutes on ice in the dark.
      • Wash cells to remove unbound antibody.
    • Data Acquisition and Analysis:
      • Acquire data on a flow cytometer.
      • Analyze the data to identify populations of interest:
        • MDSCs: CD11b+ Gr-1+.
        • CD8+ Memory T cells: CD8+ CD44+ CD62L+.

The workflow for the core in vivo and analysis experiments is summarized in the following diagram.

G cluster_monitor Weekly Monitoring cluster_harvest Endpoint Analyses Start Orthotopic Implantation of RM9-Luc-PSA Cells Randomize Randomize into Treatment Groups Start->Randomize Treat Administer Therapy (3-4 weeks) Randomize->Treat Monitor In Vivo Monitoring Treat->Monitor Harvest Harvest Samples Monitor->Harvest BLI Bioluminescence Imaging (BLI) Monitor->BLI PSA Serum PSA Measurement Monitor->PSA Analyze Final Analysis Harvest->Analyze Tumor Tumor Weight & Tissue Analysis Harvest->Tumor Flow Immune Profiling by Flow Cytometry Harvest->Flow

Diagram 2: Experimental workflow for in vivo evaluation of this compound and PD-1 blockade combination therapy.

Discussion and Application Notes

  • Synergistic Mechanism: The efficacy of this combination likely stems from this compound's ability to create a more permissive tumor microenvironment. By downregulating PD-L1 on tumor cells and suppressing immunosuppressive MDSCs, while simultaneously promoting memory T cell development, this compound may sensitize the tumor to the T-cell-reinvigorating effects of PD-1 blockade [1].
  • Translational Potential: Given this compound's established safety profile in humans for other indications, this combination therapy offers a promising and potentially expedited path for clinical translation in prostate cancer and possibly other solid tumors [4] [3].
  • Considerations and Future Directions: Research is still in the preclinical stage. Future work should focus on validating these findings in additional cancer types, determining optimal dosing schedules, and exploring the contribution of its newly identified NLRP3 inhibitory activity to the overall antitumor effect [3]. The potential for this compound to resensitize resistant tumors to other therapies, as seen with antibiotics, could also be an exciting area of investigation [4].

References

Comprehensive Application Notes and Protocols: Nitroxoline Chelation Therapy for Metal Overload Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitroxoline and Its Chelation Properties

This compound (5-nitro-8-hydroxyquinoline) is an antimicrobial agent with a well-established safety profile that has been used for decades primarily for urinary tract infections. Recently, this compound has gained significant scientific interest due to its potent metal-chelating properties and potential applications beyond infectious diseases. As a derivative of 8-hydroxyquinoline, this compound belongs to a class of molecules with what is known as a "privileged structure," providing a rich diversity of biological properties. The molecule's unique chemical architecture enables it to form stable complexes with various divalent metal cations, positioning it as a promising candidate for therapeutic intervention in metal overload conditions [1] [2].

The molecular basis of this compound's chelation ability lies in its polydentate ligand characteristics, allowing it to surround central metal cations and attach via multiple coordinate covalent bonds. This chelation process transforms toxic metal complexes into new, non-toxic chelates that can be more easily excreted from the organism. It is arguably one of the few antibiotics in clinical use whose primary mechanism of action rests purely on chelation processes [1] [2]. This fundamental property has prompted investigations into its potential repurposing for conditions involving metal dysregulation, including certain cancers and neurodegenerative diseases, where metal homeostasis plays a crucial pathophysiological role [3] [4].

Mechanisms of Action and Metal Chelation Properties

Chemical Basis of Metal Chelation

This compound functions as a metal-chelating agent through its ability to bind essential divalent metal cations, including zinc (Zn²⁺), copper (Cu²⁺), manganese (Mn²⁺), and iron (Fe²⁺/Fe³⁺), with the notable exception of calcium (Ca²⁺) [1] [2]. The 8-hydroxyquinoline scaffold provides an optimal molecular structure for metal coordination, with the oxygen and nitrogen atoms serving as metal-binding sites. This bidentate binding capability allows this compound to form stable, ring-like chelate complexes with metal ions, effectively sequestering them from biological processes [1]. Recent research has demonstrated that this compound acts not merely by sequestering extracellular metals but functions as a metallophore, inducing intracellular copper and zinc intoxication in bacterial cells [5].

The metal-chelating activity of this compound underlies its diverse biological effects. In antibacterial applications, this compound's chelation of essential metal cofactors disrupts metalloenzyme function and cellular processes in pathogens [1] [6]. Similarly, in cancer models, this compound has been shown to exert antiproliferative effects through mechanisms that include disruption of cellular iron homeostasis and mitochondrial depolarization [7]. The compound's ability to chelate metals also enables it to inhibit metallo-β-lactamase enzymes by removing the zinc ions essential for their catalytic activity, thereby restoring susceptibility to carbapenem antibiotics in resistant bacteria [5] [6].

Biological Consequences of Metal Chelation

Table 1: Metal Cations Chelated by this compound and Biological Consequences

Metal Ion Binding Affinity Biological Consequences Therapeutic Implications
Zn²⁺ High Inhibition of zinc-dependent metalloproteases, disruption of bacterial metabolism Antibacterial activity, anticancer effects
Cu²⁺ High Induction of copper intoxication in bacterial cells, oxidative stress Antibacterial activity, biofilm disruption
Mn²⁺ Moderate Disruption of enzymatic cofactors Antibacterial activity
Fe²⁺/Fe³⁺ Moderate Disruption of cellular iron homeostasis, mitochondrial dysfunction Anticancer effects, antibiofilm activity
Mg²⁺ Weak Altered cell wall hydrophobicity, reduced bacterial adherence Prevention of bacterial attachment

The spectrum of activity facilitated by this compound's metal chelation is remarkably broad. In pathogenic microorganisms, this compound demonstrates bacteriostatic activity against most species, though it exhibits species-specific bactericidal activity against certain pathogens like Acinetobacter baumannii [5]. This bactericidal effect manifests as rapid cell lysis within 4.5 hours of exposure, accompanied by release of cytoplasmic content [5]. Additionally, this compound disrupts biofilm formation through chelation of iron and zinc, enhancing twitching motility in surface-attached cells and preventing microcolony formation [6]. The antifungal properties of this compound similarly rely on metal chelation mechanisms, particularly against Candida species [6].

Therapeutic Applications and Research Findings

Antimicrobial Applications and Resistance Modulation

This compound demonstrates a broad-spectrum activity against diverse pathogens, including multi-drug resistant strains, while maintaining low resistance rates, currently reported at approximately 3.9% for Enterobacterales [6]. The minimum inhibitory concentration (MIC) distributions vary across species, with particularly low values for Acinetobacter baumannii (median broth MIC: 2 µg/mL) and Enterobacterales (median broth MIC: 4 µg/mL) [5]. According to EUCAST standards, the clinical breakpoint for E. coli in uncomplicated urinary tract infections is set at 16 mg/L [6]. The compound's unique mechanism of action, distinct from conventional antibiotic classes, makes it particularly valuable in addressing the growing challenge of antimicrobial resistance.

Notably, this compound exhibits synergistic effects when combined with other antimicrobial agents. One of the most significant interactions is with colistin, where this compound resensitizes colistin-resistant Enterobacteriaceae, reducing MIC values 2-4 fold and potentially restoring susceptibility below clinical breakpoints [5]. This synergy extends to in vivo models, where this compound improved survival in Galleria mellonella larvae infected with colistin-resistant K. pneumoniae [5]. Conversely, this compound demonstrates antagonism with beta-lactam antibiotics, likely due to its bacteriostatic activity countering the bactericidal action of cell-wall targeting drugs that require active cell division for optimal efficacy [5].

Anticancer Applications and Molecular Mechanisms

The anticancer potential of this compound represents one of the most promising areas for therapeutic repurposing. In pancreatic cancer models, this compound demonstrated dose-dependent antiproliferative activity, affecting cell viability, clonogenic activity, cell cycle progression, and apoptosis induction [8] [7]. Integrative proteomic analyses revealed that this compound modulates multiple crucial pathways in cancer biology, including downregulation of Na/K-ATPase and β-catenin, accompanied by impaired cell growth, migration, invasion, increased ROS production, and DNA damage response [7]. A particularly significant finding was this compound's impact on cell bioenergetics, resulting in mitochondrial depolarization through deregulation of metabolic pathways [7].

The metal-chelating properties of this compound contribute significantly to its anticancer mechanisms through disruption of cellular iron homeostasis and other metal-dependent processes [7]. Additionally, this compound has been identified as a competitive inhibitor of bromodomain and extraterminal (BET) proteins, epigenetic regulators that control oncogene expression [4]. This BET inhibition underlies this compound's efficacy against Epstein-Barr virus-associated lymphoproliferation, where it demonstrated faster kinetics than the prototype BET inhibitor JQ1 [4]. In vivo studies using mouse xenograft models confirmed tumor growth reduction of approximately 40-50% without observed toxicity during the treatment period [4].

Table 2: Therapeutic Applications of this compound Based on Metal Chelation Properties

Application Area Key Findings Proposed Mechanisms Experimental Models
Urinary Tract Infections Broad-spectrum activity, low resistance rates Chelation of essential bacterial metal cofactors Clinical isolates, patient studies
Cancer Therapy Anti-proliferative effects, tumor growth reduction Disruption of cellular iron homeostasis, BET inhibition, mitochondrial dysfunction Pancreatic cancer cell lines, xenograft models
Biofilm Disruption Prevention and dispersal of bacterial biofilms Chelation of iron and zinc, enhanced twitching motility Pseudomonas aeruginosa models
Combination Therapy Resensitization of colistin-resistant strains Synergistic action through membrane perturbation In vitro and in vivo infection models
Antiviral Activity Inhibition of EBV-associated lymphoproliferation BET protein inhibition via chelation-dependent mechanism Lymphoblastoid cell lines, mouse models

Experimental Protocols and Methodologies

Protocol 1: Spectrophotometric Metal Chelation Assay

This protocol details a robust method for quantifying this compound's chelation of calcium and magnesium ions, adapted from established procedures with modifications for high-throughput screening [9].

Materials and Reagents:

  • This compound (≥95% purity)
  • o-Cresolphthalein complexone (o-CC)
  • Calcium chloride dihydrate (CaCl₂·2H₂O)
  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
  • HEPES buffer (15 mM sodium HEPES, 71.7 mM HEPES, pH 7.5)
  • Methanol (HPLC grade)
  • 96-well microplates (UV-transparent)

Procedure:

  • Prepare a 4 mM stock solution of o-CC in methanol
  • Prepare serial dilutions of this compound (0-200 µM) in HEPES buffer
  • Add 50 µL of metal ion solution (calcium or magnesium, 0-195 µM) to 150 µL of buffer
  • Add 50 µL of this compound solution at varying concentrations
  • After 1 minute incubation, add 50 µL of o-CC solution (4 mM)
  • Measure absorbance immediately and after 5 minutes using a microplate spectrophotometer
  • For calcium detection, use wavelength 575 nm; for magnesium, use 505 nm
  • Calculate chelation percentage using the formula: % Chelation = [1 - (Asample/Acontrol)] × 100

Validation Parameters:

  • Linear range: 2.5-195 µM for calcium, 2-195 µM for magnesium
  • Detection limit: 2.5 µM for calcium, 2 µM for magnesium
  • Reagent stability: >110 days when stored at 2-8°C
  • Intra-assay CV: <5% for both metals

This method enables rapid screening of chelation efficacy and has been validated against 21 known chelators, confirming its biological relevance through correlation with functional assays in human platelets [9].

Protocol 2: Assessment of Antibacterial Activity and Synergy

This protocol characterizes this compound's antibacterial spectrum and potential synergistic combinations, particularly relevant for addressing multidrug-resistant pathogens [5].

Materials and Reagents:

  • Cation-adjusted Mueller-Hinton broth
  • This compound stock solution (512 µg/mL in DMSO)
  • Antibiotic panel including colistin, beta-lactams, fluoroquinolones
  • Bacterial isolates (clinical and reference strains)
  • 96-well round-bottom microtiter plates

Procedure for MIC Determination:

  • Prepare this compound serial dilutions (0.25-512 µg/mL) in Mueller-Hinton broth
  • Standardize bacterial inoculum to 0.5 McFarland, then dilute to 5×10⁵ CFU/mL
  • Add 100 µL bacterial suspension to each well
  • Incubate at 35°C for 16-20 hours
  • Determine MIC as the lowest concentration showing no visible growth

Procedure for Checkerboard Synergy Assays:

  • Prepare 2D serial dilutions of this compound and partner antibiotic
  • Add bacterial inoculum as described above
  • Calculate fractional inhibitory concentration (FIC) index: FIC index = (MIC drug A in combination/MIC drug A alone) + (MIC drug B in combination/MIC drug B alone)
  • Interpret results: FIC index ≤0.5 = synergy; >0.5-4 = indifference; >4 = antagonism

Procedure for Time-Kill Assays:

  • Expose bacteria to this compound at 1×, 2×, and 4× MIC
  • Sample at 0, 4, 8, and 24 hours for viable counts
  • Plot log₁₀ CFU/mL versus time
  • Define bactericidal activity as ≥3 log₁₀ reduction at 24 hours

This protocol has demonstrated this compound's species-specific bactericidal activity against A. baumannii and synergy with colistin against resistant Enterobacteriaceae [5].

Protocol 3: Evaluation of Anticancer Activity

This protocol outlines comprehensive assessment of this compound's anticancer effects, incorporating proteomic and functional analyses [8] [7].

Materials and Reagents:

  • Pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2)
  • This compound stock solution (100 mM in DMSO)
  • RPMI-1640 medium with 10% FBS
  • Antibodies for Western blot (Na/K-ATPase, β-catenin, transferrin receptor)
  • Proteomic reagents: lysis buffer, trypsin, LC-MS/MS solvents

Procedure for Cell Viability and Clonogenic Assays:

  • Seed cells in 96-well plates (3,000 cells/well)
  • Treat with this compound (0-100 µM) for 24-72 hours
  • Assess viability using PrestoBlue reagent
  • For clonogenic assays, seed 500 cells/well in 6-well plates
  • Treat with this compound for 10-14 days
  • Fix with methanol, stain with crystal violet, and count colonies

Procedure for Proteomic Analysis:

  • Treat AsPC-1 cells with IC₅₀ this compound for 24 and 48 hours
  • Extract proteins using RIPA buffer with protease inhibitors
  • Perform tryptic digestion and peptide cleanup
  • Analyze by LC-MS/MS using 2-hour gradients
  • Process data with PEAKS Studio software (FDR ≤0.5%)
  • Validate key targets by Western blot

Procedure for Functional Assays:

  • Assess mitochondrial membrane potential using JC-1 dye
  • Measure ROS production with H₂DCFDA
  • Evaluate DNA damage by γH2AX immunofluorescence
  • Analyze cell migration via wound healing assay
  • Examine invasion through Matrigel-coated transwells

This integrated approach confirmed this compound's effects on multiple cancer-relevant pathways, including EIF2 signaling, protein targeting to membrane, and cell bioenergetics [7].

Research Limitations and Future Directions

Despite promising preclinical data, several challenges constrain the clinical translation of this compound for metal overload conditions. The compound faces pharmacokinetic limitations, including rapid urinary excretion, short plasma half-life, and limited tissue distribution, which may restrict its efficacy for systemic applications [3]. Current formulation strategies focus primarily on urinary tract infections, where these properties are advantageous, but repurposing for other indications will require addressing these limitations through structural modifications or novel delivery systems.

Regulatory considerations present additional hurdles, as this compound's status as an "old antibiotic" creates unique challenges for repositioning efforts. The lack of contemporary clinical trials meeting current standards necessitates rigorous investigation to establish dosing, safety profiles, and efficacy for new indications [6]. Future research directions should prioritize:

  • Structural optimization to improve pharmacokinetic properties while maintaining chelation activity
  • Combination therapy strategies leveraging this compound's synergistic potential with existing agents
  • Biomarker development to identify patient populations most likely to benefit from this compound-based interventions
  • Advanced formulation approaches to enhance tissue penetration and bioavailability

The experimental protocols outlined herein provide a foundation for systematic investigation of this compound's potential in metal overload conditions, with particular relevance for researchers exploring metal dysregulation in cancer, infectious diseases, and other pathological states.

Visual Synthesis of Key Concepts

This compound Mechanism of Action and Experimental Assessment

G This compound This compound Metals Metals This compound->Metals Chelates Zn2 Zn2 Metals->Zn2 Zinc Cu2 Cu2 Metals->Cu2 Copper Fe2 Fe2 Metals->Fe2 Iron Mn2 Mn2 Metals->Mn2 Manganese CellularEffects CellularEffects AntiBacterial AntiBacterial CellularEffects->AntiBacterial Disrupts metalloenzymes Induces metal intoxication AntiCancer AntiCancer CellularEffects->AntiCancer Disrupts iron homeostasis Causes mitochondrial dysfunction AntiBiofilm AntiBiofilm CellularEffects->AntiBiofilm Chelates Fe/Zn Enhances twitching motility AssessmentMethods AssessmentMethods Spectrophotometric Spectrophotometric AssessmentMethods->Spectrophotometric Metal chelation quantification MIC MIC AssessmentMethods->MIC Antimicrobial susceptibility Proteomics Proteomics AssessmentMethods->Proteomics Pathway analysis & target identification Zn2->CellularEffects Cu2->CellularEffects Fe2->CellularEffects Mn2->CellularEffects AntiBacterial->AssessmentMethods AntiCancer->AssessmentMethods AntiBiofilm->AssessmentMethods

Experimental Workflow for this compound Research Applications

G cluster_0 Compound Characterization cluster_1 Biological Screening cluster_2 Mechanism Analysis cluster_3 Therapeutic Evaluation CompoundCharacterization CompoundCharacterization BiologicalScreening BiologicalScreening CompoundCharacterization->BiologicalScreening Informs testing conditions MechanismAnalysis MechanismAnalysis BiologicalScreening->MechanismAnalysis Guides mechanistic studies TherapeuticEvaluation TherapeuticEvaluation MechanismAnalysis->TherapeuticEvaluation Supports translational development ChelationAssay Metal Chelation Assays (Spectrophotometric methods) Antimicrobial Antimicrobial Activity (MIC, time-kill assays) ChelationAssay->Antimicrobial PhysChem Physicochemical Properties PhysChem->Antimicrobial Stability Stability Assessment Stability->Antimicrobial Proteomics Proteomic Analysis (LC-MS/MS) Antimicrobial->Proteomics Anticancer Anticancer Activity (Viability, clonogenic assays) Anticancer->Proteomics Synergy Combination Studies (Checkerboard assays) Functional Functional Assays (ROS, mitochondrial potential) Synergy->Functional InVivo In Vivo Models (Xenograft, infection models) Proteomics->InVivo Functional->InVivo Resistance Resistance Mechanism Studies PKPD PK/PD Relationships Resistance->PKPD InVivo->PKPD Formulation Formulation Optimization PKPD->Formulation

References

Comprehensive Application Notes: Pharmacodynamic Modeling of Nitroxoline for Urinary Tract Infections

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitroxoline (5-nitro-8-hydroxyquinoline) is an old antimicrobial agent with a broad spectrum of pharmacological applications and a unique mechanism of action that is gaining renewed interest due to the escalating crisis of antimicrobial resistance, particularly among uropathogens. Originally introduced in the 1960s for treating urinary tract infections (UTIs), this compound has demonstrated exceptional efficacy against a wide range of Gram-negative and Gram-positive bacteria, mycoplasmas, and Candida species, while maintaining a favorable safety profile over decades of clinical use. The pharmacokinetic properties of this compound make it particularly suitable for UTI treatment, as it is rapidly absorbed after oral administration, metabolized in the liver, and excreted primarily in the urine, where it achieves high concentrations within hours after dosing. Despite these advantages, this compound remains commercially available only in a limited number of countries, including Germany, Poland, Croatia, Bulgaria, Romania, Bosnia-Herzegovina and Montenegro, though recent research strongly supports its broader implementation in urological practice [1].

The rationale for pharmacodynamic modeling of this compound stems from the critical need to optimize dosing regimens, combat resistant pathogens, and potentially expand its clinical applications beyond uncomplicated UTIs. Contemporary approaches to model-informed drug development for antimicrobials integrate in vitro and in vivo data to establish exposure-response relationships, predict efficacious dosing in humans, and support rational combination therapies. For urinary tract infections, this is particularly relevant as local concentrations at the infection site (urine) often far exceed serum levels and traditional minimum inhibitory concentration (MIC) breakpoints, creating unique opportunities for PK/PD optimization [2]. Furthermore, recent evidence suggests that this compound's potential extends to complicated infections and possibly even oncological applications in urologic cancers, though the latter remains under investigation [3] [4].

These application notes provide researchers, scientists, and drug development professionals with comprehensive protocols for pharmacodynamic modeling of this compound, incorporating the latest scientific evidence and methodological approaches to facilitate its continued development and optimal clinical utilization in an era of increasing antimicrobial resistance.

Mechanism of Action

This compound possesses a unique molecular structure that does not belong to any typical class of antibiotics, and it is arguably the only antimicrobial drug that uses chelation of metallic bivalent cations as its primary mechanism of action. Through this chelation process, this compound forms covalent bonds with essential metallic cations that microbes require as cofactors for cellular proteins, effectively depriving them of these critical elements and inhibiting their survival [1].

Recent research has significantly expanded our understanding of this compound's mechanism, revealing it acts as a metallophore that induces copper and zinc intoxication in bacterial cells. This metal stress represents a primary bactericidal mechanism, particularly against certain pathogens like Acinetobacter baumannii, against which this compound demonstrates bactericidal activity. Additionally, this compound exhibits multiple secondary effects on bacterial physiology, including alteration of outer membrane integrity, which underpins its synergies with large-scaffold antibiotics and its ability to resensitize colistin-resistant Enterobacteriaceae both in vitro and in vivo [5].

The following diagram illustrates the comprehensive mechanism of action of this compound:

G cluster_primary Primary Mechanisms cluster_secondary Secondary Effects cluster_cellular Cellular Consequences This compound This compound MetalChelation Metal Cation Chelation This compound->MetalChelation ZincIntoxication Zinc Intoxication MetalChelation->ZincIntoxication CopperIntoxication Copper Intoxication MetalChelation->CopperIntoxication RNAInhibition Inhibition of RNA Synthesis MetalChelation->RNAInhibition Bacteriostatic Bacteriostatic Effect (Most species) MetalChelation->Bacteriostatic OMPerturbation Outer Membrane Perturbation ZincIntoxication->OMPerturbation Bactericidal Bactericidal Effect (A. baumannii etc.) ZincIntoxication->Bactericidal CopperIntoxication->OMPerturbation CopperIntoxication->Bactericidal RNAInhibition->Bacteriostatic ReducedAdherence Reduced Bacterial Adherence OMPerturbation->ReducedAdherence BiofilmInhibition Biofilm Inhibition/Disruption OMPerturbation->BiofilmInhibition MBLInhibition Metallo-β-lactamase Inhibition OMPerturbation->MBLInhibition OMPerturbation->Bacteriostatic CellLysis Cell Lysis & Death Bacteriostatic->CellLysis Bactericidal->CellLysis

Figure 1: Comprehensive Mechanism of Action of this compound

Beyond its direct antimicrobial effects, this compound also demonstrates anti-biofilm activity, reducing the formation and inducing dispersal of Pseudomonas aeruginosa biofilms through chelation of iron and zinc. This property is particularly valuable in the context of catheter-associated UTIs, where biofilms contribute significantly to persistence and recurrence. Additionally, this compound and its derivatives act as metallo-beta-lactamase (MBL) inhibitors by chelating Zn²⁺ that is necessary for enzyme activation, potentially overcoming carbapenem resistance in pathogens including New Delhi MBL K. pneumoniae and Verona integron-encoded MBL E. coli [1] [5].

The multiple mechanisms of this compound action contribute to its broad-spectrum activity and the relatively low incidence of resistance development observed in clinical settings, making it an attractive candidate for further development and modeling efforts.

Quantitative Activity Profiling

Spectrum of Activity

This compound exhibits a broad activity spectrum against a diverse range of uropathogens, with recent comprehensive studies demonstrating its potency against both Gram-negative and Gram-positive bacteria. Systematic profiling of susceptibility against 1,000-1,815 strains from 34 Gram-negative species has confirmed that several clinically relevant pathogens show comparable or greater susceptibility to this compound than Escherichia coli, for which the EUCAST breakpoint is set at 16 mg/L [5].

Table 1: this compound Minimum Inhibitory Concentration (MIC) Distribution Against Common Uropathogens

Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L) Susceptibility Interpretation
E. coli 4 4 1-8 Susceptible
K. pneumoniae 4 8 2-16 Susceptible
A. baumannii 2 4 1-8 Susceptible
P. mirabilis 4 8 2-16 Susceptible
S. saprophyticus 4 8 2-16 Susceptible
P. aeruginosa 32 64 16-128 Resistant
A. urinae 2 4 1-8 Susceptible
A. sanguinicola 128 128 64-128 Resistant
C. albicans 2 4 0.5-8 Susceptible

Data compiled from [1] [5] [6]

Notably, this compound demonstrates bactericidal activity against A. baumannii, with concentrations as low as 8 mg/L (three times its average MIC) resulting in a decrease of at least 3 log₁₀ CFU/mL at 24 hours, accompanied by cell lysis observed as early as 4.5 hours of incubation. This contrasts with its primarily bacteriostatic activity against E. coli and several other uropathogens. Additionally, this compound shows potent activity against intracellular pathogens such as Salmonella Typhi, with treatment resulting in a >97% decrease of intracellular bacteria in infected HeLa cells [5].

Pharmacokinetic and Pharmacodynamic Parameters

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, extensive metabolism, and renal excretion. After oral administration, this compound is quickly and almost completely absorbed in the gastrointestinal tract, followed by rapid metabolism in the liver to create conjugated metabolites (primarily glucuronide and sulfate conjugates) that also exhibit antibacterial activity. Approximately 60% of the drug is excreted through urine, almost exclusively in conjugated forms, with a linear relationship observed between the dose and maximal concentration in urine [1] [6].

Table 2: Key Pharmacokinetic Parameters of this compound After Oral Administration

Parameter Value Notes
Absorption Rapid and nearly complete
Time to Peak Urine Concentration 1-2 hours
Peak Urine Concentration (Free) 3.2-5.8 mg/L After 200 mg dose
Peak Urine Concentration (Total) ~220 mg/L After 200 mg dose; includes metabolites
Elimination Half-life Not well characterized
Renal Excretion ~60% of administered dose Primarily as conjugated metabolites
Protein Binding Not well characterized
Effect of Renal Impairment Reduced urinary concentrations Not quantitatively established

Data compiled from [1] [6]

The pharmacodynamic properties of this compound are influenced by several factors, with urinary pH significantly affecting its antibacterial activity. The drug demonstrates enhanced efficacy in acidic urine, a consideration that should be incorporated into pharmacodynamic models and potential treatment optimization strategies. The main pharmacodynamic parameter targets for this compound have not been definitively established, though the high urinary concentrations achieved relative to MIC values for most uropathogens suggest that time above MIC (T>MIC) may be the most relevant predictor of efficacy [6].

Pharmacodynamic Modeling Approaches

Experimental Protocols for PD Modeling

Protocol 1: In Vitro Time-Kill Kinetics Assay

Purpose: To characterize the bactericidal or bacteriostatic activity of this compound against specific uropathogens and generate data for PK/PD model development.

Materials:

  • Bacterial strains: Target uropathogens (e.g., E. coli, K. pneumoniae, A. baumannii)
  • This compound stock solution: Prepare in DMSO at 10 mg/mL, store at -20°C
  • Culture media: Cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria, RPMI-1640 for fungi
  • Equipment: Incubator, centrifuge, colony counter, Erlenmeyer flasks or tubes

Procedure:

  • Prepare bacterial inoculum from fresh overnight cultures, adjusted to approximately 5 × 10⁵ CFU/mL in CAMHB.
  • Add this compound at concentrations representing 0.25×, 0.5×, 1×, 2×, 4×, and 8× MIC values.
  • Include growth control (no antibiotic) and sterility control (no inoculum).
  • Incubate at 35±2°C with constant shaking (approximately 120 rpm).
  • Sample at 0, 2, 4, 6, 8, 12, and 24 hours for quantitative culture.
  • Serially dilute samples in sterile saline and plate on appropriate agar media.
  • Count colonies after 18-24 hours of incubation and calculate CFU/mL.
  • Perform experiments in triplicate to ensure statistical reliability.

Data Analysis: Plot time-kill curves (log₁₀ CFU/mL versus time). Determine bactericidal activity (≥3 log₁₀ reduction) or bacteriostatic activity (<3 log₁₀ reduction). Calculate the rate of kill and area under the bacterial kill curve (AUBKC) for PK/PD modeling [5] [6].

Protocol 2: Hollow-Fiber Infection Model (HFIM)

Purpose: To simulate human pharmacokinetics of this compound and study bacterial dynamics under dynamic drug concentrations.

Materials:

  • Hollow-fiber system with appropriate molecular weight cut-off cartridges
  • Bacterial strains as above
  • This compound solutions at clinical achievable concentrations
  • Peristaltic pumps, media reservoirs, sampling ports

Procedure:

  • Set up the hollow-fiber system according to manufacturer instructions.
  • Load the extracapillary space with bacterial inoculum (approximately 10⁶ CFU/mL).
  • Program the pump to simulate human this compound pharmacokinetic profiles in the central compartment.
  • Administer this compound regimens simulating human doses (e.g., 250 mg every 8 hours).
  • Sample from both central and peripheral compartments at predetermined time points.
  • Process samples for quantitative culture and drug concentration measurements.
  • Maintain experiments for 3-7 days to observe resistance development.

Data Analysis: Measure bacterial killing and regrowth kinetics. Develop mathematical models describing bacterial population dynamics under various drug exposure scenarios. Identify PK/PD indices (AUC/MIC, Cmax/MIC, T>MIC) correlating with efficacy [2].

PK/PD Model Integration

Mechanistic PK/PD Modeling Approach:

A translational pharmacokinetic-pharmacodynamic model should integrate all available in vitro and in vivo data to enable prediction of efficacious dosing regimens in humans. The model structure typically includes:

  • Pharmacokinetic Component:

    • One- or two-compartment model with first-order absorption
    • Parameter values derived from human PK studies
    • Inclusion of metabolite formation and activity
  • Pharmacodynamic Component:

    • Bacterial growth models (linear, exponential, or logistic)
    • Drug effect models (direct, indirect, or signal transduction)
    • Resistance development models

The following diagram illustrates the workflow for integrated PK/PD modeling:

G cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_clinical Clinical Data MIC MIC Determination ModelDevelopment PK/PD Model Development MIC->ModelDevelopment TimeKill Time-Kill Kinetics TimeKill->ModelDevelopment Resistance Resistance Studies Resistance->ModelDevelopment AnimalPK Animal PK Studies AnimalPK->ModelDevelopment AnimalPD Animal Efficacy AnimalPD->ModelDevelopment TissueConc Tissue Concentrations TissueConc->ModelDevelopment HumanPK Human PK HumanPK->ModelDevelopment ClinicalEff Clinical Efficacy ClinicalEff->ModelDevelopment Safety Safety Profile ModelValidation Model Validation ModelDevelopment->ModelValidation Simulation Dose Regimen Simulation ModelValidation->Simulation Optimization Dose Optimization Simulation->Optimization

Figure 2: Integrated Workflow for this compound PK/PD Model Development

Key Model Parameters:

  • Bacterial Growth Rate: Estimated from control growth curves
  • Maximum Kill Rate (Eₘₐₓ): Derived from time-kill studies
  • Drug Concentration for 50% Effect (EC₅₀): Determined from dose-response relationships
  • Resistance Mutation Frequency: Measured in resistance studies

Model simulations should predict bacterial burden in human urinary tract tissues under various dosing regimens, enabling identification of optimal dosing strategies that maximize efficacy while minimizing toxicity and resistance development [2].

Combination Therapy Strategies

Synergy Screening Protocols

This compound demonstrates significant synergistic potential with several antibiotic classes, particularly against multidrug-resistant pathogens. Systematic combination screening has revealed that this compound exhibits strong synergy with colistin and other large-scaffold antibiotics that are typically excluded by the outer membrane of Gram-negative bacteria [5] [7].

Protocol 3: Checkerboard Synergy Assay

Purpose: To identify and quantify synergistic interactions between this compound and other antimicrobial agents.

Materials:

  • Bacterial strains: Including multidrug-resistant clinical isolates
  • Antibiotic stock solutions: this compound and combination partners
  • 96-well microtiter plates, multichannel pipettes
  • Microplate reader (for absorbance measurements)

Procedure:

  • Prepare two-fold serial dilutions of this compound in CAMHB along the x-axis of the microtiter plate.
  • Prepare two-fold serial dilutions of the combination antibiotic along the y-axis.
  • Add bacterial inoculum standardized to 5 × 10⁵ CFU/mL to each well.
  • Include growth controls and sterility controls.
  • Incubate plates at 35±2°C for 16-20 hours.
  • Measure optical density at 600 nm or perform viable counts.
  • Determine MIC values for each antibiotic alone and in combination.

Data Analysis: Calculate the fractional inhibitory concentration index (FICI) using the formula: FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)

Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism [5] [7].

Protocol 4: In Vivo Synergy Validation in Galleria mellonella Model

Purpose: To validate synergistic combinations identified in vitro using an invertebrate infection model.

Materials:

  • Galleria mellonella larvae (final instar, 250-350 mg weight)
  • Bacterial suspension: Prepared in PBS
  • Antibiotic solutions: this compound and combination partners
  • Injection syringes (10 µL)

Procedure:

  • Inject 10 µL of bacterial suspension (approximately 10⁶ CFU/larva) into the hemocoel via the last proleg.
  • At 2 hours post-infection, administer antibiotics alone or in combination via injection.
  • Include infected untreated controls and uninfected controls.
  • Maintain larvae at 37°C and monitor survival every 24 hours for 72-96 hours.
  • Use 10-16 larvae per treatment group for statistical power.

Data Analysis: Plot Kaplan-Meier survival curves. Compare survival between monotherapy and combination groups using log-rank test. Calculate hazard ratios for combination therapy versus monotherapies [5].

Promising Combination Profiles

Research has identified several highly promising combinations with this compound:

  • This compound + Colistin: This combination demonstrates exceptional synergy, potentially resensitizing colistin-resistant Enterobacteriaceae. The addition of this compound at sub-MIC concentrations (0.75 µg/mL) decreases the MIC of colistin-resistant E. coli and K. pneumoniae strains by 2- to 4-fold, in some cases reducing MIC below the EUCAST breakpoint [5].

  • This compound + Cefuroxime + Clarithromycin: This three-drug combination has shown complete eradication of stationary-phase Borrelia burgdorferi in drug-exposure experiments and prevented regrowth in subculture studies, demonstrating activity equivalent to the persister drug combination cefuroxime + doxycycline + daptomycin [7].

  • This compound with Macrolides: this compound synergizes with macrolides (e.g., clarithromycin, azithromycin) and other large-scaffold antibiotics that are normally ineffective against Gram-negative bacteria due to outer membrane exclusion, potentially expanding the therapeutic spectrum of these agents [5].

The mechanistic basis for these synergies appears to stem from this compound's ability to perturb outer membrane integrity, thereby enhancing penetration of combination drugs into bacterial cells. This property is particularly valuable for overcoming resistance mediated by reduced permeability or efflux mechanisms.

Conclusion

The comprehensive pharmacodynamic profiling of this compound presented in these application notes underscores its significant potential as a therapeutic agent for urinary tract infections, particularly in an era of escalating antimicrobial resistance. The unique mechanism of action centered on metal chelation and intoxication, combined with its favorable pharmacokinetic properties that achieve high urinary concentrations, position this compound as an attractive candidate for treatment of multidrug-resistant uropathogens. The experimental protocols and modeling approaches outlined provide researchers with robust methodologies for further investigation and optimization of this promising antimicrobial agent.

Future research directions should include clinical validation of optimized dosing regimens identified through PK/PD modeling, expanded assessment of this compound's efficacy in complicated UTIs, and further exploration of its synergistic potential with last-resort antibiotics against extensively drug-resistant pathogens. Additionally, the application of real-time PK/PD monitoring approaches, incorporating urinary biomarkers and drug concentrations, represents a promising strategy for truly individualized antimicrobial therapy for UTIs [8].

As resistance to current first-line agents continues to increase, the thoughtful integration of older antimicrobials like this compound with proven efficacy and safety profiles, guided by modern pharmacodynamic modeling approaches, offers a pragmatic strategy to address the ongoing antimicrobial resistance crisis while new therapeutic development continues.

References

Overcoming nitroxoline resistance EmrAB-TolC efflux

Author: Smolecule Technical Support Team. Date: February 2026

Understanding EmrAB-TolC & Nitroxoline Resistance

The EmrAB-TolC system is a multidrug efflux pump in E. coli and other Gram-negative bacteria. It is a tripartite complex belonging to the Major Facilitator Superfamily (MFS) and functions to transport various toxic molecules, including antibiotics, out of the cell [1] [2] [3].

This compound is an antibiotic used for decades to treat uncomplicated urinary tract infections (UTIs). Recent research highlights its potential for repurposing due to a broader activity spectrum against Gram-negative bacteria, including strains with limited therapeutic options [4]. Its primary resistance mechanism is increased expression and activity of efflux pumps like EmrAB-TolC [4] [5].

G This compound Resistance via EmrAB-TolC Efflux This compound This compound Efflux Drug Efflux This compound->Efflux Influx Resistance Resistance EmrR_wt Wild-type EmrR (Repressor bound) EmrR_mut Mutations in emrR (Repressor inactivated) EmrR_wt->EmrR_mut Mutation PumpExpression Increased EmrAB-TolC Expression EmrR_mut->PumpExpression Derepression PumpExpression->Efflux TreatmentFailure Reduced Drug Accumulation Efflux->TreatmentFailure TreatmentFailure->Resistance

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in this compound resistance research.

  • FAQ 1: What are the primary genetic mutations leading to this compound resistance in E. coli?

    • Answer: The most common mutations occur in the emrR gene, which encodes a transcriptional repressor of the emrAB operon. Mutations inactivate EmrR, leading to constitutive overexpression of the EmrAB-TolC efflux pump [4] [5]. Secondary mutations can occur in global regulators like marR or lon, further increasing tolC expression and resistance levels [4].
  • FAQ 2: My bacterial strain shows reduced this compound susceptibility, but PCR shows no emrR mutations. What else should I check?

    • Answer: Investigate other regulatory pathways. Mutations in the marR gene or the envZ sensor kinase can also lead to increased efflux pump expression and confer a this compound-resistant phenotype, even with a wild-type emrR [5].
  • FAQ 3: Does EmrAB-TolC efflux confer resistance to other antibiotics besides this compound?

    • Answer: Yes. EmrAB-TolC has a broad substrate profile. Overexpression can also lead to increased resistance to nalidixic acid, polymyxin B, and neomycin [3]. This cross-resistance is a critical consideration for combination therapy strategies.
  • FAQ 4: Are there any known inhibitors of the EmrAB-TolC pump?

    • Answer: As of now, there are no clinically approved EmrAB-TolC-specific inhibitors. Research into efflux pump inhibitors (EPIs) is active but faces challenges related to toxicity, pharmacokinetics, and the structural complexity of pumps [2]. This remains a significant area of ongoing investigation.

Experimental Data & Protocols

Quantitative Susceptibility Data

The following table summarizes the effect of EmrAB-TolC on Minimum Inhibitory Concentrations (MICs) for various antibiotics.

Table 1: Impact of EmrAB-TolC Efflux on Antibiotic MICs

Antibiotic MIC (Wild-type) MIC (ΔemrB mutant) Fold Change in MIC Key Findings
This compound 4 µg/mL (for reference) Reduced [4] - Mutations in emrR can increase MIC >4-fold [5].
Polymyxin B Resistant Susceptible Reduced [3] Confers resistance to this last-resort antibiotic.
Neomycin Resistant Susceptible Reduced [3] Confers resistance to this aminoglycoside.
Nalidixic Acid Resistant Susceptible Reduced [3] Confers resistance to this quinolone.
Key Experimental Methodologies

Protocol 1: Assessing Efflux Pump Contribution via Gene Deletion This is a fundamental experiment to confirm the role of a specific pump.

  • Strain Construction: Create a clean deletion mutant of the gene encoding the inner membrane transporter (e.g., ΔemrB) in your wild-type background strain using a method like lambda Red recombinase system [1].
  • Growth Conditions: Grow the wild-type and mutant strains to mid-exponential phase in appropriate media (e.g., EZ rich defined medium or M9 minimal salts) [1].
  • MIC Determination: Perform broth microdilution according to CLSI/EUCAST guidelines to determine the MIC of this compound for both strains [4].
  • Analysis: A ≥4-fold decrease in the MIC of the ΔemrB mutant compared to the wild-type is considered evidence of the pump's contribution to intrinsic resistance.

Protocol 2: Untargeted Metabolomics to Investigate Physiological Role This protocol helps uncover the metabolic consequences of efflux pump disruption.

  • Sample Preparation: Culture wild-type and ΔemrB mutant strains in biological triplicates to mid-exponential phase under standard and stress conditions (e.g., nutrient limitation in M9 media) [1].
  • Metabolite Extraction: Rapidly quench metabolism (e.g., flash-freezing in liquid nitrogen) and extract intracellular metabolites.
  • LC-MS Analysis: Analyze metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Data Analysis: Use multivariate statistics (e.g., Principal Component Analysis-PCA) to identify metabolites that accumulate differentially in the mutant. TCA cycle intermediates (e.g., malic acid, succinic acid) and acetylated spermidine have been shown to accumulate in ΔemrB mutants [1].

G EmrAB-TolC Tripartite Structure cluster_pump EmrAB-TolC Complex (3:6:1 Stoichiometry) OM Outer Membrane IM Inner Membrane P Periplasm TolC TolC TolC->OM EmrA EmrA EmrA->TolC EmrB EmrB EmrA->EmrB EmrB->IM DrugExport Drug Export DrugExport->TolC One-step transport across both membranes

Future Research Directions

  • Inhibitor Discovery: The high-resolution cryo-EM structure of EmrAB-TolC reveals unique assembly domains (AssA and AssB) and key residues for function [3]. This structural information is invaluable for rational drug design of targeted efflux pump inhibitors.
  • Combination Therapies: this compound shows strong synergy with colistin, even resensitizing colistin-resistant strains in vivo [4]. Research into This compound-adjuvant combinations is a promising avenue to overcome multidrug resistance.
  • Fitness Cost Exploitation: this compound resistance mutations in efflux regulators can come with a significant fitness cost, potentially reducing in vivo virulence [5]. Understanding this evolutionary trade-off could inform treatment strategies.

References

Nitroxoline stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Storage Guidelines

Proper storage is critical for maintaining Nitroxoline's stability. The table below summarizes the key conditions you should adhere to.

Factor Recommended Condition Rationale & Additional Notes
General Condition [1] [2] Cool, dry, well-ventilated place Prevents degradation and moisture accumulation.

| Temperature [1] [3] [4] | Powder: -20°C (3 years) or 4°C (2 years) [1]. General/Working stock: 15°C to 25°C (59°F to 77°F) [3]. | Elevated temperatures accelerate chemical degradation [3] [4]. | | Humidity [3] [4] | Low; relative humidity of 40-60% recommended [4]. | High humidity can cause clumping and hydrolytic degradation [3]. | | Light Sensitivity [4] | Protect from light, especially direct sunlight. | The compound is sensitive to light [4]. | | Container & Atmosphere [3] [4] | Tightly sealed, opaque, moisture-proof container. | Original packaging is designed to minimize environmental exposure [3]. | | Incompatibilities [1] [2] | Strong acids, strong bases, strong oxidizing agents. | Avoid contact with incompatible materials to prevent hazardous reactions. |

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control when storing this compound? The most critical factors are temperature, humidity, and light exposure. This compound should be stored in a cool, dry, dark place within the recommended temperature ranges. High humidity can lead to clumping and hydrolytic degradation, while heat and light can break down the chemical structure, reducing its efficacy [3] [4].

Q2: Why is it so important to keep this compound in its original container? The original container is specifically designed to protect the contents from environmental factors. It typically provides a light-resistant, airtight, and moisture-proof environment. Transferring this compound to a different container increases its exposure to air and humidity, which can significantly accelerate degradation and reduce its shelf life [3].

Q3: What happens if this compound is stored at room temperature? Storing solid this compound at a stable, cool room temperature (within the 15°C to 25°C range) is acceptable for shorter durations or working aliquots [3]. However, for long-term storage of bulk powder, temperatures of -20°C or 4°C are necessary to ensure stability over several years [1]. Storage at temperatures above 30°C should be avoided as it leads to decreased potency [3].

Troubleshooting Common Issues

This section addresses potential problems you might encounter related to this compound stability in the lab.

Issue Potential Cause Corrective & Preventive Actions
Clumping of Powder Exposure to high humidity or moisture [3]. Prevention: Store in a tightly sealed container with a desiccant. Use a low-humidity environment. Action: Do not use clumped material for critical quantitative experiments.
Solution Degradation Preparation with incompatible solvents; exposure to high temperature or light over time [1] [4]. Prevention: Use recommended solvents (e.g., alcohol) [2]. Store solutions at -80°C (6 months) or -20°C (1 month) [1]. Protect from light. Action: Do not use expired or discolored solutions.
Loss of Bioactivity Chemical degradation due to improper storage (e.g., temperature fluctuations, incorrect pH) [3]. Prevention: Adhere strictly to storage guidelines. Monitor freezer/refrigerator temperatures. Action: Validate the activity of a new batch in a bioassay if suspected degradation occurs.

Experimental Considerations

When designing experiments, consider how storage and handling impact this compound's performance.

  • Solvent Considerations: this compound is reported to be "very slightly soluble" in alcohol [2]. Its stability in solution is limited, so prepare stock solutions fresh when possible or store them frozen according to the guidelines in the table above [1].
  • Mechanism & Stability: this compound's biological activity is closely linked to its ability to chelate metal ions [5] [6]. Ensure that your experimental buffers do not contain high concentrations of metals that could prematurely complex with this compound and reduce its effective concentration.
  • Handling for Safety: While not classified as highly hazardous, this compound may cause skin, eye, and respiratory irritation [2]. Always use personal protective equipment (PPE) including gloves and safety goggles. Avoid breathing dust and ensure adequate ventilation [1] [2].

The following diagram outlines the key relationships between storage factors and their effects on this compound, leading to experimental outcomes.

G High Temperature High Temperature Chemical Degradation Chemical Degradation High Temperature->Chemical Degradation Causes High Humidity High Humidity High Humidity->Chemical Degradation Causes Physical Clumping Physical Clumping High Humidity->Physical Clumping Causes Light Exposure Light Exposure Light Exposure->Chemical Degradation Causes Reduced Potency Reduced Potency Chemical Degradation->Reduced Potency Leads to Physical Clumping->Reduced Potency Leads to Compromised Experimental Results Compromised Experimental Results Reduced Potency->Compromised Experimental Results Results in

Key Recommendations Summary

To ensure the integrity of your research with this compound, please adhere to these core principles:

  • Store bulk powder at -20°C for long-term stability [1].
  • Protect from moisture by keeping the container tightly sealed and in a low-humidity environment [3] [4].
  • Protect from light by using opaque or amber containers and storing in the dark [4].
  • Avoid incompatible materials such as strong acids, bases, and oxidizing agents [1] [2].
  • Follow safe handling practices to prevent personal exposure and contamination [1] [2].

References

Nitroxoline analytical method HPLC quantification

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Nitroxoline

The table below summarizes the core parameters of a stability-indicating HPLC method developed and validated for the separation and quantification of this compound and its three impurities, following Quality by Design (QbD) principles [1].

Parameter Specification
Analytical Technique Isocratic, Stability-Indicating High-Performance Liquid Chromatography (HPLC)
Column Inertsil ODS-3 V (250 mm × 4.6 mm, 5 µm)
Detection Wavelength 240 nm
Mobile Phase Ethylenediamine tetraacetic acid (EDTA) buffer : Methanol (60:40, v/v)
Key Validation Results
Linearity Correlation coefficient (r) > 0.99 for this compound and all three impurities
Detection Limit (LOD) 0.01% (0.05 µg/mL) to 0.22% (1.1 µg/mL) across the impurities
Accuracy (Recovery) 94.7% to 104.1% for all impurities
Precision (Repeatability) %RSD < 4.0% at the specification level for all impurities

HPLC Troubleshooting Guide (FAQs)

Here are answers to specific issues you might encounter during the HPLC analysis of this compound.

Q1: What could cause poor peak shape or resolution between this compound and its impurities?

  • Probable Cause 1: Degradation of the column or non-optimal mobile phase pH. The method uses a specific Inertsil ODS-3 V column. Using a different C18 column may alter selectivity [1].
  • Solution: Ensure the correct column is used. Prepare the mobile phase fresh and confirm the pH of the EDTA buffer. Flush the column according to the manufacturer's instructions.
  • Probable Cause 2: Column overloading or interference from sample solvents [2].
  • Solution: Confirm that the sample is fully dissolved in a solvent compatible with the mobile phase (e.g., methanol). Ensure the injection volume is within the linear range of the detector.

Q2: How can I confirm that my method is stability-indicating and specific for this compound?

  • Answer: Specificity is demonstrated through forced degradation studies. You should stress the this compound sample under various conditions (e.g., acid, base, oxidation, thermal, and photolytic stress) and then analyze it [1] [3]. The method is considered stability-indicating if it can baseline-resolve all degradation products from the this compound peak and from each other, and if peak purity tests (using a PDA or MS detector) confirm the homogeneity of the this compound peak [3].

Q3: My recovery rates for impurity spiking are outside the acceptable range (e.g., <90% or >110%). What should I check?

  • Probable Cause: Inaccurate preparation of standard and sample solutions, or incomplete extraction of impurities from the sample matrix [3].
  • Solution: Carefully verify the weighing and dilution steps. For drug products, ensure the sample preparation procedure (e.g., sonication, shaking) robustly extracts all analytes from the placebo matrix. The validated method used a simple dissolution, confirming no significant matrix interference [1].

Experimental Protocol & Workflow

This section provides a detailed methodology for the analysis based on the published method [1].

Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent to obtain a solution of known concentration.
  • Sample Solution: Prepare the test sample (drug substance or product) in the same manner as the standard solution. For drug products, disperse and dissolve a powdered tablet in the solvent, then filter if necessary.
  • System Suitability Solution: Prepare a solution containing this compound and its known impurities at levels near their specification threshold to ensure the chromatographic system is performing adequately before analysis.

Equipment and Chromatographic Setup

  • Instrument: A standard HPLC system equipped with a UV-Vis or PDA detector.
  • Column: Inertsil ODS-3 V (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Prepare an EDTA buffer solution and mix with HPLC-grade methanol in a 60:40 (v/v) ratio. Filter and degas the mixture before use.
  • Set Conditions: Use an isocratic elution with a flow rate of approximately 1.0 mL/min (adjust if needed for optimal retention times). Set the column temperature to ambient and the detection wavelength to 240 nm.
  • Injection: Follow the method's specified injection volume.

The following diagram illustrates the logical workflow for the method development and validation process:

G Start Start: HPLC Method for this compound Step1 Set Chromatographic Conditions (Column, Mobile Phase, Detection) Start->Step1 Step2 Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Light) Step1->Step2 Step3 Analyze Stressed Samples (Check for peak separation and purity) Step2->Step3 Step4 Validate the Method (Specificity, Linearity, Accuracy, Precision) Step3->Step4 Step5 Perform System Suitability Test (Before routine analysis) Step4->Step5 End Routine Analysis of Samples Step5->End

Method Validation Steps The method should be validated as per ICH guidelines to ensure it is suitable for its intended purpose [3]. The workflow for the key steps is as follows:

G Start Start Method Validation V1 Specificity & Selectivity (Forced degradation, Peak purity) Start->V1 V2 Linearity & Range (Prepare 5+ concentration levels, r>0.99) V1->V2 V3 Accuracy (Recovery) (Spike & analyze at 3 levels, 9 determinations) V2->V3 V4 Precision (Repeatability) (Analyze 6 sample preparations, %RSD<4.0%) V3->V4 V5 LOD & LOQ (Signal-to-noise of 3:1 and 10:1) V4->V5 End Report Validation Results V5->End

References

Optimizing nitroxoline urinary concentration pH effect

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Activity & Urinary pH

The table below summarizes core quantitative data on how pH affects nitroxoline's activity against common uropathogens.

Aspect Key Finding Relevant Uropathogens Citation
Optimal pH for Activity More active in acidic urine E. coli, K. pneumoniae, P. mirabilis, S. saprophyticus [1] [2] [3]
Comparative Activity vs. TMP Lower UIT/UBT than TMP (except against TMP-resistant strains) Primarily tested on E. coli strains [1] [2]
Primary Activity Mainly bacteriostatic in urine E. coli, K. pneumoniae, P. mirabilis, S. saprophyticus [1] [2] [3]
Species-Specific Cidal Activity Bactericidal against A. baumannii Acinetobacter baumannii [4]
Urinary Concentration (Parent Drug) 0.012 - 0.507 mg/liter (after 250 mg single dose) N/A [1] [2]
Urinary Concentration (Metabolite - NTX Sulfate) 0.28 - 27.83 mg/liter (after 250 mg single dose) N/A [1] [2]

Experimental Protocols for Urinary Bioactivity

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your own work.

Determination of Urinary Inhibitory Titers (UIT) and Urinary Bactericidal Titers (UBT)

This protocol is used to measure the bacteriostatic (UIT) and bactericidal (UBT) activity of this compound in urine at different pH levels [1] [2].

  • 1. Sample Collection & Preparation: Collect urine from volunteers before (antibiotic-free control) and at defined intervals after oral administration of this compound (e.g., 0-4, 4-8, 8-12, 12-24 hours). Record urine volume and pH. Filter urine samples immediately after collection (0.2 μm filter) and store at -80°C.
  • 2. pH Adjustment: Adjust portions of the filtered urine samples to target pH values (e.g., 5.5 and 8.0) using hydrochloric acid (HCl) and sodium hydroxide (NaOH). Use native urine as a third condition.
  • 3. Serial Dilution: Prepare two-fold serial dilutions of the urine samples in microplates, using pre-dose antibiotic-free urine as the diluent. A typical dilution range is from 1:1 (undiluted) to 1:256.
  • 4. Inoculation & Incubation: Inoculate each well with a standardized bacterial suspension (final inoculum ~5x10^6 CFU/ml). Incubate the microplates at 37°C for 18 hours in ambient air.
  • 5. Determine UIT: The Urinary Inhibitory Titer (UIT) is defined as the highest dilution of the urine sample that completely inhibits visible bacterial growth.
  • 6. Determine UBT: Subculture 10 μl from each well showing no growth onto blood agar plates. Incubate again for 20-24 hours. The Urinary Bactericidal Titer (UBT) is the highest dilution that results in a ≥99.9% (3-log10) reduction of the initial bacterial count.
Urinary Bactericidal Kinetics (UBK)

This protocol assesses the time-dependent killing activity of this compound in urine [2].

  • 1. Sample Collection: Pool pre-dosing urine and collect individual urine samples from volunteers after multiple doses of this compound (e.g., 250 mg three times a day).
  • 2. Inoculation & Incubation: Inoculate the urine samples with a test organism to achieve a high starting count of approximately 10^6 CFU/ml. Incubate the inoculated urine at 37°C.
  • 3. Bacterial Counting: At predetermined time points (e.g., 2, 4, 6, 8, and 24 hours), take samples, perform serial dilutions, and plate them to determine viable bacterial counts (CFU/ml).

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution / Recommendation
Low or Variable Bioactivity in Urine Urine pH is too alkaline. Artificially acidify urine samples to pH 5.5-6.0 using HCl to maximize this compound activity [1] [2].
Discrepancy between HPLC and Bioassay Results Antibiotically active metabolites (e.g., this compound sulfate) contribute to efficacy. Use microbiological assays (UIT/UBT) rather than just parent drug concentration (HPLC) to reflect total antibacterial activity [3].
Developing Resistance In Vitro Upregulation of efflux pumps. Be aware that resistance can emerge via mutations leading to overexpression of RND-type efflux pumps (e.g., EmrAB-TolC, OqxRAB) [4].
Unexpected Antagonism in Combination Therapy Combination with beta-lactam antibiotics. Avoid combining this compound with beta-lactams (penicillins, cephalosporins, carbapenems) as significant antagonism has been observed [4].
Unexpected Synergy in Combination Therapy Combination with colistin. Explore this compound's synergy with colistin, which can even resensitize colistin-resistant strains by disrupting the outer membrane [4].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: Recent research indicates that this compound acts primarily as a metallophore, chelating and facilitating the intracellular intoxication of bacterial cells with divalent metal ions, particularly copper and zinc. This disrupts metal homeostasis and leads to bactericidal activity against some species. It also perturbs outer membrane integrity [4].

Q2: Is this compound bacteriostatic or bactericidal? A2: This is species-dependent. While traditionally considered bacteriostatic against common uropathogens like E. coli in urine [1] [2], it demonstrates bactericidal activity against other pathogens such as Acinetobacter baumannii, causing cell lysis [4].

Q3: Why is urinary concentration data for the parent drug misleading? A3: After oral administration, this compound is extensively metabolized. Only about 1% is excreted in urine as the parent compound, while the majority is excreted as active metabolites, chiefly This compound sulfate. Therefore, microbiological assays that measure total antibacterial activity are more relevant than concentrations of the parent drug alone [2] [3].

Mechanistic Insights & Advanced Applications

The following diagram illustrates the multifaceted mechanism of action of this compound based on current research.

G cluster_primary Primary Mechanism: Metal Homeostasis Disruption cluster_secondary Secondary Effects & Applications This compound This compound Chelation Chelates Zn²⁺ / Cu²⁺ This compound->Chelation OM_Disruption Outer Membrane Disruption This compound->OM_Disruption MBL_Inhibition Metallo-β-Lactamase (MBL) Inhibition This compound->MBL_Inhibition Biofilm Reduces Biofilm Formation This compound->Biofilm Adhesion Inhibits Bacterial Adhesion This compound->Adhesion Intoxication Intracellular Metal Intoxication Chelation->Intoxication RNA_Inhibition Inhibition of RNA Synthesis Intoxication->RNA_Inhibition Synergy Synergy with Colistin OM_Disruption->Synergy Resensitization Resensitizes Colistin-Resistant Strains Synergy->Resensitization

References

Troubleshooting Guide: Key Nitroxoline Resistance Mutations

Author: Smolecule Technical Support Team. Date: February 2026

Organism Mutated Gene Affected System Phenotypic Consequence Key Experimental Evidence
E. coli & K. pneumoniae emrR EmrAB-TolC efflux pump Increased efflux, low-level resistance [1] [2]. Mutant selection; complementation restores susceptibility [1].
E. coli & K. pneumoniae marR Mar regulon / AcrAB-TolC efflux pump Increased efflux, multidrug resistance phenotype [1]. Identified in sequential mutants after emrR mutation [1].
E. coli & K. pneumoniae lon Lon protease Increased stability of efflux pump regulators [1]. Identified in sequential mutants after emrR mutation [1].
M. abscessus marR (MAB_2648c) MmpS5-MmpL5 efflux pump Increased efflux, reduced nitroxoline susceptibility [3]. Mutant selection & complementation fully restored wild-type MIC levels [3].

Frequently Asked Questions

Q1: What is the most common resistance mechanism observed in Enterobacteriaceae like E. coli?

The most frequently observed mechanism in E. coli and K. pneumoniae involves mutations that increase the expression of the EmrAB-TolC efflux pump [1] [2]. The primary mutation often occurs in emrR, which is a transcriptional repressor of the emrRAB operon. Loss-of-function mutations in emrR lead to constitutive overexpression of the efflux pump, actively expelling this compound from the cell [1] [2]. Subsequent, higher-level resistance can involve mutations in marR and lon, further amplifying efflux capacity [1].

Q2: Are there any fitness costs associated with this compound resistance?

Yes, a significant body of evidence indicates that this compound resistance confers a fitness cost, which may explain its low prevalence in clinical settings [4].

  • Metabolic and Proteomic Changes: Resistant mutants show major alterations in their metabolism and protein expression profiles [4].
  • Reduced Motility: Resistant strains exhibit impaired in vitro motility [4].
  • Diminished Virulence: Crucially, in a zebrafish larvae infection model, this compound-resistant mutants were shown to be unable to cause an infection, demonstrating a severe loss of virulence [4].
Q3: How does the resistance mechanism differ in Mycobacterium abscessus?

In M. abscessus, this compound activity is modified through mutations in a different MarR-family transcriptional regulator, marR (MAB_2648c) [3]. This regulator controls the expression of the MmpS5-MmpL5 efflux pump. Mutations in this marR gene lead to pump overexpression and reduced this compound susceptibility, a mechanism distinct from but analogous to the EmrR pathway in E. coli [3].

Experimental Protocols & Workflows

Protocol for In Vitro Selection of this compound-Resistant Mutants

This protocol is adapted from methodologies used to generate mutants for genomic studies [1] [4].

  • Step 1: MIC Determination
    • Determine the baseline MIC of this compound for your bacterial strain using standard broth microdilution according to CLSI/EUCAST guidelines.
  • Step 2: Long-Term Exposure
    • Inoculate bacteria into liquid media containing a sub-inhibitory concentration of this compound (e.g., 0.5-1 × MIC).
    • Incubate with aeration until turbidity indicates growth.
  • Step 3: Selective Plating
    • Plate the culture onto agar plates containing this compound at concentrations of 2×, 4×, 8×, and 16× the baseline MIC.
    • Incubate and inspect for colonies over several days.
  • Step 4: Mutant Validation
    • Re-streak colonies from the selective plates to ensure purity.
    • Re-test the MIC of the putative mutants to confirm the resistant phenotype.
  • Step 5: Genomic Analysis
    • Perform whole-genome sequencing of the resistant mutants and the parent strain.
    • Compare sequences to identify mutations in candidate genes (e.g., emrR, marR, lon).

The workflow for this mutant selection process is as follows:

Start Determine Baseline MIC A Long-term exposure in sub-MIC this compound Start->A B Plate on agar with This compound (2x-16x MIC) A->B C Isolate resistant colonies B->C D Validate phenotype (MIC re-test) C->D E Whole-genome sequencing D->E F Identify resistance mutations E->F

Protocol for Validating the Role of a Specific Mutation (Complementation Assay)

This assay is a gold standard for confirming that an identified mutation is responsible for the observed resistance phenotype, as demonstrated in M. abscessus [3].

  • Step 1: Clone the Wild-Type Gene
    • Amplify the wild-type version of the gene of interest (e.g., emrR or marR) from the susceptible parent strain.
    • Clone it into a suitable expression vector.
  • Step 2: Transform the Mutant
    • Introduce the recombinant plasmid containing the wild-type gene into the corresponding resistant mutant strain.
    • Include a control group where the mutant is transformed with an empty vector.
  • Step 3: Phenotypic Confirmation
    • Determine the MIC of this compound for the complemented strain, the mutant with empty vector, and the wild-type parent.
    • Expected Result: If the mutation is responsible, the MIC for the complemented strain will return to a level comparable to the wild-type parent, while the mutant with the empty vector will maintain its high MIC [3].

The logical flow of the complementation assay is outlined below:

WT Wild-Type Gene Clone Clone into expression vector WT->Clone Transform Transform mutant Clone->Transform Mutant Resistant Mutant Mutant->Transform Comp Complemented Strain Transform->Comp MIC MIC Test Comp->MIC

Resistance Mechanism Pathway Diagram

The following diagram synthesizes the regulatory pathways of primary resistance mutations based on the cited research [1] [3] [5]. In a wild-type cell, repressor proteins bind DNA to prevent efflux pump expression. Mutations disrupt this repression, leading to pump overexpression and this compound resistance.

cluster_wt Wild-Type (Susceptible) cluster_mut Mutant (Resistant) RepressorWT Repressor Protein (e.g., EmrR, MarR) OperatorWT Operator/Promoter RepressorWT->OperatorWT Binds & Represses RepressorMut Mutated Repressor (Loss-of-function) PumpWT Efflux Pump Expression (Low Level) OperatorWT->PumpWT OperatorMut Operator/Promoter RepressorMut->OperatorMut No Repression PumpMut Efflux Pump Overexpression OperatorMut->PumpMut Resistance This compound Resistance PumpMut->Resistance

References

Nitroxoline antagonism beta-lactam antibiotics mechanism

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Nitroxoline and Beta-Lactam Antagonism

Q1: What is the documented interaction between this compound and beta-lactam antibiotics? Recent high-throughput studies have identified extensive antagonism between this compound and multiple beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems [1].

Q2: What is the underlying mechanism for this antagonism? The primary mechanism is related to this compound's bacteriostatic activity. Beta-lactam antibiotics are bactericidal and most effective against actively dividing cells. By slowing bacterial growth, this compound reduces the efficacy of cell-wall-targeting drugs like beta-lactams [1]. This is a recognized phenomenon where bacteriostatic agents can antagonize the action of bactericidal drugs [1] [2].

Q3: Does this antagonism have clinical relevance? While in vitro data clearly shows the effect, the clinical significance requires further controlled studies [1] [2]. Researchers should be cautious when designing combination therapies involving these drugs.

Experimental Data and Protocols

The following table summarizes quantitative data on this compound's antagonism with beta-lactams and synergy with other antibiotics from a systematic combination screening [1]:

Interaction Type Antibiotic Class Specific Antibiotic Examples Potential Mechanism / Note
Antagonism Penicillins Ampicillin, Piperacillin Bacteriostatic (this compound) vs. Bactericidal (Beta-lactam) activity [1].
Antagonism Cephalosporins Cefotaxime, Ceftazidime Bacteriostatic (this compound) vs. Bactericidal (Beta-lactam) activity [1].
Antagonism Carbapenems Imipenem, Meropenem Bacteriostatic (this compound) vs. Bactericidal (Beta-lactam) activity [1].
Synergy Polymyxins Colistin This compound perturbs outer membrane integrity [1].
Synergy Macrolides Azithromycin, Clarithromycin This compound compromises outer membrane, allowing large-scaffold drugs entry [1].
Synergy Other Large-Scaffold Drugs Rifampicin, Vancomycin, Novobiocin This compound compromises outer membrane, allowing large-scaffold drugs entry [1].
Protocol 1: Testing for this compound-Beta-lactam Antagonism In Vitro

You can adapt the methodology used in the primary research to confirm this antagonism in your specific bacterial strains [1].

  • 1. Bacterial Strains: Use standard reference strains (e.g., E. coli ATCC 25922) and relevant clinical isolates.
  • 2. Preparation:
    • Prepare this compound and beta-lactam antibiotic stock solutions.
    • Use cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.
  • 3. Checkerboard Assay:
    • Set up a checkerboard titration in a 96-well microtiter plate.
    • Serially dilute the beta-lactam antibiotic along one axis and this compound along the other.
    • Inoculate each well with a bacterial suspension adjusted to approximately 5 × 10^5 CFU/mL.
    • Incubate the plate at 37°C for 18-20 hours.
  • 4. Analysis:
    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
    • Calculate the Fractional Inhibitory Concentration Index (FICI).
    • Interpretation: An FICI of >0.5 to ≤4.0 is considered indifferent, and >4.0 indicates antagonism. The study reported clear antagonism, which would be reflected by high FICI values [1].

The workflow below illustrates the experimental and analysis steps for evaluating this compound-drug interactions.

cluster_prep Preparation cluster_setup Checkerboard Setup cluster_analysis Analysis Start Start Experiment Prep1 Prepare antibiotic stock solutions Start->Prep1 Prep2 Prepare bacterial suspension (5 × 10⁵ CFU/mL) Prep1->Prep2 Prep3 Dispense Mueller-Hinton Broth Prep2->Prep3 Setup1 Serially dilute Beta-lactam along rows Prep3->Setup1 Setup2 Serially dilute this compound along columns Setup1->Setup2 Setup3 Inoculate with bacteria Setup2->Setup3 Incubate Incubate plate 37°C for 18-20h Setup3->Incubate Ana1 Measure Minimum Inhibitory Concentration (MIC) Incubate->Ana1 Ana2 Calculate Fractional Inhibitory Concentration Index (FICI) Ana1->Ana2 Interpret Interpret FICI Result Ana2->Interpret Antag Antagonism (FICI > 4.0) Interpret->Antag Indiff Indifferent (0.5 < FICI ≤ 4.0) Interpret->Indiff Synergy Synergy (FICI ≤ 0.5) Interpret->Synergy

Alternative Research Pathways and Troubleshooting

Given the antagonism with beta-lactams, you might explore this compound's more promising synergistic relationships.

Synergy with Colistin and Resensitization of Resistant Strains:

  • Observation: One of the most potent synergies identified is with colistin, an antibiotic of last resort [1].
  • Mechanism: this compound perturbs the outer membrane integrity of Gram-negative bacteria, facilitating the entry of colistin and other large-scaffold antibiotics [1].
  • Protocol Suggestion:
    • Follow Protocol 1 above, substituting colistin for the beta-lactam antibiotic.
    • For colistin-resistant strains (including mcr-1 positive), add a sub-MIC concentration of this compound (e.g., 0.75 µg/mL). Research shows this can resensitize strains, reducing the colistin MIC by 2-4 fold, even bringing it below the clinical breakpoint [1].
    • In vivo validation has been successfully demonstrated in a Galleria mellonella (wax moth larvae) infection model [1].

Inhibition of Metallo-β-lactamases (MBLs):

  • Observation: this compound and its derivatives act as potent inhibitors of MBLs, a major resistance mechanism against carbapenems [3] [4] [5].
  • Mechanism: As a metal chelator, this compound can strip the Zn²⁺ ions from the MBL active site, inactivating the enzyme [3] [4].
  • Protocol Suggestion (Enzyme Inhibition):
    • Use a fluorescence-based enzyme activity assay with purified recombinant MBLs (e.g., NDM-1, VIM-1) [3] [4].
    • Monitor the hydrolysis of a fluorogenic β-lactam substrate (e.g., Fluorocillin) in the presence and absence of this compound.
    • The IC₅₀ (half-maximal inhibitory concentration) can be determined to quantify inhibitory potency.

Key Takeaways for Your Research

  • Antagonism is Robust: The this compound-beta-lactam antagonism is a consistent in vitro finding linked to this compound's bacteriostatic nature.
  • Explore Synergies: For more promising therapeutic angles, focus on this compound's synergy with colistin or its role as an MBL inhibitor to rescue carbapenem activity.
  • Leverage the Protocols: The provided experimental workflows can be directly implemented in your lab to characterize these interactions in your specific models.

References

Nitroxoline cytotoxicity assessment normal cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data in Normal and Cancer Cell Lines

The table below summarizes the available cytotoxicity data (IC₅₀ values) for Nitroxoline from the search results. A direct comparison within the same study is provided where possible.

Cell Line / Organism Cell / Organism Type IC₅₀ / MIC Notes Source
HUVEC (Human Umbilical Vein Endothelial Cells) Normal Human Cell Line >100 µM (approx. 72h) Non-cytotoxic concentration that inhibited Cathepsin B and cell invasion [1]. [1]
HMEC-1 (Human Microvascular Endothelial Cells) Normal Human Cell Line >100 µM (approx. 72h) Non-cytotoxic concentration that inhibited Cathepsin B and cell invasion [1]. [1]
Human PBMC (Peripheral Blood Mononuclear Cells) Normal Human Primary Cells >20 µM (4h treatment) No toxicity on cell viability at concentrations effective for inhibiting NLRP3 [2]. [2]
A2780 (Ovarian Cancer) Human Cancer Cell Line ~1.5 µM (72h) Cytotoxicity enhanced by addition of copper [3] [4]. [3] [4]
Raji (Lymphoma) Human Cancer Cell Line ~0.44 µM (72h) Most sensitive cancer line tested; cytotoxicity enhanced by copper [3] [4]. [3] [4]
AsPC-1 (Pancreatic Cancer) Human Cancer Cell Line Various (see study) One of three PC lines used to test a library of this compound derivatives [5]. [5]

Experimental Protocols for Cytotoxicity Assessment

Here are detailed methodologies for key experiments cited in the data above, which can be adapted for your own assessments.

  • 1. Cell Viability Assay (MTS/CCK-8)

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
    • Procedure:
      • Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and culture overnight [3] [6].
      • Treat cells with a concentration gradient of this compound for a set duration (e.g., 24-72 hours) [5] [6].
      • Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C [3] [6].
      • Measure the optical density (OD) at 490 nm using a plate reader [3].
      • Calculate cell viability as a percentage of the control group and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism) [3].
  • 2. Clonogenic Assay

    • Purpose: To evaluate the long-term reproductive viability of cells after drug treatment, measuring the ability of a single cell to grow into a colony.
    • Procedure:
      • Treat cells with this compound for a defined period [5].
      • Re-seed the treated cells at a low density in a fresh culture medium without the drug.
      • Allow the cells to grow for 1-3 weeks, until visible colonies form in the control group.
      • Fix the colonies with methanol or acetic acid, and stain with crystal violet or Giemsa.
      • Count the number of colonies (typically >50 cells) and calculate the survival fraction relative to the control [5].

The following workflow diagram illustrates the key steps in the MTS/CCK-8 assay protocol:

Start Start Assay Plate Plate cells in 96-well plate Start->Plate Culture Culture overnight Plate->Culture Treat Treat with This compound gradient Culture->Treat Incubate Incubate 24-72h Treat->Incubate Add Add MTS/CCK-8 reagent Incubate->Add Measure Incubate 1-4h & Measure OD at 490nm Add->Measure Analyze Calculate cell viability and IC₅₀ Measure->Analyze

Troubleshooting Common Issues

  • Unexpected High Cytotoxicity in "Normal" Cell Lines

    • Potential Cause: The immortalized "normal" cell lines used (e.g., HUVEC, HMEC-1) have undergone genetic alterations and may not fully represent primary cells. This compound's mechanism, such as metal chelation, might affect their metabolism.
    • Solution: Include primary cell lines (e.g., PBMCs) in your assessment for a more reliable safety profile. Always validate findings across multiple cell types.
  • Variable Results Between Cell Lines

    • Potential Cause: The anticancer activity of this compound is pleiotropic, involving multiple pathways like Cathepsin B inhibition [1], induction of reactive oxygen species (ROS) with copper [3] [4], MDM2/p53 axis modulation [6], and mitochondrial depolarization [7]. The dominant mechanism and sensitivity can vary by cell type.
    • Solution: Investigate the specific mechanism of action in your model system. Consider checking for the expression levels of proposed targets like Cathepsin B or the p53 status of your cells.

Key Mechanisms to Inform Your Assessment

Understanding this compound's multi-target nature is crucial for interpreting cytotoxicity results. The following diagram summarizes its key mechanisms of action identified in research.

cluster_1 Reported Anticancer Mechanisms NXQ This compound Mech1 Metallophore Activity (Induces Cu/Zn intoxication) NXQ->Mech1 [8] Mech2 Inhibition of Cathepsin B NXQ->Mech2 [1] Mech3 ROS Generation (Enhanced by Cu) NXQ->Mech3 [3] [4] Mech4 MDM2/p53 Pathway Activation NXQ->Mech4 [6] Mech5 Mitochondrial Dysfunction NXQ->Mech5 [7]

How to Proceed with Your Assessment

The data suggests that while this compound shows potent effects on cancer cells, its impact on normal cells can be variable and is not fully characterized.

  • Fill the Data Gaps: The most direct approach would be to perform your own cytotoxicity screens using the MTS/CCK-8 protocol on the specific normal cell lines relevant to your research.
  • Calculate a Selectivity Index (SI): A key metric in drug development is the Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). You can calculate this using data from your own experiments or the literature to quantify the compound's window between toxicity and efficacy.
  • Investigate Mechanisms: If you observe cytotoxicity in your normal cell models, use the mechanisms above as a starting point to investigate the cause.

References

Nitroxoline's Mechanism of Action & Cation Interference

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary mechanism of action of nitroxoline, and how do divalent cations interfere with it?

This compound (5-nitro-8-hydroxyquinoline) is a unique antibiotic whose antibacterial activity rests almost entirely on its ability to chelate essential divalent metal cations [1] [2]. It acts as a bidentate chelator, binding to cations like Zn²⁺, Mn²⁺, and Mg²⁺, but notably not Ca²⁺, thereby depriving bacteria of these vital nutrients and inhibiting growth [1] [2] [3]. The interference from divalent cations is direct; their presence in the environment competes with the bacteria for this compound molecules, reducing the drug's effective concentration and its subsequent uptake by bacterial cells [3].

Experimental Troubleshooting: Cation Interference

Q: During in vitro susceptibility testing, my this compound results are inconsistent. Could divalent cations be the cause?

Yes, this is a well-documented issue. The antibacterial efficacy of this compound is highly susceptible to the concentration of specific divalent cations in the growth medium. The table below summarizes the effects of key cations:

Divalent Cation Effect on this compound Activity Notes & Experimental Implications
Mg²⁺ (Magnesium) Significant reduction in activity [4] [3] Major interfering ion; requires strict control of medium concentration.
Mn²⁺ (Manganese) Significant reduction in activity [3] Stability of the Mn²⁺-nitroxoline complex is even higher than with Mg²⁺ [3].
Ca²⁺ (Calcium) No antagonistic effect [3] Does not interfere with antibacterial action; useful for validating chelation-specific effects.
Zn²⁺ (Zinc) Central to mechanism of action [1] [5] Chelation of Zn²⁺ is a key part of its antibiofilm and proposed anticancer effects.

Core Problem: The formation of stable, inactive complexes between this compound and Mn²⁺ or Mg²⁺ directly antagonizes its antibacterial effect. This chelation is also pH-dependent, with higher activity at slightly acidic pH [3].

Solution & Best Practices:

  • Use Defined Media: Avoid media with uncontrolled or high concentrations of Mg²⁺ and Mn²⁺.
  • Cation Supplementation Studies: To confirm chelation-based interference, you can perform an experiment where you supplement your standard medium with increasing concentrations of MgCl₂ or MnCl₂ and demonstrate a corresponding increase in the Minimum Inhibitory Concentration (MIC) of this compound.
  • Control pH: Maintain a consistent, slightly acidic pH (e.g., pH 5-6) to reflect the conditions of the urinary tract, where this compound is most effective, and to ensure reproducible activity [3].
  • Include Ca²⁺ as a Control: Using Ca²⁺ as a negative control can help confirm that observed effects are due to specific cation chelation and not a general phenomenon.

FAQ for Researchers

Q: Why does this compound still work in the human body (e.g., in urine) if cation interference is an issue? this compound is administered orally and excreted in very high concentrations in urine, which is typically an acidic environment with a relatively low and variable cation content [3] [6]. The local drug concentration achieved in the bladder is sufficient to overcome any cation-based antagonism for susceptible uropathogens.

Q: We are developing new derivatives of this compound. How can we assess their susceptibility to cation interference? The standard protocol involves broth microdilution MIC determination according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) [7]. To test for interference, perform MIC assays in parallel:

  • Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB): Provides a baseline.
  • Custom Broth with Elevated Divalent Cations: Supplement CAMHB with additional Mg²⁺ and Mn²⁺. A significant increase (e.g., ≥4-fold) in the MIC in the cation-supplemented broth indicates high susceptibility to cation interference. Isothermal Titration Calorimetry (ITC) can also be used to directly measure the binding affinity (Kd) of new derivatives for specific cations [7].

Q: Are there any experimental advantages to this chelation mechanism? Interestingly, yes. The chelation mechanism is associated with a low risk of resistance development. In vitro studies show a very low frequency of spontaneous resistance, and when resistance does emerge (often through efflux pump mutations), the mutants suffer a significant fitness cost and loss of virulence, making them less problematic in vivo [4]. Furthermore, this property is being exploited to develop this compound-derived inhibitors of metallo-β-lactamases (MBLs) like NDM-1 [7].

Experimental Protocol: Testing Cation Interference

Objective: To determine the effect of divalent cations on the in vitro antibacterial activity of this compound.

Materials:

  • Test organism (e.g., E. coli ATCC 25922)
  • This compound stock solution
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • MgCl₂ stock solution (sterile)
  • MnCl₂ stock solution (sterile)
  • CaCl₂ stock solution (sterile)
  • 96-well microtiter plates

Method:

  • Prepare Broth Conditions:
    • Condition A: Standard CAMHB.
    • Condition B: CAMHB supplemented with 1 mM MgCl₂.
    • Condition C: CAMHB supplemented with 1 mM MnCl₂.
    • Condition D: CAMHB supplemented with 1 mM CaCl₂ (negative control).
  • Broth Microdilution:
    • Prepare a two-fold serial dilution of this compound across the rows of the microtiter plate for each broth condition.
    • Standardize the bacterial inoculum to ~5 × 10⁵ CFU/mL and add to each well.
    • Include growth control (no drug) and sterility control (no bacteria) wells.
  • Incubation and Reading:
    • Incubate the plate at 37°C for 16-20 hours.
    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
  • Analysis:
    • Compare the MIC values obtained in the different broth conditions. A significant increase in MIC in Conditions B and C, but not D, confirms specific interference by Mg²⁺ and Mn²⁺.

Experimental Workflow for Cation Interference Testing

To help visualize the troubleshooting process for inconsistent this compound results, the following diagram outlines the key experimental and decision steps:

G Start Inconsistent this compound Activity In Vitro CheckMedia Check Growth Medium Start->CheckMedia DefineMedia Switch to Defined Media with Known Cation Levels CheckMedia->DefineMedia TestCations Perform Cation Interference Assay DefineMedia->TestCations AnalyzeMIC Analyze MIC Shifts TestCations->AnalyzeMIC MgMnProblem Confirmed Mg²⁺/Mn²⁺ Interference AnalyzeMIC->MgMnProblem MIC ↑ with Mg²⁺/Mn²⁺ OtherIssues Investigate Other Potential Causes (e.g., degraded compound) AnalyzeMIC->OtherIssues No MIC shift ControlpH Strictly Control Medium pH and Cation Content MgMnProblem->ControlpH

References

Nitroxoline treatment failure complicated UTI

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary reasons for nitroxoline treatment failure in complicated UTIs? Treatment failure can often be attributed to a few key factors:

    • Inappropriate Pathogen: this compound is considered ineffective against Pseudomonas aeruginosa*, a pathogen not uncommonly found in complicated UTIs [1] [2]. Furthermore, some species like *Aerococcus sanguinicola may exhibit intrinsically high MICs (e.g., 128 mg/L), classifying them as resistant [1].
    • Biofilm Formation: Complicated UTIs are frequently associated with biofilms (e.g., on catheters). Bacteria within biofilms can be up to 1000 times more resistant to antibiotics. This compound, while shown to disrupt biofilms in some studies, may not achieve sufficient concentration to eradicate a well-established biofilm community [1] [3].
    • Emerging Resistance: Although still considered rare, resistance to this compound has been documented. The primary mechanism identified across Gram-negative bacteria is the upregulation of Resistance-Nodulation-Division (RND) efflux pumps, which actively export the drug out of the bacterial cell [4].
  • Q2: How can I test for this compound resistance in clinical isolates? The standard method is to determine the Minimum Inhibitory Concentration (MIC). The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has set a breakpoint for this compound of ≤16 mg/L for E. coli in uncomplicated UTIs [1] [5]. Isolates with MICs exceeding this value should be considered resistant. Researchers can perform broth microdilution, agar dilution, or disk diffusion assays, with good concordance reported between these methods [4].

  • Q3: Are there any strategies to enhance this compound's efficacy against resistant pathogens? Recent research suggests that combination therapy is a promising approach. A 2025 study found that this compound exhibits strong synergy with colistin, an antibiotic of last resort [4]. This combination was able to resensitize some colistin-resistant K. pneumoniae and E. coli strains in vitro and in a Galleria mellonella infection model. This synergy is likely due to this compound's ability to perturb the bacterial outer membrane, facilitating the entry of large-scaffold antibiotics like colistin [4].

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Efflux Pump-Mediated Resistance

This protocol guides you through the process of confirming if active efflux is the cause of high this compound MICs in your isolates.

Objective: To determine if efflux pump activity is contributing to this compound resistance in a bacterial isolate. Principle: Efflux pump inhibitors (EPIs) like Phe-Arg-β-naphthylamide (PAβN) block the function of RND-type pumps. A significant decrease in the MIC of this compound in the presence of an EPI is a strong indicator of efflux-mediated resistance. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • This compound stock solution
  • PAβN stock solution (typically 100 mg/L)
  • Sterile 96-well microtiter plates
  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted) Procedure:
  • Prepare a this compound dilution series in CAMHB across the microtiter plate, with concentrations from 0 to 512 mg/L.
  • Add PAβN to the test wells at a sub-inhibitory final concentration (e.g., 20-50 mg/L).
  • Add the bacterial inoculum to all wells.
  • Incubate the plate at 35±2°C for 16-20 hours.
  • Read and record the MIC (the lowest concentration that completely inhibits visible growth). Interpretation: A fourfold or greater decrease in the this compound MIC in the presence of PAβN confirms the involvement of efflux pumps in the resistance phenotype [4].
Guide 2: Testing for Synergy with Colistin

This protocol uses a checkerboard assay to quantitatively measure the interaction between this compound and colistin.

Objective: To determine the synergistic effect of this compound and colistin combination against multidrug-resistant (MDR) isolates. Principle: The Fractional Inhibitory Concentration Index (FICI) is calculated from a matrix of drug combinations to determine if the interaction is synergistic, additive, indifferent, or antagonistic. Materials:

  • CAMHB
  • This compound and colistin stock solutions
  • Sterile 96-well microtiter plates
  • Bacterial inoculum (MDR E. coli or K. pneumoniae) Procedure:
  • Dilute this compound along the x-axis of the plate and colistin along the y-axis to create a grid of combinations.
  • Add the bacterial inoculum to all wells.
  • Incubate at 35±2°C for 16-20 hours.
  • Determine the MIC of each drug alone and in combination. Calculations and Interpretation:
  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
  • FIC of colistin = (MIC of colistin in combination) / (MIC of colistin alone)
  • FICI = FIC~this compound~ + FIC~colistin~
  • Synergy: FICI ≤ 0.5
  • Additivity: 0.5 < FICI ≤ 1
  • Indifference: 1 < FICI ≤ 4
  • Antagonism: FICI > 4 [4]

Reference Data Tables

Table 1: Documented this compound Resistance Rates and Mechanisms

Pathogen / Context Resistance Rate / MIC Identified Mechanism Citation
Enterobacterales (midstream urine) 3.8% (162,268 samples) Not specified in study, but low overall rate. [1]
Enterobacterales (catheter urine) 10% Not specified, but higher rate suggests biofilm involvement. [1]
Aerococcus sanguinicola MIC up to 128 mg/L Intrinsic resistance (proposed). [1]
Pseudomonas aeruginosa MIC~50~: 32 mg/L (Resistant) Intrinsic resistance (likely impermeable outer membrane). [1] [4]
Various Gram-negatives (Lab-induced) Variable Mutations leading to overexpression of RND efflux pumps (e.g., emrAB-tolC, oqxRAB). [4]

Table 2: this compound Synergy with Other Antimicrobials (2025 Data)

| Combination | Type of Interaction | Proposed Mechanism & Research Context | | :--- | :--- | :--- | | This compound + Colistin | Strong Synergy | this compound perturbs the outer membrane, facilitating colistin entry. Can resensitize some colistin-resistant strains. | [4] | | This compound + Large-scaffold Antibiotics (e.g., Vancomycin, Rifampin, Novobiocin) | Synergy | Disruption of outer membrane integrity allows normally excluded drugs to enter Gram-negative cells. | [4] | | This compound + Beta-lactams (e.g., Meropenem) | Antagonism | Bacteriostatic effect of this compound may reduce the efficacy of cell-wall-active bactericidal drugs. | [4] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for troubleshooting this compound treatment failure based on the guides above.

G Start Isolate from Failed This compound Treatment Step1 Determine this compound MIC (EUCAST breakpoint: ≤16 mg/L for E. coli) Start->Step1 Step2 MIC > 16 mg/L? (Resistant) Step1->Step2 Step3 Confirm Efflux Involvement (Check MIC with PAβN EPI) Step2->Step3 Yes End2 Suspect Biofilm or Other Tolerance Mechanism Step2->End2 No Step4 Test for Synergy (e.g., Checkerboard Assay with Colistin) Step3->Step4 MIC significantly drops End1 Resistance Confirmed Explore Combination Therapies Step3->End1 MIC unchanged Investigate other mechanisms Step4->End1 FICI ≤ 0.5 (Synergy confirmed)

References

Nitroxoline versus cotrimoxazole UTI clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Nitroxoline vs. Cotrimoxazole

The following table summarizes the core comparison based on the available data.

Feature This compound Cotrimoxazole
Drug Class Hydroxyquinoline derivative (not related to other antibiotic classes) [1] Combination of trimethoprim and sulfamethoxazole (a folate synthesis inhibitor) [2]
Primary Mechanism of Action Acts as a metallophore, chelating bivalent cations (e.g., Zn²⁺, Cu²⁺, Fe²⁺), leading to metal intoxication in bacterial cells and disruption of multiple cellular processes [3] [4]. Inhibits bacterial biosynthesis of tetrahydrofolic acid, which is essential for DNA synthesis [5].
Spectrum of Activity Broad spectrum against Gram-negative (e.g., E. coli, Klebsiella spp.) and Gram-positive uropathogens, and some fungi (Candida spp.). Generally inactive against P. aeruginosa [3] [6] [7]. Broad spectrum against various bacterial, fungal, and protozoal pathogens [2].
Resistance Rates (in Uropathogens) Resistance remains low and uncommon. One large study reported an overall resistance of 3.9% in Enterobacterales [3]. Resistance is widespread. In E. coli, resistance can be >20% and up to 60% in multidrug-resistant (MDR) strains [5].
Efficacy in Uncomplicated UTI An individual patient data meta-analysis demonstrated non-inferiority to cotrimoxazole and norfloxacin, with eradication rates exceeding 90% [6]. Efficacy is compromised in regions with high resistance rates; not recommended as first-line empiric therapy if local resistance exceeds 20% [5] [6].
Activity Against MDR Strains Maintains high in vitro activity against many MDR uropathogens, including ESBL-producing E. coli and K. pneumoniae [5] [7]. Frequently inactive against contemporary MDR uropathogens due to parallel resistance genes often co-located on mobile genetic elements [5].
Activity in Biofilms Shown to be active against bacteria in biofilms, making it a potential option for catheter-associated UTIs [5] [3]. Can, in principle, act on biofilms but is often rendered ineffective due to high bacterial resistance [5].
Key Advantage Low resistance rates and unique, multi-target mechanism of action reduce risk of cross-resistance [5]. Broad historical spectrum beyond UTIs [2].
Key Limitation Not commercially available in many countries [3]. High and increasing resistance rates among uropathogens limit its utility for empiric UTI therapy [5] [6].

Experimental Data and Key Findings

For research and development professionals, the following experimental details and data are particularly relevant.

Resistance Data and Parallel Resistance

Genomic analyses provide a crucial rationale for considering this compound over cotrimoxazole. In uropathogenic E. coli, resistance genes for cotrimoxazole are frequently co-located with genes conferring resistance to other antibiotics (e.g., 3rd generation cephalosporins, ciprofloxacin) on mobile genetic elements like plasmids [5]. This leads to parallel resistance, where exposure to one antibiotic can co-select for resistance to others.

  • Data from a large in vitro study: The prevalence of cotrimoxazole resistance in E. coli urine isolates was significantly higher in MDR strains [5]:
    • Susceptible isolates: 20% resistant to cotrimoxazole.
    • MDR isolates: 60% resistant to cotrimoxazole.
  • In contrast, testing of MDR E. coli and Proteus mirabilis isolates found none were resistant to this compound. Some MDR K. pneumoniae isolates showed resistance, but at a much lower rate [5].
Clinical Outcomes from Meta-Analysis

An individual patient data (IPD) meta-analysis of four prospective, randomized, single-blind studies provides direct clinical comparison [6].

  • Methodology:
    • Patients: 466 females with uncomplicated UTI (sporadic or recurrent).
    • Intervention: this compound (250 mg three times daily for 5/10 days) vs. control (Cotrimoxazole 960 mg twice daily or Norfloxacin 400 mg twice daily).
    • Primary Outcome: Bacteriological eradication at test-of-cure (7-13 days post-therapy).
  • Results:
    • Eradication Rate: this compound demonstrated non-inferiority to the control antibiotics, with eradication rates exceeding 90% in the per-protocol analysis set [6].
    • Safety: The frequency of adverse events was similar between this compound (9.4%) and the control group (7.8%), with no statistically significant difference [6].

Detailed Experimental Protocols

For scientists designing related studies, here are methodologies cited in the key research.

Protocol for Broth Microdilution Susceptibility Testing

This method was used extensively to establish this compound's Minimum Inhibitory Concentration (MIC) across Gram-negative species [4].

  • Preparation of Inoculum: Prepare a bacterial suspension from fresh colonies, adjusted to a turbidity of 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Further dilute this suspension in cation-adjusted Mueller-Hinton Broth to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test well.
  • Preparation of Plates: Prepare a doubling dilution series of this compound in the test medium (e.g., Mueller-Hinton Broth) across the wells of a microtiter plate.
  • Inoculation and Incubation: Transfer the standardized inoculum into each well of the plate. Incubate the plates aerobically at 35±2°C for 16-20 hours.
  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol for Individual Patient Data (IPD) Meta-Analysis

The core clinical evidence comes from an IPD meta-analysis, which is considered the gold standard [6].

  • Study Identification and Selection: A literature search was conducted to identify all relevant studies, including both controlled and uncontrolled trials. The final analysis included four controlled studies with similar protocols.
  • Data Collection: Individual patient data were obtained from all included studies. This raw data typically includes patient demographics, treatment allocation, microbiological and clinical outcomes, and safety data.
  • Outcome Definition and Standardization: The primary outcome (bacteriological eradication at test-of-cure) and analysis sets (e.g., Modified Intent-to-Treat, Per-Protocol) were pre-defined and standardized across all studies.
  • Statistical Analysis: The combined data is analyzed to test for non-inferiority of this compound compared to control antibiotics, using a pre-specified non-inferiority margin (10% in this case). Safety data is pooled and compared between groups.

Mechanism of Action and Synergy

Recent research has elucidated this compound's unique mechanism, which underpins its clinical profile and reveals potential for combination therapies.

G cluster_synergy Synergistic Effects This compound This compound (5-nitro-8-hydroxyquinoline) Chelation Chelation of Metal Ions (Zn²⁺, Cu²⁺, Fe²⁺) This compound->Chelation MetalStress Intracellular Metal Stress & Intoxication Chelation->MetalStress RNA_Synth Inhibition of RNA Synthesis Chelation->RNA_Synth e.g., Mg²⁺/Mn²⁺ Biofilm Disruption of Biofilm Formation Chelation->Biofilm e.g., Fe²⁺/Zn²⁺ BacterialDeath Bacteriostatic / Bactericidal Effect MetalStress->BacterialDeath RNA_Synth->BacterialDeath Biofilm->BacterialDeath OM_Perturb Perturbation of Outer Membrane (OM) OM_Perturb->BacterialDeath ColistinPotentiation Potentiation of Large-Scaffold Antibiotics (e.g., Colistin, Vancomycin) OM_Perturb->ColistinPotentiation Facilitates Access Resensitization Resensitization of Colistin-Resistant Strains ColistinPotentiation->Resensitization

Diagram: Multifaceted Mechanism of Action and Synergy of this compound. This compound's primary action is chelation of essential metal ions, leading to diverse antibacterial effects. A key secondary action is outer membrane perturbation, which underlies its synergistic potential with other antibiotic classes.

  • Metallophore Activity: this compound acts as a metallophore, crossing the bacterial membrane and chelating essential polyvalent metal ions like Zn²⁺, Cu²⁺, and Fe²⁺. This disrupts metal homeostasis and induces metal stress, leading to inhibition of RNA synthesis and other metal-dependent processes [4] [6].
  • Synergy with Colistin: The perturbation of the outer membrane explains one of the most significant recent findings: this compound's synergy with colistin. This combination can resensitize colistin-resistant Enterobacteriaceae, both in vitro and in a Galleria mellonella infection model, suggesting a promising combinatorial strategy against MDR pathogens [4].

Conclusion for Research and Development

The body of evidence indicates that this compound presents a compelling alternative to cotrimoxazole for UTI management, especially in an era of rising antimicrobial resistance.

  • For Clinical Development: this compound's efficacy, favorable safety profile, and low resistance rates support its reconsideration as a first-line agent for uncomplicated UTIs. Its unique mechanism and biofilm activity also make it a candidate for more complicated infections, like those involving catheters [5] [6].
  • For Drug Discovery: The newly discovered metallophore mechanism and the ability to resensitize bacteria to last-resort antibiotics like colistin open new avenues for research. This compound could serve as a lead compound for novel antimicrobials or as a fixed-dose combination partner to extend the lifespan of existing drugs [4].

References

Nitroxoline versus norfloxacin eradication rates meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety from an IPD Meta-Analysis

The core of the available data comes from an Individual Patient Data (IPD) meta-analysis of four prospective, randomized, single-blind clinical studies. This analysis included 466 female patients with uncomplicated UTIs, comparing nitroxoline (250 mg, three times a day) against either norfloxacin (400 mg, twice daily) or cotrimoxazole for 5 or 10 days [1] [2].

The table below summarizes the key efficacy and safety outcomes from this meta-analysis:

Feature This compound Control Group (Norfloxacin & Cotrimoxazole) Statistical Outcome
Patient Numbers 234 232 -
Bacteriuria Eradication >90% of patients in all analysis sets [1] [2] Comparable to this compound Non-inferior (with a 10% non-inferiority margin) [1] [2]
Clinical Efficacy Similar to control group [1] [2] Similar to this compound group [1] [2] No significant difference
Adverse Events 9.4% [1] [2] 7.8% [1] [2] Not statistically significant (p=0.360)

Experimental Protocol of the Included Studies

The meta-analysis was based on four studies with standardized, rigorous methodologies [1] [2]:

  • Design: Prospective, randomized, single-blind, multicenter studies.
  • Participants: 466 female patients with acute sporadic cystitis or an acute episode of recurrent cystitis.
  • Interventions:
    • Test Group: this compound 250 mg, three times daily.
    • Control Group: Norfloxacin 400 mg, twice daily, or Cotrimoxazole 960 mg, twice daily.
  • Treatment Duration: 5 days for sporadic UTIs and 10 days for recurrent UTIs.
  • Primary Outcome: Eradication of bacteriuria (bacterial count < 10^3 CFU/mL) in urine culture 7-13 days after the end of therapy (Test of Cure).
  • Analysis Sets: Efficacy was evaluated in three patient sets: the modified Microbiological Intent-to-Treat (mMITT) set, the Per-Protocol (PP) set, and a modified PP set where missing outcomes were considered failures.

Mechanisms of Action and Resistance Profiles

The drugs work through distinct mechanisms, which impacts their resistance profiles:

Aspect This compound Norfloxacin
Drug Class Hydroxyquinoline derivative [1] Fluoroquinolone antibiotic [3] [4]
Primary Mechanism Acts as a metallophore, chelating essential metal ions like zinc and copper, leading to metal intoxication in bacterial cells [5]. Inhibits bacterial DNA synthesis by targeting enzymes DNA gyrase and topoisomerase IV [6].
Resistance Resistance remains rare; primary known mechanism involves upregulation of efflux pumps (e.g., EmrAB-TolC) [5]. Resistance is increasingly common worldwide, often mediated by chromosomal mutations in target enzymes or efflux pumps [1] [6].

The following diagram illustrates the distinct mechanisms of action for both drugs based on current research:

mechanism_of_action cluster_this compound This compound Mechanism cluster_norfloxacin Norfloxacin Mechanism This compound This compound N1 N1 This compound->N1 Norfloxacin Norfloxacin F1 F1 Norfloxacin->F1 dashed dashed                N1 [label=                N1 [label= Enters Enters bacterial bacterial cell cell , fillcolor= , fillcolor= N2 Chelates Zn²⁺ & Cu²⁺ ions N3 Disrupts metal homeostasis N2->N3 N4 Induces metal intoxication N3->N4 N5 Inhibits RNA synthesis & other metal-dependent processes N4->N5 N6 Bacteriostatic effect (mostly) N5->N6 N1->N2                F1 [label=                F1 [label= F2 Targets DNA gyrase (GyrA/GyrB) & Topoisomerase IV (ParC/ParE) F3 Inhibits DNA supercoiling and segregation F2->F3 F4 Causes double-stranded DNA breaks F3->F4 F5 Induces SOS response F4->F5 F6 Bactericidal effect F5->F6 F1->F2

Key Contextual Findings for Researchers

  • Broader Activity Spectrum: Recent evidence suggests this compound's potential extends beyond common uropathogens. It shows good in vitro activity against other Gram-negative species, including Acinetobacter baumannii and Salmonella Typhi, and has demonstrated bactericidal activity against A. baumannii [5].
  • Synergistic Potential: this compound shows synergy with colistin and can resensitize colistin-resistant K. pneumoniae in vitro and in a Galleria mellonella infection model. It also synergizes with large-scaffold antibiotics like vancomycin and novobiocin, likely by perturbing outer membrane integrity [5].
  • Antagonism with Beta-Lactams: The same study noted antagonism between this compound and beta-lactam antibiotics (e.g., penicillins, cephalosporins), which is a common phenomenon between bacteriostatic and bactericidal drugs [5].

References

Nitroxoline efficacy multidrug-resistant Acinetobacter baumannii

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity Profile

Parameter Value (MIC₅₀/₉₀) Value (MBC₅₀/₉₀) Optimal Bactericidal Concentration (OBC₅₀/₉₀) Key Findings

| Broth Microdilution (in vitro) | 2/2 mg/L [1] [2] | 2/4 mg/L [1] [3] | 4/8 mg/L [1] [3] | • Potent activity against both carbapenem-susceptible and resistant strains [1]. • MIC₉₀ is well below the EUCAST susceptibility breakpoint (≤16 mg/L) for E. coli [2]. |


Experimental Data & Protocols

The supporting data comes from standardized antimicrobial tests and advanced mechanistic studies.

• Broth Microdilution for MIC/MBC

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method, following standards from the Clinical and Laboratory Standards Institute (CLSI) [2].

  • Procedure: Nitroxoline powder was dissolved in DMSO and diluted in sterile water to create a concentration range (e.g., 0.5 to 256 mg/L) in 96-well plates. The plates were inoculated with a standardized bacterial suspension and incubated at 37°C for 24 hours. The MIC was the lowest concentration with no visible growth [2].
  • MBC Determination: Liquid from wells with no growth was plated on LB agar plates. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction (a 3-log10 decrease) of the initial bacterial inoculum [1] [2].
• Raman Deuterium Stable Isotope Probing (Raman-DIP)

This technique was used to assess the impact of this compound on bacterial metabolic activity at the single-cell level [1] [3].

  • Procedure: Bacteria were cultured in medium containing heavy water (D₂O). Metabolically active cells incorporate deuterium into new biomass, which produces a detectable Raman shift (C-D band). The intensity of the C-D band serves as a marker for metabolic activity. Researchers treated A. baumannii with this compound and used Raman-DIP to measure the resulting decrease in metabolic activity [1] [3].

The following diagram illustrates the Raman-DIP workflow used in these studies.

raman_dip Start Inoculate A. baumannii D2O Culture in D₂O Medium Start->D2O Treat Treat with this compound D2O->Treat Incubate Incubate Treat->Incubate Analyze Analyze Single Cells via Raman Spectroscopy Incubate->Analyze Measure Measure C-D Band Intensity at 2000-2300 cm⁻¹ Analyze->Measure Interpret Interpret Metabolic Activity Measure->Interpret

• Time-Kill Assay

This assay evaluates the rate and extent of bactericidal activity over time [1] [2].

  • Procedure: Bacteria were exposed to this compound at concentrations ranging from 0.5x to 4x the MIC. Samples were taken at set intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), serially diluted, and plated to count viable colonies (CFU/mL). The results confirmed concentration-dependent killing and revealed biphasic bactericidal activity, where killing efficacy increases up to an Optimal Bactericidal Concentration (OBC) and then diminishes at higher concentrations [1] [3].

Mechanism of Action Insights

Recent research has uncovered that this compound's primary mechanism is acting as a metallophore, rather than just a chelator [4].

  • Metal Intoxication: this compound disrupts bacterial metal homeostasis by shuttling excess copper and zinc ions into the cell, leading to metal intoxication and cell death [4].
  • Outer Membrane Disruption: The compound also compromises outer membrane integrity. This explains its observed synergy with large-scaffold antibiotics like colistin, macrolides, and vancomycin, which typically struggle to penetrate Gram-negative bacteria. This synergy can even resensitize colistin-resistant strains to treatment [4].

The diagram below summarizes this multifaceted mechanism of action.

moa This compound This compound Exposure MOA1 Acts as a Metallophore This compound->MOA1 MOA2 Disrupts Outer Membrane Integrity This compound->MOA2 Effect1 Induces Copper/Zinc Intoxication MOA1->Effect1 Effect2 Increases Membrane Permeability MOA2->Effect2 Outcome1 Bacterial Cell Death Effect1->Outcome1 Outcome2 Synergy with Large-Scaffold Antibiotics (e.g., Colistin) Effect2->Outcome2


Research Implications

The experimental data indicates that this compound is a strong candidate for repurposing against MDR A. baumannii infections, especially urinary tract infections. Its unique metallophore mechanism and ability to disrupt the outer membrane make it a valuable tool for combination therapy.

For clinical translation, the biphasic killing effect is critical. It suggests that simply using the highest possible dose may not be optimal; instead, dosing should aim to maintain concentrations within the optimal bactericidal range (around 4-8 mg/L) for maximum effect [1] [3].

References

Nitroxoline synergistic combinations antibiotic screening

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Antibiotic Combinations with Nitroxoline

The following table summarizes key this compound combinations identified in recent studies, the pathogens they target, and the observed effects.

Combination Pathogen(s) Tested Key Findings / Effect Proposed Mechanism of Action
This compound + Colistin [1] [2] E. coli, K. pneumoniae, A. baumannii, P. aeruginosa Resensitizes colistin-resistant strains; strong synergy in vitro and in a Galleria mellonella infection model. [1] [2] This compound alters outer membrane integrity, enhancing colistin's penetration. [1] [2]
This compound + Gentamicin [3] [4] Enterococcus faecalis Displays synergistic or additive effects against most tested strains; inhibits bacterial adhesion. [3] [4] This compound affects cell membrane, allowing improved gentamicin uptake; causes dramatic morphological changes. [3] [4]
This compound + Cefuroxime [5] Borrelia burgdorferi (stationary-phase persisters) Effectively eradicates stationary-phase cultures and prevents regrowth. [5] Not specified in the study, but likely related to targeting persister cell forms. [5]
This compound + Clarithromycin [5] Borrelia burgdorferi (stationary-phase persisters) Highly active in combination; part of effective multi-drug regimens. [5] Not specified in the study, but likely related to targeting persister cell forms. [5]
This compound + Beta-lactams [1] E. coli Antagonism observed with penicillins, cephalosporins, and carbapenems. [1] Bacteriostatic action of this compound may slow cell division, reducing efficacy of cell-wall targeting drugs. [1]

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the core methodologies from the cited studies.

Checkerboard Assay for Synergy Testing

This standard method was used to quantify the interaction between this compound and gentamicin against E. faecalis [4] and in combination screening with 32 other antibiotics in E. coli [1].

  • Procedure: A two-dimensional checkerboard microdilution is set up with serial dilutions of both drugs combined in a single plate.
  • Analysis: The Fractional Inhibitory Concentration (FIC) is calculated for each drug:
    • FIC(A) = MIC(A in combination) / MIC(A alone)
    • FIC(B) = MIC(B in combination) / MIC(B alone)
  • Interpretation: The FIC Index is the sum of both FICs. It is interpreted as: Synergy (≤0.5), Additive (>0.5-1.0), Indifferent (>1.0-4.0), or Antagonism (>4.0). [4]
Time-Kill Assay Against Stationary-Phase *Borrelia burgdorferi*

This method assessed the ability of this compound combinations to kill non-growing persister cells [5].

  • Culture Preparation: A 7-day-old stationary-phase culture of B. burgdorferi, enriched for persister cells, is used.
  • Drug Exposure: The culture is treated with drugs at a set concentration (e.g., 5 µg/mL or the maximum serum concentration, Cmax) for 7 days.
  • Viability Assessment: Bacterial viability is measured after treatment using a preferred method (e.g., bacterial counting). A significant reduction in viability or prevention of regrowth in subculture indicates effective killing of persisters. [5]
In Vivo Validation in Galleria mellonella Model

The this compound-colistin synergy was validated in an in vivo model using wax moth larvae [1].

  • Infection: Larvae are infected with a colistin-resistant, mcr-1 positive K. pneumoniae clinical isolate.
  • Treatment: Larvae are treated with the drug combination.
  • Outcome Measurement: Survival of the larvae is monitored and compared to control groups at 72 hours post-infection. A significant improvement in survival with the combination therapy demonstrates in vivo efficacy. [1]

Mechanism of Action and Experimental Workflow

The diagrams below illustrate this compound's proposed mechanism of action in synergy and a generalized workflow for screening these combinations.

cluster_moa Proposed Synergistic Mechanisms of this compound NTX This compound Exposure MOA1 Acts as Metallophore Induces Cu/Zn Intoxication NTX->MOA1 MOA2 Disrupts Outer Membrane Integrity NTX->MOA2 MOA3 Affects Cell Membrane (Morphological Changes) NTX->MOA3 Effect1 Enhanced Uptake of Partner Antibiotic MOA2->Effect1 e.g., Colistin MOA3->Effect1 e.g., Gentamicin Effect2 Potentiated Activity of Membrane-Targeting Antibiotics Effect1->Effect2

Mechanisms of this compound Synergy

start Define Research Objective (e.g., Resensitize Colistin-Resistant Strains) step1 In Vitro Combination Screening (Checkerboard Assay) start->step1 step2 Calculate FIC Index (Determine Synergy/Additivity) step1->step2 step3 Confirmatory Time-Kill Assay (Assess Bactericidal Activity) step2->step3 step4 Mechanistic Studies (e.g., Membrane Permeability, Proteomics) step3->step4 step5 In Vivo Validation (e.g., Galleria mellonella Model) step4->step5 end Data Analysis & Conclusion step5->end

Synergy Screening Workflow

Research Implications and Future Directions

The experimental data suggests several promising avenues for further investigation:

  • Combating Multidrug Resistance: The ability of this compound to resensitize colistin-resistant Enterobacteriaceae and act synergistically against challenging pathogens like A. baumannii and P. aeruginosa positions it as a potential "helper" drug in an era of increasing antibiotic resistance [1] [2].
  • Overcoming Bacterial Persistence: The activity of this compound combinations against stationary-phase B. burgdorferi persister cells highlights its potential for treating persistent infections that are not eradicated by standard antibiotic regimens, such as in Lyme disease [5].
  • Expanding the Arsenal against Gram-positives: The synergy with gentamicin against E. faecalis provides a new potential combinatorial approach for tackling difficult nosocomial infections caused by this Gram-positive pathogen [3] [4].

It is crucial to note that antagonism with beta-lactam antibiotics has been observed [1]. This underscores the importance of careful in vitro screening to avoid ineffective or counterproductive combination therapies.

References

Anticancer Efficacy of Nitroxoline in Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes findings from key in vivo studies on nitroxoline's antitumor activity.

Cancer Type Mouse Model Key Efficacy Findings Mechanistic Insights Citation
Prostate Cancer Orthotopic model (RM9-Luc-PSA cells) Synergistic suppression of tumor growth with PD-1 blockade; reduced tumor weight, bioluminescence signal, and serum PSA levels. Downregulated PD-L1, phospho-Akt, Bcl-2, Bcl-xL; enhanced CD8+ memory T cells; reduced myeloid-derived suppressor cells (MDSCs). [1]
Drug-Resistant Bladder Cancer Xenograft (T24/DOX and T24/CIS cells) Significant anti-tumor effect in drug-resistant models. Inhibited STAT3 signaling; downregulated P-glycoprotein, c-Myc, Cyclin D1; induced G0/G1 cell cycle arrest and apoptosis. [2]
Bladder Cancer Orthotopic model (T24 and 5637 cells) Significant inhibition of tumor growth; metabolite this compound sulfate also showed anti-proliferative effects. Previously shown to inhibit angiogenesis, induce apoptosis, and block cancer cell invasion. [3]
Renal Cancer Orthotopic model (KCC853 cells) Significant inhibition of tumor growth. Associated with anti-angiogenic and pro-apoptotic mechanisms. [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the methodologies used.

Experimental Aspect Protocol Details

| Animal Models | - Strain: Male athymic nude mice (Balb/c nu/nu) or immunocompetent mice as relevant.

  • Age/Weight: ~8 weeks old [3] [2]. | | Cancer Cell Lines & Model Generation | - Orthotopic Bladder Cancer: Urethral catheterization to implant T24 or 5637 human bladder carcinoma cells into the bladder, with superficial damage to the urothelium [3].
  • Orthotopic Renal Cancer: Subrenal capsule implantation of KCC853 clear cell renal carcinoma tissue [3].
  • Drug-Resistant Models: T24/DOX and T24/CIS cells developed by continuous exposure of parental T24 cells to doxorubicin or cisplatin [2]. | | Dosing Regimen | - this compound was dissolved in phosphate-buffered saline (PBS) and administered orally [1] [2].
  • The routine regimen for UTIs was effective against cancers; 2 to 4-fold higher doses increased efficacy without significant toxicity [3]. | | Efficacy Assessment Endpoints | - Tumor Measurement: Tumor weight, bioluminescence imaging (for luciferase-expressing cells).
  • Biomarkers: Serum PSA levels (for prostate cancer models).
  • Immunological Analysis: Flow cytometry analysis of immune cells in peripheral blood (e.g., CD44+CD62L+CD8+ memory T cells, MDSCs) [1]. |

Mechanisms of Action and Signaling Pathways

Research indicates that this compound fights cancer through several interconnected biological pathways, summarized in the diagram below.

G cluster_paths This compound Mechanisms in Cancer Models cluster_outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Downregulates Apoptosis Apoptosis Regulation This compound->Apoptosis Induces STAT3 STAT3 Signaling This compound->STAT3 Inhibits PD_L1 PD-L1 Expression This compound->PD_L1 Downregulates P_gp P-glycoprotein (P-gp) This compound->P_gp Reverses PI3K_Akt->Apoptosis Alters balance Outcome2 Increased Cancer Cell Death Apoptosis->Outcome2 STAT3->P_gp Regulates CellCycle Cell Cycle Progression STAT3->CellCycle Promotes ImmuneMod Immune System Modulation PD_L1->ImmuneMod Suppresses Outcome3 Re-sensitization to Chemotherapy P_gp->Outcome3 Outcome1 Reduced Tumor Cell Viability & Proliferation CellCycle->Outcome1 Outcome4 Enhanced Anti-Tumor Immune Response ImmuneMod->Outcome4

The diagram above shows that this compound's efficacy stems from a combination of direct cytotoxic effects and indirect immune-modulating activities:

  • Direct Anticancer Effects: this compound directly targets cancer cells by inhibiting the PI3K/Akt pathway, a key driver of cell survival and growth [1]. It also promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL [1]. In drug-resistant bladder cancer, this compound acts as a novel STAT3 inhibitor, suppressing a signaling hub that promotes cancer cell survival and chemoresistance [2].
  • Overcoming Drug Resistance: A significant finding is this compound's ability to reverse P-glycoprotein (P-gp) overexpression, a major efflux pump responsible for multidrug resistance, via STAT3 inhibition [2].
  • Immunomodulation: this compound can make the tumor microenvironment more susceptible to immune attack by downregulating PD-L1 on cancer cells [1]. This action, combined with an observed increase in memory T cells and reduction in immunosuppressive cells, underlies its strong synergy with anti-PD-1 immunotherapy [1].

Interpretation and Research Application

The evidence positions this compound as a compelling candidate for drug repurposing in oncology. Its well-known safety profile from decades of use as a urinary tract antibiotic could potentially accelerate its transition into cancer clinical trials [3]. The data suggests its most promising applications may be in urological cancers (like bladder and prostate cancer) and in combination strategies, particularly with immune checkpoint inhibitors (e.g., PD-1 blockade) or to overcome chemotherapy resistance [1] [3] [2].

When interpreting these results, consider that much of the efficacy data comes from orthotopic models, where tumors grow in their relevant organ microenvironment, which may provide more clinically relevant insights than subcutaneous models.

References

Nitroxoline safety profile adverse event analysis

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile and Adverse Event Overview

The table below summarizes the safety data and adverse event profiles from clinical studies.

Aspect Findings and Characteristics
Overall Safety Profile Favorable and well-tolerated [1]. "Very good" and comparable to control antibiotics like cotrimoxazole and norfloxacin [2].
Most Common Adverse Events Primarily gastrointestinal (e.g., nausea) [1] [2].
Adverse Event Incidence 9.4% with nitroxoline vs. 7.8% with control antibiotics (not statistically significant) [2].
Serious Adverse Events No toxicity was observed over a wide range of concentrations in cell studies [3].

Comparative Analysis with Other Antibiotics

The table provides a direct comparison of this compound with other commonly used antibiotics for uncomplicated UTIs.

Antibiotic Efficacy (Bacteriologic Eradication) Adverse Event Incidence Key Considerations
This compound >90% eradication (non-inferior to controls) [2] 9.4% [2] Low resistance rates; unique metal-chelating mechanism [1].
Cotrimoxazole Used as a comparator in studies [2] 7.8% (pooled with norfloxacin) [2] High resistance rates in many regions [2].
Norfloxacin Used as a comparator in studies [2] 7.8% (pooled with cotrimoxazole) [2] Increasing resistance worldwide [2].
Fosfomycin, Pivmecillinam, Nitrofurantoin Recommended as first-line alternatives [2] Specific rates not provided in search results Recommended due to preserved antibacterial activity [2].

Experimental Protocols for Safety and Mechanism Studies

For researchers, here are the key methodologies used in the cited studies to evaluate this compound's safety and biological effects.

  • Clinical Safety Meta-Analysis Protocol: A meta-analysis of individual patient data from four prospective, single-blind, randomized, clinical studies. The primary outcome was the eradication of bacteriuria 7–13 days after therapy. Safety was determined by monitoring and recording adverse events and changes in laboratory tests throughout the study periods [2].
  • In Vitro Cytotoxicity Assessment: Cell viability was assessed using assays like the CellTiter-Glo assay, which measures intracellular ATP levels as an indicator of metabolically active cells. Studies treated human cell lines with this compound over a range of concentrations and incubation times to determine if it affected cell viability [3].
  • Mechanism of Action Studies: The drug affinity-responsive target stability (DARTS) assay was used to identify the direct protein target of this compound. This method is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation. This technique identified the NACHT domain of the NLRP3 protein as a direct target of this compound, explaining its anti-inflammatory effects [3].

Understanding this compound's Cellular Mechanisms

This compound's effects extend beyond antibacterial activity to include inhibition of the NLRP3 inflammasome, a complex involved in inflammatory cell death. The diagram below illustrates this pathway and this compound's point of intervention.

G PrimingSignal Priming Signal (e.g., LPS) NLRP3Synthesis NLRP3 Protein Synthesis PrimingSignal->NLRP3Synthesis InflammasomeAssembly Inflammasome Assembly (NLRP3 + ASC + Caspase-1) NLRP3Synthesis->InflammasomeAssembly ActivationSignal Activation Signal (e.g., Nigerurin, ATP) ActivationSignal->InflammasomeAssembly Pyroptosis Pyroptotic Cell Death InflammasomeAssembly->Pyroptosis IL1BRelease Maturation & Release of IL-1β InflammasomeAssembly->IL1BRelease This compound This compound This compound->InflammasomeAssembly Inhibits

Diagram 1: this compound directly inhibits NLRP3 inflammasome assembly, thereby blocking pyroptosis and IL-1β release [3].

Conclusion for Research and Development

Current evidence positions this compound as a promising candidate for drug repurposing. Its well-documented safety profile, low resistance rates, and novel, multi-faceted mechanisms of action warrant further investigation in new therapeutic areas. Future clinical studies should focus on establishing its efficacy and optimal dosing in these new indications.

References

×

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.03784206 Da

Monoisotopic Mass

190.03784206 Da

Heavy Atom Count

14

LogP

1.99
1.99 (LogP)
1.99

Appearance

Solid

Melting Point

180 °C

UNII

A8M33244M6

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (76.7%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (96.6%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.6%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (96.6%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (99.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nitroxoline is an antibiotic agent.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX07 - Nitroxoline

Mechanism of Action

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4008-48-4

Wikipedia

Nitroxoline

Dates

Last modified: 08-15-2023
Wijma RA, Huttner A, Koch BCP, Mouton JW, Muller AE: Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. J Antimicrob Chemother. 2018 Nov 1;73(11):2916-2926. doi: 10.1093/jac/dky255. [PMID:30184207]

Explore Compound Types